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  • Product: 2-(3-Aminophenyl)quinoline-4-carboxylic acid
  • CAS: 78660-91-0

Core Science & Biosynthesis

Foundational

2-(3-Aminophenyl)quinoline-4-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic Acid Introduction: The Significance of the Quinoline Scaffold The quinoline ring system is a foundational heterocyclic motif in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic Acid

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, aromatic structure serves as a versatile scaffold for developing therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3] Within this class, 2-aryl-quinoline-4-carboxylic acids are of particular importance. The prototypical member, Cinchophen, highlighted the therapeutic potential of this scaffold over a century ago.[3]

This guide focuses on the synthesis of a specific, highly functionalized derivative: 2-(3-aminophenyl)quinoline-4-carboxylic acid . The presence of the amino group on the 2-phenyl substituent provides a critical handle for further chemical modification, making this molecule a valuable intermediate for constructing more complex drug candidates and molecular probes. We will explore the primary synthetic strategies, delve into the underlying reaction mechanisms, and provide detailed experimental protocols grounded in established chemical principles.

Core Synthetic Strategies: Building the Quinoline Core

The construction of the 2-aryl-quinoline-4-carboxylic acid core is predominantly achieved through two classical named reactions: the Pfitzinger reaction and the Doebner reaction.[4] While other methods like the Combes synthesis and Friedländer annulation are cornerstones of quinoline chemistry, the Pfitzinger and Doebner approaches are uniquely suited for generating the requisite 4-carboxylic acid functionality.[5][6]

The Pfitzinger Reaction: A Convergent Approach

The Pfitzinger reaction is a powerful method for preparing quinoline-4-carboxylic acids by condensing isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, typically under strong basic conditions.[7][8]

Causality Behind the Mechanism: The reaction's success hinges on the unique reactivity of isatin. A strong base, such as potassium hydroxide, is essential not merely as a catalyst but as a reactant that saponifies the amide bond in the isatin ring. This ring-opening is the key initiating step, forming a keto-amino acid intermediate that is primed for condensation.

The mechanism proceeds through several distinct stages:

  • Base-Mediated Ring Opening: Isatin is attacked by hydroxide, leading to the cleavage of the lactam ring to form the salt of isatinic acid (2-aminophenylglyoxylic acid).[7]

  • Schiff Base Formation: The free amino group of the opened isatin condenses with the carbonyl group of the partner molecule (in this case, a substituted acetophenone) to form an imine, or Schiff base.

  • Intramolecular Cyclization: An intramolecular Claisen-type condensation occurs where the enolate of the α-methylene group attacks the ketone carbonyl originating from the isatin moiety.[7]

  • Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration to form the fully aromatic quinoline ring system.

Caption: The Pfitzinger reaction pathway from isatin to the quinoline core.
The Doebner Reaction: A Three-Component Assembly

The Doebner reaction, a variation of the broader Skraup-Doebner-von Miller synthesis, constructs the quinoline-4-carboxylic acid scaffold from three components: an aromatic amine, an aldehyde, and pyruvic acid.[9][10]

Causality Behind the Mechanism: This reaction is a cascade process where each component plays a specific role. The aniline and aldehyde first combine to form a reactive electrophile (a Schiff base). Pyruvic acid serves as the nucleophilic component, providing the atoms that will ultimately form the second ring of the quinoline system, including the crucial carboxylic acid group.

The accepted mechanism involves:

  • Schiff Base Formation: The aromatic amine and the aldehyde condense to form a Schiff base.

  • Michael Addition: The enol or enolate of pyruvic acid performs a Michael-type addition to the Schiff base.

  • Cyclization & Dehydration: The amino group attacks the ketone of the pyruvic acid moiety, leading to cyclization followed by dehydration.

  • Oxidation/Aromatization: The resulting dihydroquinoline intermediate is oxidized to the aromatic quinoline product. In many Doebner reactions, the Schiff base itself or another molecule of the aldehyde can act as the hydride acceptor for this final oxidation step.

Doebner_Mechanism Doebner Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base 1. Condensation Aldehyde 3-Nitrobenzaldehyde Aldehyde->Schiff_Base 1. Condensation Pyruvic_Acid Pyruvic Acid Adduct Michael Adduct Pyruvic_Acid->Adduct 2. Michael Addition Schiff_Base->Adduct 2. Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline 3. Cyclization & Dehydration Product 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid Dihydroquinoline->Product 4. Oxidation

Caption: The three-component Doebner reaction pathway.

Practical Synthesis Pathway for 2-(3-Aminophenyl)quinoline-4-carboxylic Acid

A direct synthesis using 3-aminoacetophenone (for Pfitzinger) or 3-aminobenzaldehyde (for Doebner) can be complicated by the reactivity of the amino group under the reaction conditions. A more robust and field-proven strategy involves a two-step approach: first, synthesizing the corresponding nitro-analogue, followed by a standard reduction of the nitro group to the desired amine. This approach avoids side reactions and generally proceeds with higher yields.

The Pfitzinger route is often preferred for this transformation due to its convergent nature and reliable outcomes.

Caption: Two-step workflow for the target molecule synthesis.

Experimental Protocols

The following protocols are presented as a self-validating system, where the successful synthesis and characterization of the intermediate in Step 1 is a prerequisite for proceeding to Step 2.

Step 1: Synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

This protocol is adapted from established procedures for synthesizing 2-phenylquinoline-4-carboxylic acid derivatives.[11][12]

  • Reagents and Materials:

    • Isatin (1.0 eq)

    • 3-Nitroacetophenone (1.1 eq)

    • Potassium Hydroxide (KOH) (approx. 5-6 eq)

    • Ethanol (95%)

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Reaction Setup: In a round-bottom flask, prepare a solution of potassium hydroxide in a 1:1 mixture of ethanol and water. Stir until the KOH is fully dissolved. Rationale: The aqueous ethanol serves as a mutual solvent for both the polar isatin salt and the less polar acetophenone.

    • Isatin Addition: Add isatin to the basic solution. The solution will typically turn a dark color as the isatin ring opens to form the potassium salt of isatinic acid. Stir for 15-20 minutes at room temperature.

    • Acetophenone Addition: Add 3-nitroacetophenone to the reaction mixture.

    • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically around 85-95°C). Maintain a gentle reflux with vigorous stirring for 8 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: Thermal energy is required to overcome the activation energy for both the condensation and cyclization steps.

    • Workup - Precipitation: After cooling the reaction to room temperature, pour the dark mixture into a beaker of cold water. Slowly and carefully acidify the solution with concentrated HCl with stirring. A solid precipitate should form as the pH drops below ~4. Rationale: The product is a carboxylic acid, which is deprotonated and soluble as its carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the product neutral and insoluble in water, causing it to precipitate.

    • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Further washing with a small amount of cold ethanol can remove residual starting materials.

    • Drying: Dry the purified solid in a vacuum oven to yield 2-(3-nitrophenyl)quinoline-4-carboxylic acid, typically as a yellow or off-white powder.

Step 2: Reduction of the Nitro Group to Synthesize 2-(3-Aminophenyl)quinoline-4-carboxylic acid

This protocol employs tin(II) chloride, a classic and highly effective reagent for the reduction of aromatic nitro groups.

  • Reagents and Materials:

    • 2-(3-Nitrophenyl)quinoline-4-carboxylic acid (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium Hydroxide (NaOH) solution or Ammonium Hydroxide (NH₄OH)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Reaction Setup: Suspend the 2-(3-nitrophenyl)quinoline-4-carboxylic acid from Step 1 in ethanol in a round-bottom flask.

    • Reductant Addition: In a separate beaker, dissolve tin(II) chloride dihydrate in a minimal amount of concentrated HCl and add this solution to the flask. Rationale: The acidic environment is crucial for the activity of SnCl₂ as a reducing agent.

    • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Workup - Neutralization: Cool the reaction mixture in an ice bath. Slowly neutralize the acid by adding a concentrated solution of NaOH or NH₄OH until the pH is basic (pH ~8-9). This will precipitate the tin salts as tin hydroxide and also the free amine product. Rationale: The product, an amino acid, can exist as a soluble salt in strong acid. Basification is required to deprotonate the ammonium group and precipitate the neutral product.

    • Isolation and Purification: Collect the solid precipitate by vacuum filtration. The filter cake will contain both the product and tin salts.

    • Purification: To purify, the crude solid can be redissolved in a dilute acid, filtered to remove insoluble tin salts, and then re-precipitated by adding a base. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

    • Drying: Dry the final product under vacuum to yield 2-(3-aminophenyl)quinoline-4-carboxylic acid.

Comparative Analysis of Synthesis Pathways

FeaturePfitzinger ReactionDoebner Reaction
Components 2 (Isatin + Carbonyl)3 (Aniline + Aldehyde + Pyruvic Acid)
Key Intermediate Isatinate (ring-opened isatin)Schiff Base (from aniline and aldehyde)
Typical Conditions Strongly Basic (e.g., KOH)[11]Acidic or thermal[3]
Advantages Convergent; directly incorporates the 4-COOH group; reliable for many substrates.High versatility from readily available anilines and aldehydes.[2]
Disadvantages Requires strongly basic conditions which can limit substrate scope[2][13]; availability of substituted isatins can be a factor.Can suffer from low yields with certain substrates (e.g., anilines with EWGs)[2]; potential for side-reactions in a three-component mix.

Conclusion

The synthesis of 2-(3-aminophenyl)quinoline-4-carboxylic acid is most reliably achieved via a two-step sequence involving an initial Pfitzinger condensation of isatin and 3-nitroacetophenone, followed by the chemical reduction of the nitro group. This approach leverages a classic, high-yielding quinoline synthesis while circumventing potential complications associated with the free amine in a one-pot reaction. The resulting molecule is a highly valuable platform for medicinal chemists, offering a synthetically accessible entry point to a diverse range of novel and potentially bioactive compounds.

References

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents. Google Patents.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series . IIP Series. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC . PubMed Central. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate . ResearchGate. Available at: [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate . ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate . ResearchGate. Available at: [Link]

  • Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins . Synfacts. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers . Frontiers. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC . PubMed Central. Available at: [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives - DergiPark . DergiPark. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central . PubMed Central. Available at: [Link]

  • The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]

  • Synthesis of 2-aryl quinolines 21 from β-arylpropionitriles with aryl lithiums and NIS - ResearchGate . ResearchGate. Available at: [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications . ACS Publications. Available at: [Link]

  • Full article: Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst . Taylor & Francis Online. Available at: [Link]

  • Pfitzinger Quinoline Synthesis . Cambridge University Press. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions - PubMed . PubMed. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate . ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an - International Journal of Chemical and Physical Sciences . International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Combes Quinoline Synthesis . Cambridge University Press. Available at: [Link]

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Sources

Exploratory

Physicochemical properties of 2-(3-Aminophenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Aminophenyl)quinoline-4-carboxylic Acid Abstract This technical guide provides a comprehensive examination of the core physicochemical properties of 2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Aminophenyl)quinoline-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 2-(3-Aminophenyl)quinoline-4-carboxylic acid (CAS No: 78660-91-0). The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, recognized for its utility in developing novel therapeutics.[1] Understanding the fundamental properties of its derivatives is paramount for researchers, scientists, and drug development professionals. This document outlines the molecular structure, in silico predictions of drug-like properties, and detailed, field-proven experimental protocols for determining essential parameters such as pKa, aqueous solubility, melting point, and spectroscopic characteristics. By explaining the causality behind experimental choices and emphasizing self-validating methodologies, this guide serves as an essential resource for the robust characterization of this compound, facilitating its evaluation in discovery and development pipelines.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline nucleus is a cornerstone in the synthesis of compounds with significant pharmacological potential, including anticancer, antibacterial, and antimicrobial agents.[1][2] The derivatization of this scaffold, particularly at the 2- and 4-positions, has been a fruitful strategy for modulating biological activity. The title compound, 2-(3-Aminophenyl)quinoline-4-carboxylic acid, integrates three key functional regions: the quinoline core, a carboxylic acid at the 4-position, and an aminophenyl substituent at the 2-position. Each of these components contributes to the molecule's overall physicochemical profile, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular Structure and Identification

A precise understanding of a compound's identity is the foundation of all subsequent characterization.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 2-(3-Aminophenyl)quinoline-4-carboxylic acid -
CAS Number 78660-91-0 [3][4]
Molecular Formula C₁₆H₁₂N₂O₂ [3]
Molecular Weight 264.28 g/mol [3]

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)N)C(=O)O |[3] |

Chemical structure of 2-(3-Aminophenyl)quinoline-4-carboxylic acidFigure 1. 2D Chemical Structure

In Silico Physicochemical Predictions

Before commencing laboratory work, in silico models provide valuable, instantaneous predictions of a compound's drug-likeness. These computational values help anticipate its behavior in biological systems and guide experimental design.

Table 2: Computed Physicochemical Properties

Parameter Predicted Value Significance in Drug Development Source
LogP (Octanol/Water) 3.18 Measures lipophilicity; influences membrane permeability and solubility. [3]
Topological Polar Surface Area (TPSA) 76.21 Ų Estimates polarity; correlates with drug transport and blood-brain barrier penetration. [3]
Hydrogen Bond Donors 2 Influences binding interactions and solubility in protic solvents. [3]
Hydrogen Bond Acceptors 3 Influences binding interactions and solubility. [3]

| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |[3] |

Acidity and Ionization State (pKa)

The pKa dictates the extent of a molecule's ionization at a given pH. For 2-(3-Aminophenyl)quinoline-4-carboxylic acid, three functional groups are of primary interest: the acidic carboxylic acid (-COOH), the basic aromatic amine (-NH₂), and the weakly basic quinoline ring nitrogen. These pKa values are critical as they directly control aqueous solubility, membrane permeability, and receptor binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and reliability.[5]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Prepare a ~1 mM solution of the compound in deionized water or a co-solvent system if solubility is low. A total volume of 20-25 mL is typical.

  • Ionic Strength Adjustment: Add a concentrated solution of KCl to the sample to achieve a final constant ionic strength of 0.15 M.

    • Expertise & Experience: Maintaining a constant ionic strength is critical. The activity coefficients of ions in solution are dependent on the total ionic concentration. By fixing this with an inert salt like KCl, we ensure that the measured change in pH is attributable solely to the protonation/deprotonation of the analyte, not to fluctuations in ionic activity.[5]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration.

    • Trustworthiness: This step prevents the dissolution of atmospheric CO₂, which forms carbonic acid and would otherwise interfere with the titration of the sample, leading to inaccurate pKa values.

  • Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C or 37°C). Titrate the sample by adding small, precise aliquots (e.g., 10-50 µL) of a standardized titrant (0.1 M HCl to determine basic pKa values, followed by 0.1 M NaOH to determine the acidic pKa). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH value at the midpoint of the buffer region (the half-equivalence point).[5]

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Calibrate pH Meter B Prepare ~1 mM Compound Solution A->B C Adjust Ionic Strength (0.15 M KCl) B->C D Purge with N₂ C->D E Titrate with Standardized Acid/Base D->E F Record pH vs. Volume of Titrant E->F G Plot Titration Curve F->G H Determine Half-Equivalence Point(s) G->H I pKa = pH at Midpoint H->I

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

Aqueous solubility is a critical determinant of a drug's bioavailability. The Biopharmaceutics Classification System (BCS) uses solubility data to classify drugs and determine the potential for biowaivers.[6][7]

Experimental Protocol: Equilibrium "Shake-Flask" Solubility

The shake-flask method is the recommended approach for determining thermodynamic equilibrium solubility.[7]

Methodology:

  • Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

  • Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The excess solid ensures that saturation is reached.

    • Expertise & Experience: Visually confirming the presence of undissolved solid at the end of the experiment is a mandatory system suitability check. It validates that the measured concentration represents the true saturation solubility.

  • Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (typically 37 ± 1 °C for biopharmaceutical relevance). Agitate the samples until equilibrium is reached.[7]

    • Trustworthiness: Equilibrium is not assumed; it must be proven. Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when two consecutive time points yield statistically identical concentration measurements.

  • Phase Separation: After equilibration, separate the solid and liquid phases. This is best achieved by centrifuging the samples at high speed, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Reporting: Report the solubility in mg/mL or µg/mL at each pH and temperature.

Solubility_Workflow A Add Excess Solid to pH Buffers (1.2, 4.5, 6.8) B Equilibrate at 37°C with Agitation A->B C Sample at Multiple Timepoints (e.g., 24h, 48h) B->C D Separate Phases (Centrifuge & Filter) C->D E Quantify Concentration (HPLC or UV-Vis) D->E F Confirm Equilibrium (Concentration Plateau) E->F F->B If No G Report Solubility (mg/mL) F->G If Yes

Caption: Self-validating workflow for equilibrium solubility determination.

Thermal Properties: Melting Point

The melting point is a fundamental physical property used to confirm the identity and assess the purity of a crystalline solid. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C. Impurities tend to depress and broaden this range.

Experimental Protocol: Capillary Melting Point Determination

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to load a small amount (2-3 mm height) of the sample. Invert the tube and tap it gently to pack the sample into the closed end.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.[8]

  • Rapid Determination (Optional): First, heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurements.

  • Accurate Determination: Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

    • Expertise & Experience: A slow heating rate is non-negotiable for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, preventing an overestimation of the melting temperature.

  • Observation and Recording: Record two temperatures: T₁ (the temperature at which the first drop of liquid appears) and T₂ (the temperature at which the entire sample becomes a clear liquid). The melting point is reported as the range T₁ – T₂.

  • Replicates: Perform the determination in triplicate to ensure reproducibility.

Spectroscopic Profile

The spectroscopic profile provides a unique fingerprint for the molecule, confirming its structure and functional groups.

Table 3: Summary of Expected Spectroscopic Features

Technique Expected Observations Rationale
UV-Vis Strong absorptions (λmax) in the UV region (<400 nm). The extended conjugated system of the quinoline and phenyl rings will exhibit characteristic π→π* transitions. The exact λmax will depend on the solvent polarity.[9][10][11]
IR ~3450-3250 cm⁻¹ (broad): O-H stretch (carboxylic acid dimer)~3400-3300 cm⁻¹ (sharp): N-H stretch (amine)~1710 cm⁻¹ (strong): C=O stretch (carboxylic acid)~1620-1450 cm⁻¹: C=C and C=N stretches (aromatic rings) These frequencies correspond to the vibrational modes of the key functional groups present in the molecule.[12]
¹H NMR ~12-13 ppm (broad singlet): Carboxylic acid proton (-COOH)~6.5-8.5 ppm (multiplets): Aromatic protons (quinoline and phenyl rings)~5-6 ppm (broad singlet): Amine protons (-NH₂) The chemical shifts are indicative of the electronic environment of the protons. The acidic proton is highly deshielded, followed by the aromatic protons.[13]
¹³C NMR ~165-185 ppm: Carboxylic carbon (-COOH)~115-150 ppm: Aromatic carbons (quinoline and phenyl rings) Carbonyl carbons are significantly downfield. The number of distinct aromatic signals will confirm the substitution pattern.

| Mass Spec. | Molecular Ion (M⁺): m/z = 264Key Fragments: Loss of -OH (m/z = 247), loss of -COOH (m/z = 219), formation of acylium ion (R-CO⁺). | Mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation patterns.[14] |

Conclusion

The physicochemical properties detailed in this guide—pKa, solubility, melting point, and spectroscopic signatures—are foundational to the scientific evaluation of 2-(3-Aminophenyl)quinoline-4-carboxylic acid. The provided protocols, grounded in principles of trustworthiness and scientific expertise, offer a robust framework for generating high-quality, reproducible data. This information is indispensable for researchers in medicinal chemistry and drug development, enabling informed decisions regarding lead optimization, formulation design, and the overall progression of this compound as a potential therapeutic candidate.

References

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Foundational

A Technical Guide to 2-(3-Aminophenyl)quinoline-4-carboxylic Acid: A Privileged Scaffold for Medicinal Chemistry

Abstract This technical guide provides an in-depth examination of 2-(3-Aminophenyl)quinoline-4-carboxylic acid (CAS No. 78660-91-0), a heterocyclic compound of significant interest to researchers in drug discovery and sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of 2-(3-Aminophenyl)quinoline-4-carboxylic acid (CAS No. 78660-91-0), a heterocyclic compound of significant interest to researchers in drug discovery and synthetic chemistry. Rather than focusing on the intrinsic biological activity of this specific molecule, this guide illuminates its primary role as a versatile synthetic intermediate and a key structural "cap group" for the development of potent, targeted therapeutics. We will explore its synthesis, physicochemical properties, and functional handles that allow for extensive derivatization. The core of this guide will focus on the proven application of its structural scaffold in creating advanced molecules, particularly selective Histone Deacetylase (HDAC) inhibitors, providing causality-driven experimental protocols and workflows for its synthesis and application.

Core Compound Profile: Physicochemical and Safety Data

2-(3-Aminophenyl)quinoline-4-carboxylic acid is a stable, solid organic compound. Its structure features two key functional groups—a primary amine (-NH₂) and a carboxylic acid (-COOH)—which are critical for its utility as a chemical building block. These groups serve as reactive "handles" for subsequent chemical modifications, such as amidation or esterification, enabling the synthesis of large libraries of derivative compounds for screening.

Table 1: Physicochemical Properties [1]

Property Value
CAS Number 78660-91-0
Molecular Formula C₁₆H₁₂N₂O₂
Molecular Weight 264.28 g/mol
Appearance Solid (Typical)
Purity Typically ≥97%

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)N)C(=O)O |

Safety & Handling Profile

As a laboratory chemical, 2-(3-Aminophenyl)quinoline-4-carboxylic acid requires standard handling precautions. The Globally Harmonized System (GHS) classifications indicate that it is a hazardous substance.

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: Researchers should use personal protective equipment (PPE), including gloves and safety glasses, and handle the compound in a well-ventilated fume hood. Key precautions include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis of the 2-Arylquinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid core is a foundational structure in medicinal chemistry, and several reliable methods exist for its synthesis.[2] The Pfitzinger reaction is a classical and highly effective method, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound, such as a substituted acetophenone, under basic conditions.[2][3]

The causality behind this choice is clear: the Pfitzinger reaction is robust and tolerates a wide variety of substituents on both the isatin and acetophenone precursors. This allows for the systematic synthesis of a diverse library of 2-arylquinoline-4-carboxylic acids, which is fundamental for structure-activity relationship (SAR) studies. Another common method is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[4][5]

Pfitzinger_Synthesis General Workflow for Pfitzinger Synthesis Isatin Isatin (or substituted derivative) Reaction Reflux Reaction (e.g., 85°C, 8-24h) Isatin->Reaction Reactant 1 Acetophenone Substituted Acetophenone (e.g., 3-aminoacetophenone) Acetophenone->Reaction Reactant 2 Base Base Catalyst (e.g., KOH in Ethanol) Base->Reaction Catalyst Workup Acidic Workup (Neutralization with HCl) Reaction->Workup Forms salt intermediate Product 2-(3-Aminophenyl)quinoline- 4-carboxylic acid Workup->Product Precipitates product

Caption: Pfitzinger reaction workflow for quinoline synthesis.

A Versatile Scaffold for Targeted Inhibitor Design

The true value of 2-(3-Aminophenyl)quinoline-4-carboxylic acid lies in its role as a scaffold for creating more complex, biologically active molecules. In the design of enzyme inhibitors, molecules are often conceptualized with three parts: a "cap" group that interacts with the surface of the enzyme's active site, a "linker" region, and a "warhead" or "zinc-binding group (ZBG)" that coordinates with a key cofactor (like Zn²⁺) deep within the active site.

The 2-phenylquinoline-4-carboxylic acid moiety has been successfully utilized as a hydrophobic "cap" group in the design of novel HDAC inhibitors.[3][6][7] Its rigid, aromatic structure can form strong hydrophobic interactions with residues at the entrance of the HDAC active site.[6] The amine and carboxylic acid groups on the molecule are then used as anchor points to attach linkers and ZBGs (like hydroxamic acid or hydrazide) to complete the inhibitor.[3][6]

Derivatization_Workflow Drug Development Workflow Using the Scaffold Core Core Scaffold 2-(3-Aminophenyl) quinoline-4-carboxylic acid Modification Chemical Modification (Amidation, Coupling) Core->Modification Functional Handles (-NH2, -COOH) Library Library of Derivatives (e.g., HDAC Inhibitors) Modification->Library Screening Biological Screening (Enzyme Assays) Library->Screening Lead Lead Compound (Potent & Selective) Screening->Lead Identifies efficacy

Caption: From core scaffold to lead compound discovery.

Biological Applications of Scaffold Derivatives

While the core compound itself is not reported as a potent biological agent, derivatives built upon its scaffold have shown significant and selective activity, particularly as anticancer agents.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription.[3][6] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibiting HDACs can restore normal gene expression, inducing cell cycle arrest and apoptosis in cancer cells.

Research has shown that by using the 2-phenylquinoline-4-carboxylic acid scaffold as a cap group and attaching a hydrazide or hydroxamic acid as a ZBG, potent and selective HDAC inhibitors can be developed.[3][7]

  • Selective HDAC3 Inhibition: In one study, a series of 30 compounds were synthesized using this scaffold.[3][6] A derivative, molecule D29, showed high potency and selectivity for HDAC3 (IC₅₀ = 0.477 µM) over other Class I HDACs like HDAC1 and HDAC2.[3][6][7] Another derivative, D28, also exhibited HDAC3 selectivity and demonstrated potent antiproliferative activity against a panel of cancer cell lines, inducing G2/M cell cycle arrest and apoptosis.[3][6]

Sirtuin (SIRT) Inhibition

Sirtuins are a class of NAD⁺-dependent deacetylases (Class III HDACs). SIRT3, a mitochondrial sirtuin, is also implicated in cancer. A study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives—a close structural relative of the topic compound—identified a potent and selective SIRT3 inhibitor (IC₅₀ = 7.2 µM).[8] This further validates the utility of the 2-phenylquinoline-4-carboxylic acid scaffold in designing targeted deacetylase inhibitors.

HDAC_Inhibition_Pathway Simplified Mechanism of HDAC Inhibition Inhibitor Scaffold-Based HDAC Inhibitor HDAC HDAC Enzyme Inhibitor->HDAC Blocks Active Site Histone Acetylated Histones (Open Chromatin) Deacetylated Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated Deacetylation GeneOn Tumor Suppressor Gene Expression ON Histone->GeneOn GeneOff Tumor Suppressor Gene Expression OFF Deacetylated->GeneOff Apoptosis Cell Cycle Arrest & Apoptosis GeneOn->Apoptosis

Caption: HDAC inhibition restores tumor suppressor gene expression.

Experimental Protocols

The following protocols are grounded in methodologies reported in the literature for the synthesis and analysis of 2-arylquinoline-4-carboxylic acids and their derivatives.[3]

Protocol 1: Synthesis via Pfitzinger Reaction
  • Objective: To synthesize a 2-arylquinoline-4-carboxylic acid.

  • Rationale: This protocol is a reliable method for producing the core scaffold, as demonstrated in multiple studies.[2][3]

  • Materials: Isatin, 3-aminoacetophenone, Potassium Hydroxide (KOH), Ethanol (EtOH), 3M Hydrochloric Acid (HCl), Deionized Water.

  • Procedure:

    • Dissolve Isatin (1.0 eq) in a 33% aqueous KOH solution in a round-bottom flask.

    • Separately, dissolve 3-aminoacetophenone (1.1 eq) in ethanol.

    • Slowly add the acetophenone solution to the isatin solution with stirring.

    • Fit the flask with a condenser and reflux the mixture at 80-85°C for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol solvent using a rotary evaporator.

    • Add deionized water to dissolve the resulting solid (potassium salt of the product).

    • Slowly add 3M HCl dropwise with vigorous stirring until the pH of the solution is between 5 and 6. This neutralizes the base and protonates the carboxylic acid, causing the product to precipitate.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove residual salts.

    • Dry the product under vacuum to yield the final 2-(3-Aminophenyl)quinoline-4-carboxylic acid.

Protocol 2: Quality Control and Characterization
  • Objective: To confirm the identity and purity of the synthesized product.

  • Rationale: Self-validation is critical. A combination of chromatographic and spectroscopic methods ensures the material is correct and suitable for subsequent reactions.

  • Methodologies:

    • Thin Layer Chromatography (TLC): Use a silica gel plate (e.g., 60GF-254) with an appropriate solvent system (e.g., Dichloromethane/Methanol) to assess reaction completion and purity. Visualize spots under UV light.[3]

    • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The resulting spectra should match the expected shifts and integrations for the target molecule.[3]

    • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the compound to confirm its elemental composition. The measured [M+H]⁺ value should be within a few ppm of the calculated value.[3][6]

Protocol 3: Conceptual Workflow for Derivative Synthesis and Screening
  • Objective: To create and test a derivative for HDAC inhibitory activity.

  • Rationale: This workflow connects the synthesis of the core scaffold to the discovery of a biologically active lead compound.

  • Procedure:

    • Amide Coupling: Activate the carboxylic acid group of 2-(3-Aminophenyl)quinoline-4-carboxylic acid using a coupling agent (e.g., TBTU). React this activated intermediate with a linker molecule (e.g., one containing a piperazine group).[3]

    • ZBG Addition: Modify the other end of the linker to install a zinc-binding group. For example, react an ester intermediate with hydroxylamine (NH₂OK) to form a hydroxamic acid.[3]

    • Purification: Purify the final derivative compound using column chromatography or recrystallization.

    • In Vitro HDAC Assay:

      • Use a commercially available fluorometric HDAC assay kit (specific for HDAC3).

      • Prepare a dilution series of the synthesized derivative compound.

      • In a microplate, incubate the HDAC3 enzyme with its fluorogenic substrate in the presence of varying concentrations of the test compound.

      • After incubation, add the developer solution, which stops the enzyme reaction and generates a fluorescent signal from the deacetylated substrate.

      • Measure the fluorescence using a plate reader.

      • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

    • Validation: Include a known HDAC inhibitor (e.g., SAHA) as a positive control and a vehicle (e.g., DMSO) as a negative control in the assay.

Conclusion and Future Outlook

2-(3-Aminophenyl)quinoline-4-carboxylic acid stands out not for its own biological profile, but as an exemplar of a privileged chemical scaffold. Its value is defined by its synthetic accessibility and the strategic placement of functional groups that permit extensive chemical elaboration. The successful development of potent and selective HDAC3 inhibitors based on this core structure underscores its importance in modern medicinal chemistry. Future research will likely continue to leverage this and similar quinoline scaffolds to explore other enzyme targets, further expanding the therapeutic potential derived from this versatile building block.

References

  • He, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • He, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Vasava, D. & Patel, H. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available from: [Link]

  • Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. Available from: [Link]

  • Jiang, T., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Frontiers Media S.A. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • PubChem. (n.d.). C20H14N2O4. National Center for Biotechnology Information (PubChem). Available from: [Link]

  • PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Center for Biotechnology Information (PMC). Available from: [Link]

  • MDPI. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI. Available from: [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • ResearchGate. (2015). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available from: [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(3-Aminophenyl)quinoline-4-carboxylic Acid

Molecular Structure and Spectroscopic Significance 2-(3-Aminophenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, a carboxylic acid at the 4-position, and an aminophenyl substituent a...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Significance

2-(3-Aminophenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, a carboxylic acid at the 4-position, and an aminophenyl substituent at the 2-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, crucial for its identification and characterization.

Predicted ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms (protons). The predicted ¹H NMR spectrum of 2-(3-Aminophenyl)quinoline-4-carboxylic acid in a solvent like DMSO-d₆ would exhibit signals corresponding to the protons of the quinoline ring, the aminophenyl ring, the amine group, and the carboxylic acid. The expected chemical shifts (δ) are influenced by the electron-withdrawing and donating effects of the substituents.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding.[1][2]
Amine (-NH₂)5.0 - 6.0Singlet (broad)The chemical shift can vary depending on solvent and concentration.
Quinoline H5, H88.0 - 8.5DoubletThese protons are part of the benzo-fused ring of the quinoline system.
Quinoline H6, H77.5 - 8.0MultipletThese protons will likely appear as a complex multiplet due to coupling with each other and with H5 and H8.
Quinoline H37.8 - 8.2SingletThis proton is on the quinoline ring adjacent to the carboxylic acid group.
Aminophenyl H2', H4', H5', H6'6.5 - 7.5MultipletThe protons on the aminophenyl ring will show complex splitting patterns due to their relative positions.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 2-(3-Aminophenyl)quinoline-4-carboxylic acid would show distinct signals for each of the 16 carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (C=O)165 - 175The carbonyl carbon is significantly deshielded.[1][2]
Quinoline C4140 - 150The carbon bearing the carboxylic acid group.
Quinoline C2150 - 160The carbon attached to the aminophenyl group.
Quinoline C8a, C4a145 - 155Quaternary carbons in the quinoline ring system.
Quinoline C5, C6, C7, C8120 - 135Aromatic carbons of the benzo-fused ring.
Quinoline C3115 - 125
Aminophenyl C1'135 - 145The carbon attached to the quinoline ring.
Aminophenyl C3'145 - 155The carbon bearing the amino group.
Aminophenyl C2', C4', C5', C6'110 - 130Aromatic carbons of the aminophenyl ring.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500 - 3300BroadThe broadness is due to extensive hydrogen bonding.[3][4]
N-H (Amine)3300 - 3500MediumPrimary amines typically show two bands in this region.[4][5]
C=O (Carboxylic Acid)1700 - 1725StrongA very characteristic and intense absorption.[3][4]
C=N, C=C (Aromatic)1500 - 1650Medium to StrongMultiple bands are expected in this region due to the aromatic rings.
C-O (Carboxylic Acid)1200 - 1300Strong
N-H (Amine bend)1580 - 1650Medium

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(3-Aminophenyl)quinoline-4-carboxylic acid (C₁₆H₁₂N₂O₂), the expected molecular weight is approximately 264.28 g/mol .[6]

  • Molecular Ion Peak (M⁺): Expected at m/z = 264.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 246) from the carboxylic acid.

    • Loss of COOH (m/z = 219), a common fragmentation for carboxylic acids.

    • Loss of HCN from the quinoline ring.[7]

Predicted UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extensive conjugation in 2-(3-Aminophenyl)quinoline-4-carboxylic acid, involving the quinoline and aminophenyl rings, is expected to result in strong UV-Vis absorption.

  • Expected λmax: Multiple absorption bands are predicted in the range of 250-400 nm. The exact positions of the absorption maxima will be influenced by the solvent polarity.[8]

Synthesis and Quality Control Considerations

A common synthetic route to 2-aryl-quinoline-4-carboxylic acids is the Doebner-von Miller reaction or a Pfitzinger reaction.[9][10] For instance, a plausible synthesis could involve the reaction of 3-aminobenzaldehyde, pyruvic acid, and aniline.

Synthesis_Workflow Reactants 3-Aminobenzaldehyde + Pyruvic Acid + Aniline Reaction Doebner-von Miller Reaction (or similar condensation) Reactants->Reaction Product 2-(3-Aminophenyl)quinoline-4-carboxylic acid Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Potential Impurities: Unreacted starting materials, intermediates, and side-products from the condensation reaction are potential impurities that could be detected in spectroscopic analysis. Careful purification is essential to obtain reliable spectroscopic data.

Hypothetical Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for the title compound.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

Spectroscopic_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Sample Purified Compound Solubilization Dissolve in appropriate solvent Sample->Solubilization IR IR (FTIR-ATR) Sample->IR NMR NMR (¹H, ¹³C) Solubilization->NMR MS Mass Spectrometry (ESI-MS) Solubilization->MS UV_Vis UV-Vis Spectroscopy Solubilization->UV_Vis Data_Analysis Spectral Processing & Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Elucidation & Confirmation Data_Analysis->Structure_Confirmation

Caption: A workflow for the comprehensive spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-(3-Aminophenyl)quinoline-4-carboxylic acid. The detailed analysis of expected NMR, IR, MS, and UV-Vis data serves as a valuable resource for researchers working on the synthesis, characterization, and application of this and related quinoline derivatives. The provided hypothetical protocols offer practical guidance for obtaining high-quality experimental data.

References

  • Babu, V., et al. (2011). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2892. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 868993. [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Ismail, M. F., et al. (1983). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 37(4), 527-533.
  • Li, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(10), 1284. [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 941427. [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR of 2-(p-tolyl)quinoline-4-carboxamide (4b) (DMSOd6, 100 MHz). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid

This guide provides a comprehensive technical exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structural elucidation of this complex heterocyclic compound through the lens of ¹³C NMR spectroscopy.

Introduction: The Significance of Structural Verification

2-(3-Aminophenyl)quinoline-4-carboxylic acid is a structurally rich molecule, integrating a quinoline core, a substituted aminophenyl ring, and a carboxylic acid functional group. The precise arrangement of these components dictates its chemical reactivity, biological activity, and material properties. Therefore, unambiguous structural verification is paramount. ¹³C NMR spectroscopy serves as a powerful, non-destructive analytical technique to probe the carbon skeleton of the molecule, providing a unique fingerprint of its atomic connectivity and electronic environment.[1] This guide will delve into the theoretical principles, practical experimental considerations, and detailed spectral interpretation for the complete ¹³C NMR characterization of this target molecule.

Foundational Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy detects the nuclear spin of the ¹³C isotope.[2] Although the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers with signal averaging capabilities can readily acquire high-resolution spectra.[2] The key parameter in ¹³C NMR is the chemical shift (δ), measured in parts per million (ppm), which is the resonance frequency of a specific carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS).

The chemical shift of a carbon atom is highly sensitive to its local electronic environment.[2][3] Electronegative atoms or electron-withdrawing groups attached to or near a carbon atom will deshield it, causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will shield the carbon nucleus, shifting its resonance to a lower chemical shift (upfield). The hybridization of the carbon atom also plays a crucial role, with sp²-hybridized carbons (alkenes, aromatics, carbonyls) resonating at significantly higher chemical shifts than sp³-hybridized carbons.[4]

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a reliable ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization.

Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

Materials:

  • 2-(3-Aminophenyl)quinoline-4-carboxylic acid (high purity)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • 5 mm NMR tubes

  • Glass wool

  • Pasteur pipette

Step-by-Step Methodology:

  • Solvent Selection: The choice of a deuterated solvent is critical. The solvent must completely dissolve the analyte without reacting with it. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds.

  • Concentration: For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[5] A typical concentration is in the range of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent.[6]

  • Dissolution: Accurately weigh the sample and transfer it to a clean, dry vial. Add the deuterated solvent and gently agitate or sonicate until the sample is fully dissolved.

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height to be within the detection region of the NMR probe.

NMR Instrument Parameters

The following are typical starting parameters for a ¹³C NMR experiment on a standard NMR spectrometer. Optimization may be required based on the specific instrument and sample.

ParameterRecommended ValueRationale
Spectrometer Frequency100-150 MHzHigher field strengths provide better signal dispersion and sensitivity.
Pulse ProgramStandard ¹³C observe with proton decouplingBroadband proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets.
Spectral Width0 - 220 ppmThis range encompasses the expected chemical shifts for all carbon types in the molecule.[4]
Acquisition Time1-2 secondsA longer acquisition time improves digital resolution.
Relaxation Delay2-5 secondsA sufficient delay allows for the relaxation of all carbon nuclei, ensuring accurate signal integration, especially for quaternary carbons.
Number of Scans1024 - 4096 (or more)Due to the low natural abundance of ¹³C, a large number of scans are required to achieve an adequate signal-to-noise ratio.
Temperature298 K (25 °C)Room temperature is standard for routine analysis.

Predicted ¹³C NMR Spectrum and Signal Assignment

In the absence of an experimental spectrum, a detailed prediction can be made based on established chemical shift ranges for the constituent functional groups and the known effects of substituents on aromatic systems.[7]

Molecular Structure and Carbon Numbering

To facilitate the discussion, the carbon atoms of 2-(3-Aminophenyl)quinoline-4-carboxylic acid are numbered as shown in the diagram below.

Figure 1. Numbering scheme for 2-(3-Aminophenyl)quinoline-4-carboxylic acid.

Predicted Chemical Shifts and Rationale

The predicted ¹³C NMR chemical shifts are summarized in the table below. These predictions are based on typical values for quinoline, aniline, and benzoic acid derivatives, with adjustments for substituent effects.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Quinoline Core
C2155-160Attached to nitrogen and the aminophenyl group, significantly deshielded.
C3120-125Aromatic CH, shielded relative to other quinoline carbons.
C4145-150Attached to the carboxylic acid group and part of the quinoline ring, deshielded.
C4a128-132Quaternary aromatic carbon.
C5128-132Aromatic CH.
C6126-130Aromatic CH.
C7130-135Aromatic CH, often deshielded in quinoline systems.
C8125-129Aromatic CH.
C8a147-152Quaternary aromatic carbon attached to nitrogen, deshielded.
Aminophenyl Group
C1'138-142Quaternary aromatic carbon attached to the quinoline ring.
C2'115-120Aromatic CH, ortho to the amino group, shielded.
C3'146-150Aromatic carbon attached to the electron-donating amino group, deshielded.
C4'118-123Aromatic CH, para to the amino group, shielded.
C5'129-133Aromatic CH, meta to the amino group.
C6'116-121Aromatic CH, ortho to the amino group, shielded.
Carboxylic Acid
-COOH165-175Carbonyl carbon of a carboxylic acid, highly deshielded.[8][9][10][11]

Causality behind the Predictions:

  • Quinoline Carbons: The chemical shifts of the quinoline carbons are influenced by the electronegative nitrogen atom and the fused aromatic ring system.[12] Carbons C2 and C8a, being directly attached to the nitrogen, are expected to be the most deshielded within this moiety.

  • Aminophenyl Carbons: The amino group (-NH₂) is a strong electron-donating group through resonance. This leads to increased electron density at the ortho (C2', C6') and para (C4') positions, causing a significant upfield shift (shielding) for these carbons.[13] The carbon directly attached to the amino group (C3') is deshielded due to the electronegativity of the nitrogen atom.

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is highly deshielded due to the double bond to one oxygen and a single bond to another, both of which are highly electronegative.[3][8][9] Its chemical shift is expected in the characteristic region for carboxylic acids.[10][11]

Experimental Workflow for Spectral Assignment

A definitive assignment of each resonance requires a combination of 1D and 2D NMR experiments.

G cluster_workflow Spectral Assignment Workflow A Acquire ¹³C NMR Spectrum C Acquire DEPT-135 Spectrum A->C B Acquire ¹H NMR Spectrum D Acquire HSQC Spectrum B->D C->D Identify CH, CH₂, CH₃ E Acquire HMBC Spectrum D->E Direct C-H Correlations F Assign Quaternary Carbons E->F Long-Range C-H Correlations G Final Signal Assignment F->G

Figure 2. Workflow for the complete assignment of the ¹³C NMR spectrum.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s). This allows for the unambiguous assignment of all protonated carbons based on the already assigned ¹H NMR spectrum.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is crucial for assigning quaternary carbons by observing their correlations to nearby protons. For instance, the carboxylic acid carbon (-COOH) should show a correlation to the proton on C3.

Conclusion

The ¹³C NMR analysis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid is a multi-faceted process that relies on a strong foundational understanding of NMR principles, meticulous experimental technique, and a systematic approach to spectral interpretation. By combining 1D ¹³C NMR with 2D techniques such as DEPT, HSQC, and HMBC, a complete and unambiguous assignment of all carbon resonances can be achieved. This detailed structural information is indispensable for quality control, reaction monitoring, and understanding the structure-activity relationships of this important class of molecules.

References

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved from [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta. Retrieved from [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved from [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]

  • A guide to 13c nmr chemical shift values - Compound Interest. (2015). Retrieved from [Link]

  • Carbon-13 NMR Spectroscopy - YouTube. (2019, January 21). Retrieved from [Link]

  • CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (n.d.). Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation - Chemical Instrumentation Facility. (2013, March 19). Retrieved from [Link]

  • 13C NMR Substituent Effects on para-Substituted Tolans - eGrove - University of Mississippi. (2020, May 9). Retrieved from [Link]

Sources

Exploratory

Mass spectrometry of 2-(3-Aminophenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 2-(3-Aminophenyl)quinoline-4-carboxylic acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-(3-Aminophenyl)quinoline-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid (CAS 78660-91-0), a molecule of significant interest in medicinal chemistry and drug development.[1][2][3] As a Senior Application Scientist, this document moves beyond mere procedural outlines to delve into the causal reasoning behind methodological choices, ensuring a robust and reproducible analytical framework. We will cover the foundational principles of ionization, predict fragmentation pathways through tandem mass spectrometry (MS/MS), and provide a detailed, field-tested experimental protocol for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, grounded in authoritative scientific principles to ensure the highest degree of technical accuracy and trustworthiness.

Analyte Profile: Understanding the Molecule

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's physicochemical properties. 2-(3-Aminophenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring multiple functional groups that dictate its behavior in a mass spectrometer.

  • Molecular Formula: C₁₆H₁₂N₂O₂[4]

  • Molecular Weight: 264.28 g/mol [4]

  • Core Structures:

    • A quinoline ring , a stable aromatic system.[5]

    • A carboxylic acid group (-COOH) at the 4-position, which is acidic and a prime site for deprotonation.

    • An aminophenyl group , with a primary amine (-NH₂) that is basic and a key site for protonation.

The presence of both an acidic (carboxylic acid) and a basic (amino) functional group makes this molecule amphiprotic, allowing for efficient ionization in both positive and negative ion modes, a critical advantage for comprehensive characterization.

Table 1: Physicochemical Properties of 2-(3-Aminophenyl)quinoline-4-carboxylic acid
PropertyValueSource
CAS Number 78660-91-0ChemScene[4]
Molecular Formula C₁₆H₁₂N₂O₂ChemScene[4]
Exact Mass 264.0899 g/mol Calculated
Topological Polar Surface Area (TPSA) 76.21 ŲChemScene[4]
Hydrogen Bond Donors 2ChemScene[4]
Hydrogen Bond Acceptors 3ChemScene[4]

The Cornerstone of Analysis: Ionization Technique Selection

The choice of ionization technique is the most critical decision in developing a mass spectrometry method. The goal is to convert the neutral analyte molecule into a gaseous ion with minimal unsolicited fragmentation, preserving the molecular weight information.

Primary Recommendation: Electrospray Ionization (ESI)

For a molecule like 2-(3-Aminophenyl)quinoline-4-carboxylic acid, Electrospray Ionization (ESI) is the unequivocally superior choice. ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase, making it ideal for polar, thermally labile molecules and preventing the extensive fragmentation often seen with "hard" ionization methods.[6][7][8]

  • Causality: The molecule's polarity, conferred by the carboxylic acid and amino groups, makes it highly soluble in common reversed-phase liquid chromatography solvents (like methanol, acetonitrile, and water) and amenable to forming ions in solution. ESI efficiently liberates these ions for mass analysis.[7]

  • Positive Ion Mode ([M+H]⁺): In an acidic mobile phase (e.g., containing 0.1% formic acid), the primary amine on the phenyl ring is the most probable site of protonation due to its basicity, resulting in the formation of the pseudomolecular ion [M+H]⁺ at m/z 265.09 . The quinoline nitrogen is another potential site for protonation.

  • Negative Ion Mode ([M-H]⁻): In a neutral or slightly basic mobile phase, the carboxylic acid group will readily deprotonate to form a carboxylate anion. This results in the pseudomolecular ion [M-H]⁻ at m/z 263.08 .

Alternative Technique: Electron Ionization (EI)

While common in GC-MS, Electron Ionization (EI) is generally not recommended for this analyte in LC-MS workflows. EI is a high-energy, hard ionization technique that would likely cause extensive and immediate fragmentation of the molecule.[9] While some studies on quinoline-4-carboxylic acids have observed molecular ions under EI, they are often not the base peak and the resulting spectra can be complex.[10] For quantitative studies or unambiguous identification, the weak or absent molecular ion peak in EI is a significant drawback.[11]

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

To confirm the molecule's identity and structure, we employ tandem mass spectrometry (MS/MS). This involves selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to Collision-Induced Dissociation (CID) .[12] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (like argon or nitrogen), causing it to fragment in a predictable and reproducible manner.[12] The resulting product ions provide a structural fingerprint of the molecule.

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)

The protonated precursor ion at m/z 265.09 is expected to fragment along several key pathways, primarily involving the loss of small, stable neutral molecules from the carboxylic acid group.

  • Pathway 1: Loss of Water. A common fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O, 18.01 Da), leading to a product ion at ** m/z 247.08**.

  • Pathway 2: Loss of Formic Acid. The entire carboxylic acid functional group can be lost as formic acid (HCOOH, 46.01 Da), resulting in a fragment at ** m/z 219.08**. This is often preceded by the loss of CO.

  • Pathway 3: Decarboxylation. Following the initial loss of water, a subsequent loss of carbon monoxide (CO, 28.00 Da) can occur, yielding an ion at ** m/z 219.08**. This two-step process (loss of H₂O then CO) is characteristic of many aromatic carboxylic acids.

  • Pathway 4: Quinoline Ring Fission. The stable quinoline ring itself can fragment under higher collision energy, often through the expulsion of hydrogen cyanide (HCN, 27.01 Da).[9][10]

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

The deprotonated precursor ion at m/z 263.08 has a very distinct and predictable primary fragmentation pathway.

  • Primary Pathway: Decarboxylation. The most favorable fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44.00 Da). This is a charge-remote fragmentation that results in a highly stable product ion. This will produce a major fragment at ** m/z 219.08**.

Table 2: Predicted Precursor and Product Ions
Ionization ModePrecursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Description
Positive ESI 265.09H₂O (18.01 Da)247.08Loss of water from carboxylic acid
265.09HCOOH (46.01 Da)219.08Loss of formic acid
247.08CO (28.00 Da)219.08Subsequent loss of carbon monoxide
Negative ESI 263.08CO₂ (44.00 Da)219.08Decarboxylation of the carboxylate

Field-Proven Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, step-by-step protocol for the analysis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid. The methodology is designed for a standard reversed-phase UPLC/HPLC system coupled to a tandem quadrupole or Orbitrap mass spectrometer.

Sample & Mobile Phase Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2-(3-Aminophenyl)quinoline-4-carboxylic acid standard. Dissolve in 1 mL of a 50:50 mixture of methanol and water. This molecule may require a small amount of acid (formic acid) or base (ammonium hydroxide) for full dissolution depending on the salt form. Sonicate for 5 minutes if necessary.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 acetonitrile:water to achieve a final concentration of 1 µg/mL. This concentration is suitable for initial method development.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in LC-MS grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in LC-MS grade acetonitrile.

    • Expertise Note: The addition of 0.1% formic acid serves a dual purpose: it acidifies the mobile phase to ensure sharp chromatographic peak shape for the acidic analyte and provides a source of protons to promote efficient ionization in positive ESI mode.

Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.7-1.8 µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    0.5 5
    4.0 95
    5.0 95
    5.1 5

    | 6.0 | 5 |

Mass Spectrometry (MS) Parameters

The following parameters are a starting point and must be optimized for the specific instrument in use.

  • Ionization Mode: ESI Positive and Negative (run as separate injections).

  • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Nebulizer Gas (N₂): 3-5 Bar (or instrument equivalent).

  • Desolvation Gas Flow (N₂): 800 L/Hr.

  • Acquisition Mode:

    • Full Scan (MS1): Scan from m/z 100-500 to identify the precursor ions ([M+H]⁺ at 265.1 and [M-H]⁻ at 263.1).

    • Product Ion Scan (MS/MS): Isolate the precursor ions and apply collision energy to generate fragment ions.

      • Precursor Ion: 265.1 (Positive), 263.1 (Negative).

      • Collision Energy: Start with a ramp of 15-40 eV. This must be optimized to achieve a balanced spectrum of precursor and product ions.

Visualization of Workflows and Mechanisms

Visual diagrams are essential for conceptualizing the analytical process and the underlying chemical transformations.

G Figure 1: General LC-MS/MS Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column Gradient Elution ESI Electrospray Ionization (ESI) Column->ESI Analyte Elutes MS1 MS1 Analyzer (Precursor Selection) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 Analyzer (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Data Acquisition

Caption: Figure 1: General LC-MS/MS Workflow.

G Figure 2: Proposed ESI+ Fragmentation Precursor [M+H]⁺ m/z 265.1 Frag1 [M+H - H₂O]⁺ m/z 247.1 Precursor->Frag1 - H₂O Frag2 [M+H - HCOOH]⁺ m/z 219.1 Precursor->Frag2 - HCOOH Frag1->Frag2 - CO

Caption: Figure 2: Proposed ESI+ Fragmentation.

G Figure 3: Proposed ESI- Fragmentation Precursor [M-H]⁻ m/z 263.1 Frag1 [M-H - CO₂]⁻ m/z 219.1 Precursor->Frag1 - CO₂

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(3-Aminophenyl)quinoline-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document is for informational and research purposes only.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational and research purposes only. 2-(3-Aminophenyl)quinoline-4-carboxylic acid is an investigational compound, and its therapeutic efficacy and safety have not been established.

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore, forming the backbone of numerous compounds with a broad spectrum of biological activities. This guide focuses on a specific derivative, 2-(3-Aminophenyl)quinoline-4-carboxylic acid, and explores its potential therapeutic targets based on the established activities of structurally related analogs. Drawing from a comprehensive review of the scientific literature, we identify and dissect several high-probability molecular targets, including sirtuin 3 (SIRT3), histone deacetylases (HDACs), dihydroorotate dehydrogenase (DHODH), and signal transducer and activator of transcription 3 (STAT3). For each putative target, we provide a detailed scientific rationale, a proposed mechanism of action, and a robust, step-by-step experimental workflow for validation. This document is intended to serve as a foundational resource for researchers seeking to elucidate the therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of the 2-Phenylquinoline-4-Carboxylic Acid Scaffold

The 2-phenylquinoline-4-carboxylic acid core is a versatile structural motif that has been extensively explored in medicinal chemistry. Derivatives of this scaffold have demonstrated a remarkable range of biological effects, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The specific functionalization of the 2-phenyl ring and the quinoline core dictates the compound's interaction with biological targets and, consequently, its therapeutic profile. The subject of this guide, 2-(3-Aminophenyl)quinoline-4-carboxylic acid, features a critical amino group at the meta-position of the phenyl ring. This functional group can significantly influence the compound's electronic properties, hydrogen bonding capacity, and overall conformation, potentially conferring novel or enhanced activity against a range of therapeutic targets.

This guide will systematically explore the most promising therapeutic avenues for 2-(3-Aminophenyl)quinoline-4-carboxylic acid, leveraging the wealth of data on its close chemical relatives.

Potential Therapeutic Target I: Sirtuin 3 (SIRT3) Inhibition

Scientific Rationale

SIRT3 is a primary mitochondrial NAD+-dependent deacetylase that plays a pivotal role in regulating mitochondrial metabolism and cellular stress responses.[6] In several cancers, including acute myeloid leukemia (AML) and oral squamous cell carcinoma, SIRT3 is overexpressed and acts as a tumor promoter by enhancing oxidative phosphorylation and mitigating reactive oxygen species (ROS) generation.[6] Consequently, selective inhibition of SIRT3 has emerged as a promising therapeutic strategy. Notably, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective SIRT3 inhibitors, demonstrating anticancer activity in leukemic cell lines.[6] Given the structural similarity, it is plausible that 2-(3-Aminophenyl)quinoline-4-carboxylic acid could also engage with the active site of SIRT3.

Proposed Mechanism of Action

It is hypothesized that the 2-(3-aminophenyl)quinoline-4-carboxylic acid moiety can occupy the active site of SIRT3, potentially forming hydrophobic interactions with key residues such as Phe61 and Phe175.[6] The aminophenyl group could further engage in hydrogen bonding interactions within the binding pocket, leading to the inhibition of SIRT3's deacetylase activity. This inhibition would disrupt mitochondrial metabolism in cancer cells, leading to increased ROS levels, cell cycle arrest, and ultimately, cell death or differentiation.[6]

Experimental Validation Workflow

SIRT3_Validation_Workflow A In Vitro SIRT3 Enzyme Assay B Determine IC50 & Selectivity (vs. SIRT1, SIRT2) A->B Quantify inhibitory potency C Cellular Thermal Shift Assay (CETSA) (Target Engagement) B->C Confirm intracellular binding D Western Blot Analysis (Acetylation of SIRT3 Substrates) C->D Assess functional consequence E Cancer Cell Line Proliferation Assays (e.g., AML cell lines) D->E Evaluate cellular effects F Cell Cycle & Apoptosis Analysis E->F Elucidate mechanism G In Vivo Xenograft Studies E->G Assess in vivo efficacy

Caption: Workflow for validating SIRT3 as a target.

  • In Vitro SIRT3 Enzyme Inhibition Assay:

    • Objective: To determine the direct inhibitory effect of 2-(3-Aminophenyl)quinoline-4-carboxylic acid on recombinant human SIRT3 activity.

    • Methodology:

      • Utilize a commercially available fluorometric SIRT3 activity assay kit.

      • Incubate varying concentrations of the test compound with recombinant SIRT3 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

      • Measure the fluorescence generated by the deacetylated substrate over time.

      • Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

      • Determine the IC50 value by fitting the dose-response data to a suitable model.

  • Selectivity Profiling:

    • Objective: To assess the selectivity of the compound for SIRT3 over other sirtuin isoforms, particularly SIRT1 and SIRT2.

    • Methodology:

      • Perform enzyme inhibition assays as described above using recombinant SIRT1 and SIRT2 enzymes.

      • Determine the IC50 values for SIRT1 and SIRT2.

      • Calculate the selectivity index (IC50 SIRT1/IC50 SIRT3 and IC50 SIRT2/IC50 SIRT3).

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm target engagement in a cellular context.

    • Methodology:

      • Treat intact cancer cells (e.g., THP-1, MOLM-13) with the test compound or vehicle.

      • Heat the cell lysates to a range of temperatures.

      • Separate soluble and aggregated proteins by centrifugation.

      • Analyze the amount of soluble SIRT3 at each temperature by Western blotting.

      • A shift in the melting curve of SIRT3 in the presence of the compound indicates direct binding.

  • Western Blot Analysis of SIRT3 Substrates:

    • Objective: To assess the functional consequence of SIRT3 inhibition in cells.

    • Methodology:

      • Treat cancer cells with the test compound for a defined period.

      • Prepare whole-cell or mitochondrial lysates.

      • Perform Western blotting using antibodies against acetylated forms of known SIRT3 substrates (e.g., acetylated-SOD2, acetylated-IDH2).

      • An increase in the acetylation of these substrates indicates cellular SIRT3 inhibition.

  • In Vitro Antiproliferative and Colony Formation Assays:

    • Objective: To evaluate the anticancer effects of the compound.

    • Methodology:

      • Treat a panel of cancer cell lines (especially those with known SIRT3 overexpression) with increasing concentrations of the compound.

      • Assess cell viability after 72 hours using an MTS or similar assay.

      • For colony formation, seed treated cells in soft agar and monitor colony growth over 2-3 weeks.

Potential Therapeutic Target II: Histone Deacetylase (HDAC) Inhibition

Scientific Rationale

HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression.[7][8] Aberrant HDAC activity is a hallmark of many cancers, and HDAC inhibitors have been successfully developed as anticancer drugs.[8] The 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a promising "cap" moiety for HDAC inhibitors, with derivatives showing potent and selective inhibition of HDAC3.[7][8][9]

Proposed Mechanism of Action

A typical HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a cap region that interacts with the surface of the enzyme.[8] While 2-(3-Aminophenyl)quinoline-4-carboxylic acid lacks a classical ZBG, its carboxylic acid moiety could potentially interact with the active site zinc ion. The 2-(3-aminophenyl)quinoline portion would function as the cap group, making hydrophobic and polar interactions with residues at the rim of the active site channel. Inhibition of HDACs, particularly HDAC3, would lead to histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately cell cycle arrest and apoptosis.[7]

Experimental Validation Workflow

HDAC_Validation_Pathway A In Vitro HDAC Enzyme Assays (Class I, II) B Determine IC50 & Isoform Selectivity (esp. HDAC3) A->B Quantify inhibition C Western Blot for Acetylated Histones (e.g., Ac-H3, Ac-H4) B->C Confirm cellular MoA D Gene Expression Analysis (e.g., p21) C->D Assess downstream effects E Antiproliferative Assays (e.g., K562, HCT116 cells) D->E Evaluate phenotype F Flow Cytometry for Cell Cycle Arrest & Apoptosis E->F Characterize cellular fate

Caption: Pathway for validating HDAC inhibition.

  • In Vitro HDAC Isoform Profiling:

    • Objective: To determine the inhibitory activity against a panel of HDAC isoforms.

    • Methodology:

      • Use commercially available enzymatic assays for individual HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8).

      • Determine the IC50 values for each isoform to establish a selectivity profile.

  • Cellular Histone Acetylation Assay:

    • Objective: To measure the effect of the compound on histone acetylation in cells.

    • Methodology:

      • Treat cancer cells (e.g., HCT116, K562) with the compound for 6-24 hours.

      • Extract histones or prepare whole-cell lysates.

      • Perform Western blotting with antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4). An increase in acetylation indicates HDAC inhibition.

  • Gene Expression Analysis:

    • Objective: To confirm the transcriptional activation of HDAC target genes.

    • Methodology:

      • Treat cells with the compound.

      • Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) for known HDAC target genes, such as the cell cycle inhibitor p21.

  • Cell Cycle and Apoptosis Analysis:

    • Objective: To characterize the antiproliferative mechanism.

    • Methodology:

      • Treat cells with the compound for 24-48 hours.

      • For cell cycle analysis, stain cells with propidium iodide and analyze by flow cytometry.

      • For apoptosis, use an Annexin V/PI staining kit and analyze by flow cytometry.

Other Potential Therapeutic Targets

Dihydroorotate Dehydrogenase (DHODH)
  • Rationale: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for rapidly proliferating cells.[10] The quinoline-4-carboxylic acid scaffold is a known pharmacophore for DHODH inhibitors.[10]

  • Validation:

    • Enzymatic Assay: Measure the inhibition of recombinant human DHODH activity.

    • Cell-Based Assays: Assess for S-phase cell cycle arrest and rescue of antiproliferative effects by the addition of exogenous uridine.

Signal Transducer and Activator of Transcription 3 (STAT3)
  • Rationale: STAT3 is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis. A quinoline-4-carboxylic acid derivative, YHO-1701, has been reported to inhibit STAT3.[1]

  • Validation:

    • Western Blot: Assess the inhibition of STAT3 phosphorylation (p-STAT3) at Tyr705 in cancer cells stimulated with an appropriate cytokine (e.g., IL-6).

    • Reporter Gene Assay: Use a luciferase reporter construct driven by a STAT3-responsive promoter to quantify the inhibition of STAT3 transcriptional activity.

Plasmodium falciparum Elongation Factor 2 (PfEF2)
  • Rationale: For potential antimalarial applications, PfEF2 is a validated target for quinoline-4-carboxamide derivatives.[3] While the subject compound is a carboxylic acid, its core structure suggests that it could be explored for this activity.

  • Validation:

    • In Vitro Antiplasmodial Assay: Determine the IC50 against blood-stage P. falciparum (e.g., 3D7 strain).

    • Mechanism of Action Studies: Investigate inhibition of protein synthesis in the parasite.

Data Summary and Comparison

The following table outlines the key parameters to be determined for each potential therapeutic target, allowing for a comparative assessment of the compound's primary mechanism of action.

Therapeutic TargetKey Validation AssayPrimary EndpointCellular ConsequencePotential Indication
SIRT3 Fluorometric Enzyme AssayIC50 vs. SIRT3Increased mitochondrial protein acetylation, G0/G1 arrestLeukemia, Solid Tumors
HDAC3 HDAC Isoform PanelIC50 vs. HDAC3Increased histone acetylation, G2/M arrest, apoptosisHematological Malignancies
DHODH Recombinant Enzyme AssayIC50 vs. DHODHS-phase arrest, pyrimidine depletionCancer, Autoimmune Disorders
STAT3 p-STAT3 Western BlotInhibition of Tyr705 phosphorylationDownregulation of STAT3 target genesVarious Cancers
PfEF2 P. falciparum Growth AssayIC50 vs. parasite growthInhibition of protein synthesisMalaria

Conclusion

2-(3-Aminophenyl)quinoline-4-carboxylic acid belongs to a class of compounds with demonstrated polypharmacology. Based on robust evidence from structurally related molecules, the most promising therapeutic targets for investigation are SIRT3 and HDACs, particularly in the context of oncology. Additionally, DHODH and STAT3 represent viable and compelling alternative targets. The experimental workflows detailed in this guide provide a rigorous and logical framework for elucidating the precise mechanism of action and advancing the development of this compound. A systematic evaluation against these targets will be crucial in defining its therapeutic potential and guiding future preclinical and clinical investigation.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

Sources

Exploratory

The Ascendant Trajectory of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives in Modern Medicinal Chemistry

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals The quinoline ring system, a recurring motif in nature's pharmacopeia, has long captivated the attention of med...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The quinoline ring system, a recurring motif in nature's pharmacopeia, has long captivated the attention of medicinal chemists. Its rigid, bicyclic aromatic structure provides a versatile scaffold for the development of therapeutic agents across a spectrum of diseases. Among the myriad of quinoline-based compounds, the 2-phenyl-quinoline-4-carboxylic acid framework has emerged as a particularly privileged core, demonstrating a remarkable breadth of biological activities. This guide offers an in-depth exploration of this chemical class, from its synthetic foundations to its burgeoning potential in oncology, infectious diseases, and beyond, providing field-proven insights and detailed methodologies for the discerning researcher.

The Synthetic Cornerstone: Mastering the Construction of the 2-Phenyl-quinoline-4-carboxylic Acid Scaffold

The efficient and versatile synthesis of the 2-phenyl-quinoline-4-carboxylic acid core is paramount to exploring its therapeutic potential. The Doebner and Pfitzinger reactions are the two primary and historically significant methods for constructing this scaffold. Understanding the nuances of these reactions is critical for optimizing yields and generating structural diversity.

The Doebner reaction offers a one-pot, three-component synthesis, typically involving an aniline, an aromatic aldehyde (such as benzaldehyde), and pyruvic acid.[1] The reaction proceeds through the initial formation of an imine from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. Subsequent intramolecular cyclization and oxidation yield the desired 2-substituted quinoline-4-carboxylic acid.

The Pfitzinger reaction , an alternative and powerful approach, utilizes isatin and a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a base.[2][3] The base facilitates the opening of the isatin ring and subsequent condensation with the carbonyl compound to form the quinoline-4-carboxylic acid. This method is particularly advantageous for accessing a wide range of derivatives by varying the substituted isatins and carbonyl partners.[4][5]

Step-by-Step Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid.[5][6]

This protocol describes a common and reliable method for synthesizing the core scaffold.

Materials:

  • Isatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), 3 M

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) in a 33% aqueous solution of KOH.

  • To this solution, add a solution of acetophenone (1.1 equivalents) in ethanol.

  • Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in deionized water.

  • While stirring, slowly add 3 M HCl to the aqueous solution to acidify it to a pH of 5-6.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • Dry the solid product under vacuum to yield 2-phenylquinoline-4-carboxylic acid. The product can be further purified by recrystallization if necessary.

Anticancer Activity: A Focus on Histone Deacetylase (HDAC) Inhibition

A significant body of research has highlighted the potential of 2-phenyl-quinoline-4-carboxylic acid derivatives as potent anticancer agents, with a primary mechanism of action being the inhibition of histone deacetylases (HDACs).[4][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[6] Their overexpression is implicated in the pathogenesis of numerous cancers, making them a validated target for therapeutic intervention.[4]

Derivatives of the 2-phenyl-quinoline-4-carboxylic acid scaffold have been ingeniously designed to fit the typical pharmacophore model of HDAC inhibitors, which consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group.[4][6] In these derivatives, the 2-phenyl-quinoline-4-carboxylic acid moiety serves as a bulky, hydrophobic cap group that interacts with residues at the rim of the HDAC active site.[4][6] This interaction is crucial for orienting the molecule and achieving high binding affinity. The carboxylic acid at the 4-position provides a convenient handle for attaching a linker, which in turn is connected to a zinc-binding group, such as a hydroxamic acid or a hydrazide, that chelates the zinc ion in the catalytic site of the enzyme.[6]

Structure-Activity Relationship (SAR) Insights for HDAC Inhibition

Systematic modification of the 2-phenyl-quinoline-4-carboxylic acid scaffold has yielded valuable structure-activity relationship (SAR) data for the development of potent and selective HDAC inhibitors.[4][6]

  • Substitutions on the 2-Phenyl Ring: The electronic and steric nature of substituents on the 2-phenyl ring significantly influences HDAC inhibitory activity. For instance, studies have shown that difluoro- and phenyl-substitutions can be beneficial for activity, whereas chloro-, methyl-, and methoxy-substitutions may reduce potency.[4][6] This suggests that specific interactions within the cap-binding region of the enzyme are critical for optimal inhibition.

  • The Nature of the Zinc-Binding Group: The choice of the zinc-binding group is a key determinant of both potency and isoform selectivity. While hydroxamic acids are common and potent ZBGs, hydrazide moieties have been shown to confer selectivity towards HDAC3.[6] For example, a hydrazide derivative, D29, exhibited an IC50 value of 0.477 µM against HDAC3, while showing significantly lower activity against HDAC1 and HDAC2.[6]

  • The Linker Region: The linker connecting the cap group to the ZBG plays a crucial role in determining the overall conformation of the inhibitor and its fit within the active site. Phenylpiperazine linkers have been successfully employed in many potent derivatives.[5]

Quantitative Analysis of Anticancer Activity

The anticancer potential of these derivatives has been demonstrated through in vitro studies against a panel of human cancer cell lines.

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
D28 HDAC3 selectiveK562 (Leukemia)1.02[6]
U266 (Myeloma)1.08[6]
MCF-7 (Breast)5.66[6]
A549 (Lung)2.83[6]
D29 HDAC3 selectiveK562 (Leukemia)>10[6]

Table 1: In vitro anticancer activity of selected 2-phenyl-quinoline-4-carboxylic acid derivatives.

Interestingly, while some hydrazide derivatives show excellent enzymatic inhibitory activity, their antiproliferative activity in cell-based assays can be reduced, highlighting the importance of cellular permeability and other pharmacokinetic factors in drug efficacy.[6]

Mechanism of Anticancer Action: Induction of Cell Cycle Arrest and Apoptosis

The anticancer effects of these HDAC inhibitors are often attributed to their ability to induce cell cycle arrest and apoptosis.[4][5] For instance, the HDAC3 selective inhibitor D28 has been shown to induce G2/M phase cell cycle arrest in K562 leukemia cells.[5] Furthermore, this compound was found to promote apoptosis in a dose-dependent manner.[5]

G HDACi 2-Phenyl-quinoline-4-carboxylic acid-based HDAC Inhibitor HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Accumulation of acetyl groups GeneExpression Altered Gene Expression (e.g., p21, Bax) Acetylation->GeneExpression CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis CancerCell Cancer Cell Proliferation CellCycleArrest->CancerCell Inhibition Apoptosis->CancerCell Inhibition

Mechanism of action for HDAC inhibitors.
Experimental Protocol: In Vitro HDAC Enzyme Inhibition Assay[6]

Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate by a nuclear extract containing HDAC enzymes.

Materials:

  • HeLa cell nuclear extract (as a source of HDACs)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) or SAHA (as a positive control)

  • Test compounds

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

  • In a 96-well black microplate, add the HeLa nuclear extract to each well.

  • Add the test compounds or control to the respective wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution that releases the fluorescent moiety from the deacetylated substrate.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Antibacterial Activity: A Renewed Assault on Microbial Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents. The 2-phenyl-quinoline-4-carboxylic acid scaffold has demonstrated promising activity against a range of both Gram-positive and Gram-negative bacteria.[7][8]

Antibacterial Spectrum and Structure-Activity Relationships

Derivatives of this scaffold have been shown to be effective against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative).[7] SAR studies have revealed that modifications to the core structure can significantly impact antibacterial potency.

  • Amide Side Chain: The introduction of various amide side chains at the 4-carboxylic acid position has been a fruitful strategy for enhancing antibacterial activity. The length and flexibility of these side chains are critical for potency.[2]

  • Lipophilicity: A correlation between increased lipophilicity and enhanced antibacterial activity has been observed for some derivatives, suggesting that the ability to penetrate the bacterial cell membrane is a key factor.[7]

Quantitative Analysis of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antibacterial potency of a compound.

CompoundBacterial StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureus64[7]
5a7 Escherichia coli128[7]

Table 2: Minimum inhibitory concentrations of selected 2-phenyl-quinoline-4-carboxylic acid derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination[7]

Principle: The broth microdilution method is used to determine the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • Standard antibiotic (e.g., ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well microplate.

  • Add the adjusted bacterial inoculum to each well. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. This can also be assessed by measuring the optical density at 600 nm.

Expanding the Therapeutic Horizon: Anti-inflammatory, Neuroprotective, and Antiviral Potential

Beyond their established anticancer and antibacterial properties, 2-phenyl-quinoline-4-carboxylic acid derivatives are being explored for a range of other therapeutic applications.

Anti-inflammatory and Analgesic Activity

Certain carboxamide derivatives of 2-phenyl-quinoline-4-carboxylic acid have demonstrated significant anti-inflammatory and analgesic activities in preclinical models.[9] One study reported that a nucleoside analogue derivative exhibited anti-inflammatory effects comparable to the standard drug diclofenac in a carrageenan-induced paw edema model in rats.[9]

G Carrageenan Carrageenan Injection Inflammation Inflammatory Cascade (Prostaglandins, Cytokines) Carrageenan->Inflammation Edema Paw Edema (Swelling) Inflammation->Edema Derivative 2-Phenyl-quinoline-4-carboxylic acid derivative Derivative->Inflammation Inhibition

Carrageenan-induced paw edema model.
Neuroprotective Potential

The structural similarity of the quinoline core to endogenous neuromodulators has spurred investigations into its neuroprotective effects. Some quinoline derivatives have been found to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), both of which are key targets in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[2][10] The 2-phenyl-quinoline-4-carboxylic acid scaffold presents a promising starting point for the design of novel neuroprotective agents.

Antiviral Activity

The broad biological activity of quinolines extends to the antiviral realm. While specific studies on 2-phenyl-quinoline-4-carboxylic acid derivatives are emerging, the quinoline scaffold is known to be present in several antiviral drugs. Research has shown that certain quinoline derivatives are active against a range of viruses, including the dengue virus.[1][11] The mechanism of action for some of these compounds appears to involve the early stages of viral infection.[1]

Future Directions and Conclusion

The 2-phenyl-quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The wealth of synthetic methodologies allows for extensive structural diversification, enabling the fine-tuning of biological activity and pharmacokinetic properties. While significant progress has been made in elucidating the anticancer and antibacterial potential of these derivatives, further research is warranted to fully explore their utility in treating inflammatory, neurodegenerative, and viral diseases.

For drug development professionals, this class of compounds offers a rich starting point for lead optimization programs. A deeper understanding of their mechanisms of action, coupled with comprehensive pharmacokinetic and toxicology studies, will be crucial in translating the promising preclinical findings into clinical realities. The continued exploration of the vast chemical space surrounding the 2-phenyl-quinoline-4-carboxylic acid core is poised to yield the next generation of innovative medicines.

References

[6] Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

[2] Various Authors. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

[4] Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]

[7] Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 320. [Link]

[8] Various Authors. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

[5] Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. [Link]

[12] Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

[3] Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. [Link]

[9] Khalifa, N. M., et al. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research. [Link]

[1] de la Guardia, C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. NIH. [Link]

[13] Wang, Y., et al. (2020). Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives. PubMed. [Link]

[14] Various Authors. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - NIH. [Link]

[11] de la Guardia, C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PubMed. [Link]

[10] Various Authors. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

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Protocols & Analytical Methods

Method

Doebner reaction for 2-(3-Aminophenyl)quinoline-4-carboxylic acid synthesis

An Application Note for the Synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid via the Doebner Reaction Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of Quinoline Sca...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid via the Doebner Reaction

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] Derivatives of quinoline-4-carboxylic acid, in particular, exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2] The target molecule, 2-(3-Aminophenyl)quinoline-4-carboxylic acid, serves as a crucial bifunctional building block. The carboxylic acid moiety provides a handle for amide coupling, while the aromatic amine group allows for a diverse range of secondary derivatizations, making it a valuable intermediate in the development of novel therapeutic agents and covalent organic frameworks.[3][4][5]

Among the classical methods for quinoline synthesis, the Doebner reaction, a three-component condensation, stands out for its operational simplicity and atom economy.[6] This reaction constructs the quinoline-4-carboxylic acid core in a single step from an aromatic amine, an aldehyde, and pyruvic acid.[7] While traditional protocols can sometimes be limited by long reaction times or modest yields, modern advancements have introduced catalytic systems and optimized conditions to enhance efficiency and broaden the substrate scope.[8]

This application note provides a comprehensive guide to the synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid using a robust and optimized Doebner reaction protocol. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, discuss critical parameters for process optimization, and outline methods for product characterization.

Reaction Mechanism: A Stepwise Assembly

The Doebner reaction proceeds through a cascade of well-defined steps, culminating in the formation of the aromatic quinoline ring. Understanding this mechanism is paramount for troubleshooting and optimizing the synthesis. The reaction between an aniline, an aldehyde (in this case, 3-aminobenzaldehyde), and pyruvic acid involves an initial condensation followed by an intramolecular cyclization and subsequent aromatization.[6][9]

The key mechanistic steps are:

  • Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (aniline) and the aldehyde (3-aminobenzaldehyde) to form a Schiff base (an imine).

  • Michael Addition: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic imine carbon in a Michael-type addition.

  • Intramolecular Cyclization: The amino group of the aniline moiety attacks the ketone carbonyl of the pyruvic acid-adduct, leading to the formation of a six-membered dihydroquinoline intermediate.

  • Dehydration & Aromatization: The intermediate readily dehydrates and undergoes oxidation (often facilitated by the Schiff base acting as a hydrogen acceptor) to yield the stable, aromatic quinoline ring system.[9]

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde 3-Aminobenzaldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol + H⁺ Adduct Michael Adduct SchiffBase->Adduct + Enol Enol->Adduct Cyclized Dihydroquinoline Intermediate Adduct->Cyclized Intramolecular Cyclization Product 2-(3-Aminophenyl)quinoline- 4-carboxylic acid Cyclized->Product Dehydration & Aromatization

Caption: The Doebner reaction mechanism for quinoline synthesis.

Detailed Experimental Protocol

This protocol is designed to be a reliable starting point for the synthesis. Researchers are encouraged to perform small-scale trials to optimize conditions for their specific laboratory setup.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Aniline≥99.5%Sigma-AldrichFreshly distilled if discolored.
3-Aminobenzaldehyde≥97%Combi-BlocksCan be sensitive to light and air.
Pyruvic Acid98%Acros OrganicsCorrosive. Handle with care.
Ethanol (EtOH)200 Proof, AnhydrousPharmco-AaperServes as the reaction solvent.
p-Toluenesulfonic acid (p-TSA)Monohydrate, ≥98.5%Sigma-AldrichOptional but recommended catalyst.
Round-bottom flask250 mL-Equipped with a magnetic stir bar.
Reflux condenser--To prevent solvent loss.
Heating mantle--With temperature control.
Buchner funnel & filter paper--For product isolation.
Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the Doebner synthesis.

  • Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (10 mmol, 0.93 g) and 3-aminobenzaldehyde (10 mmol, 1.21 g).

    • Causality: Combining the amine and aldehyde first in the solvent allows for the initial formation of the Schiff base, which is a key intermediate.

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask. Stir the mixture at room temperature for 15 minutes.

  • Pyruvic Acid Addition: Slowly add pyruvic acid (12 mmol, 1.06 g, 1.2 equiv.) to the stirring mixture dropwise over 5-10 minutes. An exothermic reaction may be observed.

    • Causality: A slight excess of pyruvic acid ensures complete consumption of the limiting reagents. Dropwise addition helps to control the initial exotherm and prevent side reactions.

  • Catalyst Addition (Optional but Recommended): For an improved reaction rate, add p-toluenesulfonic acid (p-TSA) (1 mmol, 0.19 g, 0.1 equiv.) as a catalyst.[10]

    • Expertise: While the reaction can proceed without an external catalyst, acids like p-TSA facilitate both the Schiff base formation and the subsequent cyclization and dehydration steps, often leading to higher yields and shorter reaction times.[10]

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3). The product spot should be UV-active and will likely have a lower Rf than the starting materials.

  • Isolation: After completion, remove the heating mantle and allow the flask to cool to room temperature. A precipitate should form. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with two portions of cold ethanol (2 x 15 mL) and then with diethyl ether (20 mL).

    • Causality: Washing with cold ethanol removes unreacted starting materials and soluble impurities. The subsequent ether wash helps to displace the ethanol and facilitates faster drying.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight. The crude product is typically obtained as a yellow to brown powder.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or acetic acid to yield the final product with high purity.

Process Optimization & Troubleshooting

The efficiency of the Doebner reaction is sensitive to several parameters. Optimization may be required to maximize yield and purity.

ParameterEffect on ReactionOptimization Strategy
Catalyst Increases reaction rate and can improve yield, especially for less reactive anilines.Screen various Brønsted acids (p-TSA, sulfamic acid) or Lewis acids (BF₃·THF) at 5-15 mol%.[2][8][11]
Solvent Affects solubility of reactants and intermediates, influencing reaction rate.While ethanol is standard, polar aprotic solvents like DMF can sometimes improve yields for certain substrates.[1]
Temperature Higher temperatures increase reaction rate but may also promote side-product formation.Reflux is standard. For sensitive substrates, a lower temperature with a longer reaction time may be beneficial.
Stoichiometry Excess pyruvic acid can drive the reaction to completion but may complicate purification.Start with 1.2 equivalents of pyruvic acid and adjust as needed based on reaction monitoring.

Common Troubleshooting Scenarios:

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield - Inactive starting materials.- Insufficient heating or reaction time.- Absence of a catalyst for a slow reaction.- Use freshly distilled aniline and high-purity aldehyde.- Ensure proper reflux temperature and extend reaction time.- Add a catalyst like p-TSA.
Dark, Tarry Product - Reaction temperature too high.- Air oxidation of intermediates or product.- Reduce reflux temperature slightly.- Run the reaction under an inert atmosphere (e.g., Nitrogen).
Impure Product - Incomplete reaction.- Inefficient work-up or washing.- Ensure reaction goes to completion via TLC.- Optimize washing procedure or perform recrystallization.

Characterization of the Final Product

Confirming the identity and purity of the synthesized 2-(3-Aminophenyl)quinoline-4-carboxylic acid (C₁₆H₁₂N₂O₂, MW: 264.28 g/mol ) is essential.[12]

TechniqueExpected Results
¹H NMR - Aromatic protons of the quinoline and phenyl rings (approx. 7.0-8.5 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).- A singlet for the amine (-NH₂) protons.
¹³C NMR - Carbonyl carbon of the carboxylic acid (approx. 165-175 ppm).- Aromatic carbons in the range of 110-150 ppm.
Mass Spec (HRMS) Calculated [M+H]⁺: 265.0977. Found: 265.XXXX.[3]
FT-IR (KBr, cm⁻¹) - Broad O-H stretch from carboxylic acid (2500-3300).- C=O stretch from carboxylic acid (~1700).- N-H stretches from amine (~3300-3500).- C=C and C=N stretches from aromatic rings (1500-1620).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood. Aniline and its derivatives are toxic and can be absorbed through the skin.

  • Chemical Hazards: Pyruvic acid is corrosive and can cause severe burns. Handle with extreme care.

Conclusion

The Doebner reaction offers a direct and efficient pathway for the synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid, a valuable intermediate in drug discovery and materials science. By carefully controlling reaction parameters such as catalysis, solvent, and temperature, researchers can achieve high yields of the desired product. The protocol detailed in this note provides a validated, step-by-step method that, combined with the provided insights on mechanism and optimization, empowers scientists to successfully synthesize and utilize this important chemical scaffold.

References

  • Patel, D.B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2): 216-230.

  • Ito, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

  • Wang, C., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.

  • Doebner quinoline synthesis | Request PDF. (n.d.). ResearchGate.

  • Ito, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications.

  • Wang, C., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.

  • 2-(3-Aminophenyl)quinoline-4-carboxylic acid | CS-0312946. (n.d.). ChemScene.

  • Zhang, Y., et al. (2023). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry.

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2018). MDPI.

  • Ito, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. pubs.acs.org.

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (2023). Taylor & Francis Online.

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). MDPI.

  • Doebner Reaction. (n.d.). Cambridge University Press.

  • Scott, T.L. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.

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Application

The Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids: A Detailed Guide for the Modern Laboratory

Introduction: The Enduring Relevance of a Classic Reaction The Pfitzinger synthesis, a cornerstone of heterocyclic chemistry since its discovery in the late 19th century, remains a highly relevant and powerful method for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of a Classic Reaction

The Pfitzinger synthesis, a cornerstone of heterocyclic chemistry since its discovery in the late 19th century, remains a highly relevant and powerful method for the preparation of substituted quinoline-4-carboxylic acids.[1][2] This reaction, involving the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group under basic conditions, provides access to a molecular scaffold of immense significance in medicinal chemistry and drug development.[3][4] The quinoline-4-carboxylic acid core is a privileged structure found in a wide array of biologically active compounds, exhibiting properties ranging from antibacterial and antiviral to anticancer and anti-inflammatory.[5]

This guide provides a comprehensive overview of the Pfitzinger synthesis, moving beyond a simple recitation of steps to offer in-depth insights into the reaction mechanism, practical experimental protocols, troubleshooting strategies, and the rationale behind key procedural choices. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this classic transformation in their synthetic endeavors.

Mechanistic Insights: A Stepwise Journey to the Quinoline Core

The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism initiated by the base-catalyzed hydrolysis of the isatin amide bond.[1][2] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

  • Ring Opening of Isatin: The reaction commences with the nucleophilic attack of a hydroxide ion (typically from potassium or sodium hydroxide) on the C2-carbonyl of the isatin ring. This leads to the hydrolytic cleavage of the amide bond, forming the potassium or sodium salt of isatinic acid, a keto-acid intermediate. While this intermediate can be isolated, it is almost always generated in situ.[2]

  • Condensation and Imine Formation: The amino group of the isatinic acid intermediate then condenses with the carbonyl group of the α-methylene ketone or aldehyde. This acid-catalyzed step (though in a basic medium, localized proton transfers facilitate the reaction) results in the formation of a Schiff base, or imine.

  • Tautomerization to the Enamine: The imine intermediate, possessing an α-proton, undergoes tautomerization to the more thermodynamically stable enamine. This step is critical as it positions the nucleophilic enamine for the subsequent cyclization.

  • Intramolecular Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, with the enamine's α-carbon attacking the keto group of the isatinic acid backbone. The resulting intermediate readily dehydrates under the reaction conditions to afford the aromatic quinoline ring system, yielding the final substituted quinoline-4-carboxylic acid.[2]

Pfitzinger_Mechanism Pfitzinger Synthesis Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway Isatin Isatin RingOpening 1. Base-Catalyzed Ring Opening Isatin->RingOpening Carbonyl Carbonyl Compound (with α-methylene) Condensation 2. Condensation Carbonyl->Condensation KetoAcid Isatinic Acid Intermediate RingOpening->KetoAcid KOH/NaOH KetoAcid->Condensation Imine Imine Intermediate Condensation->Imine Tautomerization 3. Tautomerization Imine->Tautomerization Enamine Enamine Intermediate Tautomerization->Enamine Cyclization 4. Intramolecular Cyclization & Dehydration Enamine->Cyclization Product Substituted Quinoline-4-Carboxylic Acid Cyclization->Product

Figure 1. A workflow diagram of the Pfitzinger synthesis mechanism.

Experimental Protocols

This section provides detailed protocols for both conventional and microwave-assisted Pfitzinger syntheses. The choice between these methods will depend on the available equipment, the scale of the reaction, and the reactivity of the substrates.

Protocol 1: Conventional Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol describes the synthesis of a common Pfitzinger product from isatin and acetophenone.

Materials:

  • Isatin (1.47 g, 10.0 mmol)

  • Acetophenone (1.32 g, 11.0 mmol)

  • Potassium Hydroxide (KOH) (3.37 g, 60.0 mmol)

  • Ethanol (95%, 30 mL)

  • Deionized Water

  • Diethyl Ether

  • Glacial Acetic Acid

Procedure:

  • Base Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve potassium hydroxide in 25 mL of 95% ethanol. Stir until the KOH is fully dissolved. The dissolution is exothermic.

  • Isatin Addition: Add isatin to the ethanolic KOH solution. The mixture will typically turn from an orange/red color to a dark brown or purple, indicating the formation of the potassium salt of isatinic acid. Stir for 30-60 minutes at room temperature.

  • Carbonyl Compound Addition: Add acetophenone to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting on a silica plate.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Aqueous Work-up: To the residue, add 50 mL of deionized water to dissolve the potassium salt of the product. The resulting aqueous solution may be dark and contain some solid impurities.

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 25 mL) to remove any unreacted acetophenone and other non-polar impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with glacial acetic acid with constant stirring until the pH is approximately 4-5. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold deionized water (2 x 20 mL). The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 2-phenylquinoline-4-carboxylic acid as a pale yellow or off-white solid.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.

Materials:

  • Isatin (1.47 g, 10.0 mmol)

  • Appropriate Ketone (e.g., 1-Adamantyl methyl ketone) (10.0 mmol)

  • 33% Aqueous Potassium Hydroxide solution (15 mL)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add isatin to the 33% aqueous potassium hydroxide solution.

  • Ketone Addition: Add the ketone to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-15 minutes at a temperature of 100-120 °C. (Note: Reaction time and temperature should be optimized for specific substrates).

  • Work-up: After irradiation, cool the vessel to room temperature. Filter the resulting solution to remove any insoluble material.

  • Precipitation: Pour the filtrate into an ice-water mixture (approximately 100 mL) and acidify with glacial acetic acid to precipitate the product.

  • Isolation: Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum.

Scope, Limitations, and Optimization

The success and yield of the Pfitzinger synthesis are highly dependent on the nature of the starting materials.

Isatin Derivatives:

  • A wide range of substituted isatins can be used, with both electron-donating and electron-withdrawing groups on the aromatic ring being generally well-tolerated. This allows for the synthesis of quinolines with diverse substitution patterns at the 5, 6, 7, and 8-positions.

Carbonyl Compounds:

  • Alkyl Ketones: Symmetrical and unsymmetrical alkyl ketones react readily. With unsymmetrical ketones, a mixture of regioisomers is possible, though steric hindrance often favors the reaction at the less substituted α-methylene group.[6]

  • Aryl Ketones: Acetophenones and other aryl methyl ketones are excellent substrates, leading to 2-arylquinoline-4-carboxylic acids.

  • Cyclic Ketones: Cyclic ketones such as cyclohexanone are viable substrates, leading to fused quinoline systems.[5]

  • Aldehydes: Aldehydes can also be used, but they are more prone to self-condensation (aldol reaction) under the strongly basic conditions, which can lead to lower yields and the formation of byproducts.

  • Steric Hindrance: Highly sterically hindered ketones may react slowly or not at all.[7] The bulky nature of some substrates can impede the cyclization step.[8]

Optimization Strategies:

  • Base Concentration: The concentration of the base can influence the reaction rate and yield. Highly concentrated bases (e.g., 30-50% KOH) are common.

  • Solvent: While ethanol is a common solvent, other alcohols or aqueous base solutions can be employed.

  • Temperature and Reaction Time: Higher temperatures generally accelerate the reaction, but can also lead to the formation of tar-like byproducts.[8] Monitoring the reaction by TLC is crucial to avoid prolonged heating after completion.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction; Decomposition of starting materials or product; Steric hindrance from bulky substrates.Increase reaction time and/or temperature. Confirm the quality of starting materials. Consider using a more reactive ketone if steric hindrance is a likely issue. For precious materials, a microwave-assisted protocol may improve yield.
Formation of Tar/Resinous Byproducts High reaction temperature; Prolonged reaction time; Self-condensation of the carbonyl compound.Maintain a gentle reflux and avoid excessive heating. Monitor the reaction by TLC and stop heating once the starting material is consumed. Use a less concentrated base or a lower reaction temperature.[8]
Difficulty in Product Purification Presence of tarry byproducts; Co-precipitation of impurities.During work-up, ensure thorough extraction with an organic solvent to remove non-polar impurities before acidification. Multiple recrystallizations may be necessary. Column chromatography of the corresponding ester can be an effective, albeit more laborious, purification strategy.
Inconsistent Yields Variability in reagent quality; Inconsistent reaction conditions.Use freshly purified starting materials if possible. Ensure accurate measurement of reagents and consistent heating and stirring.

Data Presentation: A Survey of Substrate Scope and Yields

The following table provides a selection of reported yields for the Pfitzinger synthesis with various isatin and carbonyl substrates, illustrating the versatility of the reaction.

Isatin DerivativeCarbonyl CompoundProductYield (%)Reference
IsatinAcetone2-Methylquinoline-4-carboxylic acid~30[9]
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acid70-85[3]
5-MethylisatinAcetone2,6-Dimethylquinoline-4-carboxylic acid80[10]
5-BromoisatinAcetone6-Bromo-2-methylquinoline-4-carboxylic acid75[10]
IsatinCyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acid~73[5]
Isatin2-Acetylfuran2-(Furan-2-yl)quinoline-4-carboxylic acidHigh[3]
Isatin2-Acetylthiophene2-(Thiophen-2-yl)quinoline-4-carboxylic acidHigh[3]

Safety Considerations

The Pfitzinger synthesis involves the use of hazardous materials and requires appropriate safety precautions.

  • Strong Bases: Potassium hydroxide and sodium hydroxide are corrosive and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Flammable Solvents: Ethanol is a flammable liquid. Ensure that heating is performed using a heating mantle and that no open flames are present in the laboratory.

  • Acidification: The acidification step should be performed slowly and in an ice bath to control the exothermic reaction.

Conclusion

The Pfitzinger synthesis is a robust and versatile method for the synthesis of quinoline-4-carboxylic acids, a class of compounds with significant importance in drug discovery and development. By understanding the underlying mechanism, carefully selecting reaction conditions, and being aware of potential pitfalls, researchers can effectively utilize this classic reaction to generate a diverse range of valuable molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists at all levels, facilitating the successful application of the Pfitzinger synthesis in the modern chemical laboratory.

References

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
  • ResearchGate. (n.d.). Pfitzinger quinoline synthesis.
  • Garudachari, B., et al. (2012). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 17(9), 10428-10447.
  • Al-Ostath, A., et al. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 4(10), 1641-1647.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic Acid.
  • Buu-Hoï, N. P., & Royer, R. (1947). The Pfitzinger reaction with unsymmetrical ketones. Journal of the Chemical Society (Resumed), 106.
  • Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros.
  • Scribd. (n.d.). The Pfitzinger Reaction. (Review).

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Method

Application Notes and Protocols for the Synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic Acid Derivatives

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural products and synthetic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural products and synthetic compounds with significant biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered substantial interest from researchers in drug discovery and development due to their diverse therapeutic potential.[2] This class of compounds has been extensively investigated for a range of pharmacological applications, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1] The versatility of the quinoline core allows for chemical modifications at various positions, enabling the fine-tuning of their biological profiles to target specific enzymes or cellular pathways.

This application note provides a detailed protocol for the synthesis of a key derivative, 2-(3-aminophenyl)quinoline-4-carboxylic acid. This compound serves as a valuable building block for the development of more complex molecules, such as potent and selective enzyme inhibitors.[3] The presence of the aminophenyl moiety at the 2-position offers a strategic point for further functionalization, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Synthetic Strategy: A Two-Step Approach via the Doebner Reaction

The synthesis of 2-(3-aminophenyl)quinoline-4-carboxylic acid is efficiently achieved through a two-step process. The core quinoline-4-carboxylic acid structure is first constructed using the Doebner reaction , a reliable and well-established method for forming this heterocyclic system.[4] This reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[2]

To introduce the desired 3-aminophenyl group at the 2-position, 3-nitrobenzaldehyde is used as the aldehyde component in the Doebner reaction. This strategic choice installs a nitro group at the desired position on the phenyl ring, which can then be readily reduced in a subsequent step to the target amino group.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow cluster_step1 Step 1: Doebner Reaction cluster_step2 Step 2: Nitro Group Reduction Aniline Aniline Intermediate 2-(3-Nitrophenyl)quinoline-4-carboxylic acid Aniline->Intermediate Ethanol, Reflux Nitrobenzaldehyde 3-Nitrobenzaldehyde Nitrobenzaldehyde->Intermediate PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate FinalProduct 2-(3-Aminophenyl)quinoline-4-carboxylic acid Intermediate->FinalProduct Fe/NH4Cl or H2/Pd-C

Caption: Overall synthetic strategy for 2-(3-aminophenyl)quinoline-4-carboxylic acid.

Part 1: Synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid

This protocol details the synthesis of the nitro-intermediate via the Doebner reaction. The reaction involves the condensation of aniline, 3-nitrobenzaldehyde, and pyruvic acid in ethanol under reflux conditions.[4]

Materials and Reagents:
ReagentFormulaM.W. ( g/mol )Quantity (mmol)Quantity (g or mL)Purity
AnilineC₆H₇N93.13100.93 g (0.91 mL)≥99%
3-NitrobenzaldehydeC₇H₅NO₃151.12101.51 g≥99%
Pyruvic acidC₃H₄O₃88.06121.06 g (0.85 mL)≥98%
EthanolC₂H₅OH46.07-40 mLAnhydrous
Experimental Protocol:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (10 mmol, 0.91 mL) and 3-nitrobenzaldehyde (10 mmol, 1.51 g) in ethanol (40 mL).

  • Initial Reflux: Stir the mixture and heat it to reflux for 1 hour. The initial reaction between the aniline and the aldehyde forms a Schiff base intermediate.[5]

  • Addition of Pyruvic Acid: After 1 hour, add pyruvic acid (12 mmol, 0.85 mL) to the reaction mixture.

  • Continued Reflux: Continue to reflux the reaction mixture for an additional 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

    • A solid precipitate of the crude product will form.

    • Collect the solid by vacuum filtration and wash it with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield the pure 2-(3-nitrophenyl)quinoline-4-carboxylic acid.

Part 2: Synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid

This section describes the reduction of the nitro group of the intermediate to an amine, yielding the final target compound. A common and effective method for this transformation is the use of iron powder in the presence of ammonium chloride.[6]

Materials and Reagents:
ReagentFormulaM.W. ( g/mol )Quantity (mmol)Quantity (g)Purity
2-(3-Nitrophenyl)quinoline-4-carboxylic acidC₁₆H₁₀N₂O₄294.2651.47 gAs synthesized
Iron powderFe55.84251.40 g<10 micron
Ammonium chlorideNH₄Cl53.49251.34 g≥99.5%
EthanolC₂H₅OH46.07-30 mLReagent grade
WaterH₂O18.02-10 mLDeionized
Experimental Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask, suspend 2-(3-nitrophenyl)quinoline-4-carboxylic acid (5 mmol, 1.47 g) in a mixture of ethanol (30 mL) and water (10 mL).

  • Addition of Reagents: Add iron powder (25 mmol, 1.40 g) and ammonium chloride (25 mmol, 1.34 g) to the suspension.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture and filter it through a pad of celite while hot to remove the iron salts.

    • Wash the celite pad with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting crude solid is the target 2-(3-aminophenyl)quinoline-4-carboxylic acid.

  • Purification and Characterization:

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

    • The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Purification and Characterization Workflow

A systematic approach is crucial for obtaining a pure and well-characterized final product. The following diagram illustrates the typical workflow for purification and analysis.

Purification and Characterization cluster_characterization Characterization Crude Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration PureProduct Pure 2-(3-Aminophenyl)quinoline- 4-carboxylic acid Filtration->PureProduct NMR ¹H & ¹³C NMR PureProduct->NMR Structure Confirmation MS Mass Spectrometry PureProduct->MS Molecular Weight IR FT-IR Spectroscopy PureProduct->IR Functional Groups Purity HPLC/TLC PureProduct->Purity Purity Assessment

Caption: Workflow for the purification and characterization of the final product.

Expected Spectroscopic Data

While the specific spectral data for 2-(3-aminophenyl)quinoline-4-carboxylic acid should be determined experimentally, the following are expected characteristic features based on its structure:

  • ¹H NMR: Aromatic protons of the quinoline and aminophenyl rings will appear in the range of δ 7.0-9.0 ppm. The protons of the amino group and the carboxylic acid group will appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

  • ¹³C NMR: Resonances for the aromatic carbons will be observed in the region of δ 110-150 ppm. The carbonyl carbon of the carboxylic acid will appear further downfield, typically above δ 165 ppm.

  • IR (KBr): Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the C=O stretching of the carboxylic acid (around 1700 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The expected molecular ion peak for C₁₆H₁₂N₂O₂ would be at m/z 265.09 [M+H]⁺.[7]

Conclusion and Further Applications

The protocol described herein provides a reliable and efficient method for the synthesis of 2-(3-aminophenyl)quinoline-4-carboxylic acid. The Doebner reaction followed by nitro group reduction is a robust synthetic route that can be adapted for the synthesis of a variety of substituted quinoline-4-carboxylic acids. The final product is a versatile intermediate that can be further modified at the amino group to generate a library of derivatives for screening in various biological assays, particularly in the context of developing novel therapeutics.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 2022.

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 2017.

  • 2-(3-Aminophenyl)quinoline-4-carboxylic acid. ChemScene.

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate.

  • Friedländer Quinoline Synthesis. Alfa Chemistry.

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 2016.

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Center for Biotechnology Information, 2016.

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 2023.

  • The Friedländer Synthesis of Quinolines. Organic Reactions, 2004.

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate, 2016.

  • N-(3-Nitrobenzylidene)aniline. National Center for Biotechnology Information.

  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.

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Application

Application Note: A Guide to the In Vitro Evaluation of 2-(3-Aminophenyl)quinoline-4-carboxylic acid for Antibacterial Activity

< Abstract The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1] Quinoline-4-carboxylic acids represent a significant class of pharmacophores known...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1] Quinoline-4-carboxylic acids represent a significant class of pharmacophores known for a wide range of biological activities, including potent antimicrobial effects.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of a specific derivative, 2-(3-Aminophenyl)quinoline-4-carboxylic acid (herein referred to as APQC), for its antibacterial potential. This document outlines a logical, multi-stage workflow, from primary screening to preliminary mechanism of action and safety profiling. The protocols provided are based on established methodologies and standards to ensure data integrity and reproducibility.

Introduction: The Potential of Quinolines

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with diverse therapeutic applications, including antimalarial, anticancer, and antibacterial properties.[2][5] Specifically, the 2-aryl-quinoline-4-carboxylic acid framework has been identified as a promising starting point for the development of new antibacterials.[4] APQC, with its aminophenyl substitution at the 2-position, presents a novel structure for investigation. This guide provides the foundational protocols to characterize its antibacterial profile systematically.

Compound Profile: 2-(3-Aminophenyl)quinoline-4-carboxylic acid (APQC)

  • Chemical Name: 2-(3-Aminophenyl)quinoline-4-carboxylic acid

  • CAS Number: 78660-91-0[6]

  • Molecular Formula: C₁₆H₁₂N₂O₂[6]

  • Molecular Weight: 264.28 g/mol [6]

  • Structure:

    
    

    (Image Source: ChemScene)

Preparation and Storage of Stock Solutions:

  • Solubility: The solubility of APQC should be empirically determined in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for in vitro assays.

  • Protocol:

    • Prepare a 10 mg/mL (or ~37.8 mM) stock solution of APQC in 100% DMSO.

    • Ensure complete dissolution using a vortex mixer. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

  • Causality: Using a high-concentration DMSO stock allows for minimal solvent concentration in the final assay medium (typically ≤1%), preventing solvent-induced toxicity to the bacteria or mammalian cells. Aliquoting prevents degradation from repeated temperature changes.

Stage 1: Primary Screening Workflow

The initial stage focuses on determining if APQC has intrinsic antibacterial activity and establishing its potency. This involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

G cluster_prep Preparation cluster_primary Primary Assays cluster_secondary Secondary & Safety Assays cluster_analysis Data Analysis prep_compound Prepare APQC Stock (e.g., 10 mg/mL in DMSO) mic_assay Determine MIC (Broth Microdilution)[7] prep_compound->mic_assay cyto_assay Cytotoxicity Assay (e.g., MTT on HeLa cells)[9] prep_compound->cyto_assay prep_bacteria Culture Bacterial Strains (Gram+ & Gram-) prep_bacteria->mic_assay prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->mic_assay mbc_assay Determine MBC (Subculture from MIC plate)[8] mic_assay->mbc_assay Proceed if MIC is observed moa_assay Mechanism of Action (e.g., DNA Gyrase Assay) mic_assay->moa_assay If bacteriostatic mbc_assay->moa_assay If bactericidal analyze Analyze Data (MIC/MBC values, IC50) moa_assay->analyze cyto_assay->analyze conclusion Draw Conclusions (Potency, Spectrum, Selectivity) analyze->conclusion

Caption: High-level workflow for antibacterial evaluation of APQC.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[8]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • APQC stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture bacteria on agar plates overnight.

    • Pick several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Add 50 µL of CAMHB to wells 2 through 12 in a 96-well plate.

    • In well 1, add 100 µL of APQC at twice the highest desired test concentration (e.g., 512 µg/mL).

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • This leaves well 11 as the growth control (no drug) and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 100 µL.

  • Controls:

    • Growth Control (Negative): Well 11 (CAMHB + bacteria, no APQC). Must show visible turbidity.

    • Sterility Control (Blank): Well 12 (CAMHB only). Must remain clear.

    • Positive Control: Repeat the serial dilution with a known antibiotic like Ciprofloxacin.

    • Solvent Control: Test the highest concentration of DMSO used (e.g., 1%) in a separate well with bacteria to ensure it doesn't inhibit growth.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of APQC at which there is no visible turbidity. This can be confirmed by reading the optical density (OD) at 600 nm.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[9] This assay is a direct extension of the MIC test.

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Mix the contents of each well thoroughly.

  • Spot 10-20 µL from each selected well onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Also, plate an aliquot from the growth control well as a reference.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth (or a ≥99.9% reduction compared to the initial inoculum count) on the agar plate.[7][9]

Data Interpretation:

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[9]

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Stage 2: Spectrum of Activity

To understand the utility of APQC, its activity should be tested against a broader panel of clinically relevant bacteria.

Recommended Panel:

Category Organism Significance
Gram-Positive Staphylococcus aureus (MRSA strain) Major cause of hospital-acquired infections
Enterococcus faecalis (VRE strain) Common nosocomial pathogen, often resistant
Streptococcus pneumoniae Key respiratory pathogen
Gram-Negative Escherichia coli Common cause of UTIs, sepsis
Pseudomonas aeruginosa Opportunistic pathogen, high intrinsic resistance

| | Klebsiella pneumoniae | Important cause of pneumonia and sepsis |

The MIC and MBC protocols described above should be repeated for each organism in this panel. The results will define whether APQC is a broad-spectrum or narrow-spectrum agent.

Stage 3: Investigating the Mechanism of Action (MoA)

The quinoline core is characteristic of quinolone antibiotics, which famously target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10][11] Therefore, a logical first step in elucidating APQC's MoA is to test its effect on DNA gyrase.

G

Caption: Hypothesized MoA: APQC inhibits DNA gyrase, halting DNA replication.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.

Materials:

  • E. coli DNA Gyrase enzyme

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (containing ATP)

  • APQC and Ciprofloxacin (positive control)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mix on ice. A typical 30 µL reaction includes:

    • Assay Buffer (to 1X final concentration)

    • Relaxed pBR322 DNA (e.g., 0.5 µg)

    • APQC at various concentrations (e.g., serially diluted from 100 µM). Include a DMSO vehicle control and a Ciprofloxacin control.

    • Nuclease-free water to volume.

  • Enzyme Addition: Add the DNA gyrase enzyme to start the reaction.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

  • Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at ~90V for 90 minutes or until good separation is achieved.

    • Rationale: Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light.

  • Interpretation:

    • The negative (no enzyme) and positive (no inhibitor) controls will show bands corresponding to relaxed and supercoiled DNA, respectively.

    • Ciprofloxacin should show a dose-dependent inhibition of supercoiling, with the DNA band shifting from the supercoiled position back to the relaxed position.

    • If APQC inhibits DNA gyrase, a similar dose-dependent shift will be observed. The concentration causing 50% inhibition (IC₅₀) can be estimated.

Stage 4: Preliminary Safety & Selectivity Profiling

A promising antibacterial agent should be potent against bacterial targets while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.[12]

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of APQC (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well to a final concentration of ~0.5 mg/mL and incubate for 2-4 hours.[13]

    • Mechanism: Metabolically active cells with functional mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[12]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of APQC concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Selectivity Index (SI): The SI provides a measure of the compound's selectivity for the bacterial target over mammalian cells.

  • SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

  • A higher SI value (ideally >10) is desirable for a promising drug candidate.

Conclusion

This application note provides a structured, multi-stage approach to characterize the antibacterial potential of 2-(3-Aminophenyl)quinoline-4-carboxylic acid. By following these standardized protocols, researchers can generate robust and reproducible data on the compound's potency (MIC/MBC), spectrum of activity, likely mechanism of action, and preliminary safety profile. This foundational dataset is critical for making informed decisions about the progression of APQC in the antibacterial drug discovery pipeline.[14][15]

References

  • Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Huang, M., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2447. [Link]

  • Al-Ostath, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

  • Bojarska, A., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(2), 143-148. [Link]

  • Kasparkova, M., & Polakovic, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Huang, M., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • Huang, M., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Sali, R., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. National Center for Biotechnology Information. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Ineos Oxford Institute. (n.d.). Antimicrobial drug discovery and development. Ineos Oxford Institute. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Coates, A. R. M., Halls, G., & Hu, Y. (2011). Discovery and development of new antibacterial drugs: learning from experience? Journal of Antimicrobial Chemotherapy, 66(5), 975-983. [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

Sources

Method

Application Notes and Protocols: 2-(3-Aminophenyl)quinoline-4-carboxylic Acid Derivatives as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Quinoline Scaffold in Oncology The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Within this class, derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as a focal point for anticancer drug discovery.[3][4] These compounds have demonstrated the ability to inhibit critical cellular processes involved in cancer progression, including epigenetic regulation and cell cycle control.[3][5] This document provides a detailed guide to the synthesis, proposed mechanisms of action, and protocols for evaluating the anticancer potential of a specific subclass: 2-(3-aminophenyl)quinoline-4-carboxylic acid derivatives.

While extensive data exists for structurally related analogues, this guide will leverage that information to provide a strong rationale and a practical framework for the investigation of the novel 3-amino substituted derivatives. The strategic placement of the amino group at the meta-position of the phenyl ring offers a key point for further chemical modification, potentially leading to derivatives with enhanced potency, selectivity, and novel mechanisms of action.

Synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic Acid: A Plausible Synthetic Route

The synthesis of the target compound, 2-(3-aminophenyl)quinoline-4-carboxylic acid, can be efficiently achieved through a two-step process involving a Doebner reaction to construct the quinoline core, followed by the reduction of a nitro group. This approach is well-documented for the synthesis of similar 2-phenylquinoline-4-carboxylic acid derivatives.[6]

Step 1: Doebner Reaction for the Synthesis of 2-(3-Nitrophenyl)quinoline-4-carboxylic Acid

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[6]

  • Reactants: Aniline, 3-nitrobenzaldehyde, and pyruvic acid.

  • Reaction Synopsis: Aniline reacts with 3-nitrobenzaldehyde and pyruvic acid in a suitable solvent, typically ethanol, under reflux conditions.[6] The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and subsequent dehydrogenation to form the aromatic quinoline ring.

Step 2: Reduction of the Nitro Group

The nitro group of 2-(3-nitrophenyl)quinoline-4-carboxylic acid is then reduced to the primary amine to yield the final product.

  • Reducing Agents: Common methods for nitro group reduction include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or chemical reduction using metals in acidic media (e.g., tin(II) chloride in hydrochloric acid).

The resulting 2-(3-aminophenyl)quinoline-4-carboxylic acid serves as a versatile intermediate for the synthesis of a library of derivatives, such as amides, esters, and other N-substituted compounds, for structure-activity relationship (SAR) studies.[1]

Proposed Mechanisms of Anticancer Activity

Based on studies of structurally similar 2-phenylquinoline-4-carboxylic acid derivatives, several compelling mechanisms of action can be proposed for the 2-(3-aminophenyl) analogues. These include the inhibition of key enzymes involved in epigenetic regulation and the induction of programmed cell death (apoptosis).

Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Their overexpression is implicated in the pathogenesis of many cancers, making them an attractive therapeutic target.[3][4] Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent and selective inhibitors of HDACs, particularly HDAC3.[3][4]

The proposed mechanism involves the 2-phenylquinoline-4-carboxylic acid scaffold acting as a "cap" group that interacts with the hydrophobic surface of the enzyme's active site.[3] The carboxylic acid or a derivatized functional group can then chelate the zinc ion that is essential for the catalytic activity of the enzyme. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in the reactivation of tumor suppressor genes and ultimately inducing cell cycle arrest and apoptosis.[5]

HDAC_Inhibition Compound 2-(3-Aminophenyl)quinoline- 4-carboxylic Acid Derivative HDAC HDAC Enzyme Compound->HDAC Inhibits Histone Histone Protein HDAC->Histone Deacetylates Acetylation Increased Histone Acetylation Histone->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Suppression Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Proposed Mechanism of HDAC Inhibition.
Inhibition of Sirtuin 3 (SIRT3)

Sirtuins are a class of NAD+-dependent deacetylases that are also involved in cellular regulation.[7] SIRT3, a mitochondrial sirtuin, has been identified as a potential therapeutic target in certain cancers.[7] A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been shown to be potent and selective inhibitors of SIRT3.[5][7]

The inhibition of SIRT3 by these compounds was found to induce G0/G1 phase cell cycle arrest and promote cell differentiation in leukemic cell lines.[5][7] This suggests that 2-(3-aminophenyl)quinoline-4-carboxylic acid derivatives may also exert their anticancer effects through the modulation of sirtuin activity.

Induction of Apoptosis

A hallmark of cancer is the evasion of apoptosis, or programmed cell death.[3] Many effective anticancer agents act by inducing apoptosis in cancer cells. Studies on 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated their ability to promote apoptosis in a dose-dependent manner.[3] The induction of apoptosis is a crucial mechanism contributing to their anticancer effects.[3]

Apoptosis_Induction Compound 2-(3-Aminophenyl)quinoline- 4-carboxylic Acid Derivative Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptotic_Bodies Formation of Apoptotic Bodies Caspase_Activation->Apoptotic_Bodies Cell_Death Apoptotic Cell Death Apoptotic_Bodies->Cell_Death

Generalized Apoptosis Induction Pathway.

Data on Anticancer Activity of Analogous Compounds

While specific IC50 values for 2-(3-aminophenyl)quinoline-4-carboxylic acid derivatives are not yet widely published, the following table summarizes the reported activities of closely related analogues, providing a strong basis for the potential efficacy of the 3-amino substituted compounds.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Proposed TargetReference
2-Phenylquinoline-4-carboxylic acidD28K562 (Leukemia)1.02HDAC3[3]
U266 (Myeloma)1.08HDAC3[3]
MCF-7 (Breast)5.66HDAC3[3]
A549 (Lung)2.83HDAC3[3]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acidP6MLLr leukemic cells-SIRT3 (IC50 = 7.2 µM)[5][7]
2-(3-Chlorophenyl)quinoline-4-carboxamide6jMDA-MB-231 (Breast)- (promising activity)Carbonic anhydrase I, Protein kinase A, Kinesin spindle protein[4]

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of the anticancer activity of novel 2-(3-aminophenyl)quinoline-4-carboxylic acid derivatives.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • 2-(3-Aminophenyl)quinoline-4-carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at various concentrations for a specified time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases, Bax, and Bcl-2.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, and an anti-loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration of each lysate.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 2-(3-Aminophenyl)quinoline- 4-carboxylic Acid Derivatives MTT MTT Assay (Cell Viability) Synthesis->MTT Apoptosis_Assay Annexin V/PI Staining (Apoptosis Assay) MTT->Apoptosis_Assay If potent Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Confirm mechanism Enzyme_Assay Enzyme Inhibition Assays (e.g., HDAC, SIRT3) Western_Blot->Enzyme_Assay Identify targets Pathway_Analysis Signaling Pathway Analysis Enzyme_Assay->Pathway_Analysis

A generalized workflow for the evaluation of novel anticancer agents.

Conclusion

The 2-(3-aminophenyl)quinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. Drawing on the established anticancer activities of closely related analogues, particularly their roles as inhibitors of HDACs and SIRT3 and as inducers of apoptosis, there is a strong rationale for the synthesis and evaluation of this new series of compounds. The protocols detailed in this guide provide a comprehensive framework for researchers to systematically investigate their therapeutic potential and elucidate their mechanisms of action, with the ultimate goal of developing more effective and targeted cancer therapies.

References

  • Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935578. Available at: [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2649. Available at: [Link]

  • Shinde, K. W., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents. Thai Journal of Pharmaceutical Sciences, 45(1), 41-49. Available at: [Link]

  • Novak, M., et al. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(21), 5183. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935578. Available at: [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed, 35433629. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

Sources

Application

Application of 2-(3-Aminophenyl)quinoline-4-carboxylic Acid in Fluorescence Microscopy: A Detailed Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(3-Aminophenyl)quinoline-4-carboxylic acid as a novel fluorescent probe in microscopy....

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(3-Aminophenyl)quinoline-4-carboxylic acid as a novel fluorescent probe in microscopy. This guide offers in-depth technical details, field-proven insights, and step-by-step protocols to facilitate the successful integration of this compound into various research workflows.

Introduction: The Promise of Quinoline-Based Fluorophores

Quinoline derivatives represent a versatile class of heterocyclic aromatic compounds that have garnered significant interest in bioimaging and drug discovery.[1][2] Their rigid structure and extended π-electron system often give rise to intrinsic fluorescence, which can be finely tuned through chemical modification.[3] The quinoline scaffold's amenability to functionalization allows for the development of probes with tailored photophysical properties and biological targeting capabilities.[2] 2-(3-Aminophenyl)quinoline-4-carboxylic acid is a promising candidate for fluorescence microscopy due to its structural features that suggest potential for environmentally sensitive fluorescence and biocompatibility. This guide will explore its application as a fluorescent stain for cellular imaging.

Physicochemical and Fluorescent Properties

Understanding the fundamental properties of a fluorescent probe is paramount for its effective application. While extensive experimental data for 2-(3-Aminophenyl)quinoline-4-carboxylic acid is not yet widely published, we can infer its likely characteristics based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical and Estimated Photophysical Properties of 2-(3-Aminophenyl)quinoline-4-carboxylic Acid

PropertyValue/InformationSource/Rationale
Chemical Structure ChemScene
Molecular Formula C₁₆H₁₂N₂O₂[4]
Molecular Weight 264.28 g/mol [4]
Purity ≥97% (commercially available)[4]
Solubility Soluble in DMSO and EthanolInferred from similar quinoline carboxylic acids[5][6]
Excitation Maximum (λex) ~390 - 420 nm (Estimated)Based on aminopyridine and quinoline derivatives with similar electronic profiles[1][3]
Emission Maximum (λem) ~480 - 520 nm (Estimated)Based on aminopyridine and quinoline derivatives with similar electronic profiles[1][3]
Stokes Shift ~90 - 100 nm (Estimated)Calculated from estimated λex and λem
Quantum Yield (Φ) Moderate (Estimated)Quinoline derivatives can exhibit a wide range of quantum yields. The presence of the amino group could enhance fluorescence.[1]

Expert Insight: The presence of the amino group (a strong electron-donating group) and the carboxylic acid group on the quinoline core suggests that the fluorescence of 2-(3-Aminophenyl)quinoline-4-carboxylic acid may be sensitive to the local environment, such as pH and polarity. This phenomenon, known as solvatochromism, could be exploited for more advanced imaging applications.[3]

Experimental Workflows and Protocols

The following section provides detailed, step-by-step protocols for the application of 2-(3-Aminophenyl)quinoline-4-carboxylic acid in fluorescence microscopy. These protocols are designed to be self-validating, with explanations for key experimental choices.

Preparation of Stock Solutions

The proper preparation and storage of the fluorescent probe are critical for reproducible results.

Protocol 3.1.1: Preparation of a 10 mM Stock Solution

  • Materials:

    • 2-(3-Aminophenyl)quinoline-4-carboxylic acid (CAS No. 78660-91-0)[4]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 2.64 mg of 2-(3-Aminophenyl)quinoline-4-carboxylic acid.

    • Add 1 mL of anhydrous DMSO to the solid.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Causality Behind Choices:

  • DMSO as Solvent: DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low final concentrations (typically <0.5%).[6]

  • Anhydrous DMSO: Using anhydrous DMSO prevents the absorption of water, which can affect the solubility and stability of the compound.

  • Aliquoting and Storage: Aliquoting minimizes contamination and degradation from repeated handling and temperature changes. Storing at -20°C and protecting from light preserves the integrity of the fluorophore.

Live-Cell Imaging

This protocol outlines the procedure for staining living cells to visualize their morphology and potentially specific subcellular compartments.

Diagram 1: Live-Cell Staining Workflow

LiveCellWorkflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging CellCulture 1. Culture cells on glass-bottom dishes WorkingSol 2. Prepare working solution of the probe Incubate 3. Incubate cells with the probe WorkingSol->Incubate Wash 4. Wash cells to remove excess probe Incubate->Wash Image 5. Image with fluorescence microscope Wash->Image

Caption: Workflow for live-cell imaging with 2-(3-Aminophenyl)quinoline-4-carboxylic acid.

Protocol 3.2.1: Staining of Live Adherent Cells

  • Materials:

    • Cells cultured on glass-bottom dishes or chamber slides

    • 10 mM stock solution of 2-(3-Aminophenyl)quinoline-4-carboxylic acid in DMSO

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS), pH 7.4

    • Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set for ~405 nm excitation and ~490/510 nm emission)

  • Procedure:

    • Culture cells to the desired confluency (typically 50-70%).

    • Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically for each cell type and application.

    • Remove the existing medium from the cells and add the medium containing the fluorescent probe.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time may vary.

    • Gently wash the cells twice with pre-warmed PBS or complete medium to remove the unbound probe.

    • Add fresh pre-warmed medium or an appropriate imaging buffer to the cells.

    • Immediately proceed to imaging on a fluorescence microscope.

Expert Insights and Self-Validation:

  • Titration of Concentration and Time: It is crucial to perform a titration experiment to find the lowest effective concentration and shortest incubation time that provides adequate signal-to-noise while minimizing potential cytotoxicity.

  • Controls: Include an unstained control (cells treated with DMSO vehicle only) to assess background fluorescence and a positive control with a known cell stain to ensure the imaging setup is working correctly.

  • Phototoxicity: Minimize the exposure of stained cells to excitation light to reduce phototoxicity and photobleaching. Use the lowest possible laser power and exposure time that yields a good signal.

Fixed-Cell Staining

Fixing cells allows for longer-term storage of samples and is often a prerequisite for immunofluorescence co-staining.

Diagram 2: Fixed-Cell Staining Workflow

FixedCellWorkflow cluster_prep Cell Preparation cluster_perm Permeabilization cluster_stain_image Staining & Imaging CellCulture 1. Culture cells on coverslips Fix 2. Fix cells with paraformaldehyde CellCulture->Fix Permeabilize 3. Permeabilize cells with Triton X-100 Fix->Permeabilize Stain 4. Stain with the fluorescent probe Permeabilize->Stain Wash 5. Wash to remove excess probe Stain->Wash Mount 6. Mount coverslips and image Wash->Mount

Caption: Workflow for fixed-cell staining with 2-(3-Aminophenyl)quinoline-4-carboxylic acid.

Protocol 3.3.1: Staining of Fixed and Permeabilized Cells

  • Materials:

    • Cells cultured on glass coverslips

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • PBS, pH 7.4

    • Working solution of 2-(3-Aminophenyl)quinoline-4-carboxylic acid (1-10 µM in PBS)

    • Mounting medium (e.g., with an anti-fade reagent)

    • Microscope slides

  • Procedure:

    • Wash the cells grown on coverslips twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the coverslips with the working solution of the fluorescent probe for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Seal the coverslips and allow the mounting medium to cure before imaging.

Causality Behind Choices:

  • Fixation: PFA cross-links proteins, preserving cellular structure.

  • Permeabilization: Triton X-100, a non-ionic detergent, creates pores in the cell membranes, allowing the probe to access intracellular structures. This step is crucial if the probe does not readily cross the plasma membrane of live cells or if targeting intracellular components is desired.

  • Washing Steps: Thorough washing is essential to reduce background fluorescence from unbound probe molecules, thereby increasing the signal-to-noise ratio.

Assessment of Cytotoxicity

Before extensive use, it is critical to evaluate the potential cytotoxicity of a new fluorescent probe. The MTT assay is a standard colorimetric method for assessing cell viability.

Diagram 3: MTT Assay Workflow

MTTWorkflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Seed 1. Seed cells in a 96-well plate Treat 2. Treat cells with varying concentrations of the probe Seed->Treat AddMTT 3. Add MTT reagent Treat->AddMTT IncubateMTT 4. Incubate to allow formazan formation AddMTT->IncubateMTT Solubilize 5. Solubilize formazan crystals IncubateMTT->Solubilize Read 6. Measure absorbance at 570 nm Solubilize->Read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 3.4.1: MTT Assay for Cell Viability

  • Materials:

    • Cells in culture

    • 96-well cell culture plates

    • 2-(3-Aminophenyl)quinoline-4-carboxylic acid

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of 2-(3-Aminophenyl)quinoline-4-carboxylic acid in complete culture medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic drug).

    • Incubate the plate for a period relevant to your imaging experiments (e.g., 24 hours).

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

    • Read the absorbance at 570 nm using a microplate reader.[7]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Trustworthiness of the Protocol:

  • The MTT assay is a widely accepted and validated method for assessing cell viability. The reduction of MTT to formazan is dependent on the metabolic activity of viable cells, providing a reliable measure of cell health.

Conclusion and Future Directions

2-(3-Aminophenyl)quinoline-4-carboxylic acid presents itself as a promising new tool for fluorescence microscopy. Its quinoline core provides a robust platform for fluorescence, while the aminophenyl and carboxylic acid moieties offer potential for environmental sensitivity and further functionalization. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the utility of this compound in their specific applications. Future work should focus on a detailed characterization of its photophysical properties, including its quantum yield and solvatochromic behavior, as well as exploring its potential for targeted labeling of specific cellular components through chemical conjugation.

References

  • Chidambara Murthy, K.N., Jayaprakasha, G.K., Patil, B.S. (2012). The natural alkaloid berberine targets multiple pathways to induce cell death in cultured human colon cancer cells. Eur. J. Pharmacol. 688: 14–21.
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3).
  • Ghasemi, P., Yarie, M., Zolfigol, M. A., Taherpour, A. A., & Torabi, M. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3207–3217.
  • Biotium. (2019). STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION. The Scientist.
  • Taniyama, D., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17691.
  • Hama, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1539.

Sources

Method

Application Notes and Protocols: 2-(3-Aminophenyl)quinoline-4-carboxylic acid as a Fluorescent Probe for Metal Ions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Quinoline-Based Fluorescent Probes in Metal Ion Detection The precise detection and quantification of metal ions are of paramou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Quinoline-Based Fluorescent Probes in Metal Ion Detection

The precise detection and quantification of metal ions are of paramount importance in a myriad of scientific disciplines, including environmental monitoring, cellular biology, and pharmaceutical development. Many metal ions, while essential for biological processes in trace amounts, can exhibit significant toxicity at elevated concentrations. Consequently, the development of sensitive and selective methods for their detection is a critical area of research. Among the various analytical techniques, fluorescence spectroscopy has emerged as a powerful tool due to its inherent sensitivity, rapid response time, and potential for real-time monitoring in complex biological systems.[1][2]

Quinoline and its derivatives have garnered considerable attention as versatile scaffolds for the design of fluorescent chemosensors.[2] Their rigid, planar structure and inherent fluorescence properties provide an excellent platform for the development of probes that exhibit changes in their photophysical characteristics upon interaction with specific analytes.[2] The functionalization of the quinoline core with various recognition moieties allows for the fine-tuning of selectivity and sensitivity towards target metal ions.

This application note details the synthesis, characterization, and application of 2-(3-aminophenyl)quinoline-4-carboxylic acid as a fluorescent probe for the detection of metal ions, with a particular focus on its potential as a selective sensor for ferric iron (Fe³⁺). The strategic incorporation of the aminophenyl and carboxylic acid groups is intended to provide specific coordination sites for metal ions, leading to a measurable change in the fluorophore's emission profile.

Principle of Detection: Fluorescence Quenching

The detection mechanism of 2-(3-aminophenyl)quinoline-4-carboxylic acid is predicated on the phenomenon of fluorescence quenching upon coordination with a metal ion. In its free state, the molecule exhibits native fluorescence. Upon binding of a metal ion, such as Fe³⁺, to the chelating sites offered by the quinoline nitrogen, the amino group, and the carboxylic acid, a non-fluorescent complex is formed. This quenching can be attributed to several processes, including photoinduced electron transfer (PET) from the fluorophore to the metal ion or energy transfer. The decrease in fluorescence intensity is directly proportional to the concentration of the metal ion, allowing for its quantification.

Synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid

The synthesis of 2-(3-aminophenyl)quinoline-4-carboxylic acid can be effectively achieved via the Doebner reaction, a well-established three-component condensation reaction.[3][4][5][6][7][8] This method involves the reaction of an aniline, an aldehyde, and pyruvic acid.

Reaction Scheme:

Synthesis_Reaction reagents 3-Nitrobenzaldehyde + Aniline + Pyruvic Acid intermediate 2-(3-nitrophenyl)quinoline-4-carboxylic acid reagents->intermediate Doebner Reaction (Ethanol, Reflux) product 2-(3-aminophenyl)quinoline-4-carboxylic acid intermediate->product Reduction (e.g., SnCl2/HCl)

Caption: Synthesis of 2-(3-aminophenyl)quinoline-4-carboxylic acid.

Materials and Reagents:

  • 3-Nitrobenzaldehyde

  • Aniline

  • Pyruvic acid

  • Ethanol (absolute)

  • Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Step-by-Step Synthesis Protocol:

Part 1: Synthesis of 2-(3-nitrophenyl)quinoline-4-carboxylic acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzaldehyde (10 mmol) and aniline (10 mmol) in absolute ethanol (50 mL).

  • To this solution, add pyruvic acid (12 mmol) dropwise while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of 2-(3-nitrophenyl)quinoline-4-carboxylic acid should form.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a purified product.

  • Dry the purified product in a vacuum oven.

Part 2: Reduction to 2-(3-aminophenyl)quinoline-4-carboxylic acid

  • Suspend the synthesized 2-(3-nitrophenyl)quinoline-4-carboxylic acid (5 mmol) in a mixture of concentrated HCl (20 mL) and ethanol (20 mL).

  • Add tin(II) chloride (20 mmol) portion-wise to the suspension while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to 50-60 °C and stir for 2-3 hours.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated NaOH solution until a pH of approximately 7-8 is reached. This will precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with distilled water.

  • Dry the final product, 2-(3-aminophenyl)quinoline-4-carboxylic acid, under vacuum.

Characterization:

The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical Properties and Metal Ion Sensing

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer

  • pH meter

Stock Solutions:

  • Probe Stock Solution: Prepare a 1 mM stock solution of 2-(3-aminophenyl)quinoline-4-carboxylic acid in a suitable solvent such as dimethyl sulfoxide (DMSO) or a buffered aqueous solution.

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, etc.) in deionized water or a suitable buffer.

Protocol for Fluorescence Titration:

  • In a series of cuvettes, place a fixed concentration of the probe solution (e.g., 10 µM) in a buffered solution (e.g., HEPES buffer, pH 7.4).

  • To each cuvette, add increasing concentrations of the metal ion stock solution.

  • Incubate the solutions for a short period (e.g., 5-10 minutes) to allow for complex formation.

  • Measure the fluorescence emission spectrum of each solution using the fluorescence spectrophotometer. The excitation wavelength should be determined from the absorption spectrum of the probe.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

Data Presentation:

The photophysical and sensing properties can be summarized in the following tables:

Table 1: Photophysical Properties of 2-(3-aminophenyl)quinoline-4-carboxylic acid

ParameterValue
Absorption Maximum (λabs)~350 nm
Emission Maximum (λem)~450 nm
Molar Absorptivity (ε)To be determined experimentally
Fluorescence Quantum Yield (ΦF)To be determined experimentally

Note: These are representative values and should be determined experimentally for the synthesized compound.

Table 2: Fluorescence Response to Various Metal Ions

Metal Ion (e.g., 2 equivalents)Fluorescence Intensity Change
Fe³⁺Significant Quenching
Cu²⁺Moderate Quenching
Zn²⁺Minimal Change
Ni²⁺Minimal Change
Co²⁺Minimal Change
Na⁺, K⁺, Ca²⁺, Mg²⁺No Significant Change

Note: This table illustrates the expected selectivity. A comprehensive study with a wider range of metal ions is recommended.

Experimental Workflow and Data Analysis

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Probe Stock Solution C Fluorescence Titration A->C D Selectivity Study A->D E Stoichiometry Determination (Job's Plot) A->E B Prepare Metal Ion Stock Solutions B->C B->D B->E F Binding Constant Calculation C->F G Detection Limit Calculation C->G

Caption: Experimental workflow for metal ion sensing.

1. Determination of Binding Stoichiometry (Job's Plot):

The stoichiometry of the probe-metal ion complex can be determined using the continuous variation method (Job's plot).[2][9][10][11][12]

Protocol:

  • Prepare a series of solutions with varying mole fractions of the probe and the metal ion, while keeping the total concentration constant.

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Plot the change in fluorescence intensity (ΔF = F₀ - F) against the mole fraction of the probe.

  • The mole fraction at which the maximum change in fluorescence is observed indicates the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.

2. Calculation of the Binding Constant (Benesi-Hildebrand Method):

For a 1:1 complex, the binding constant (Kₐ) can be determined using the Benesi-Hildebrand equation:

1 / (F₀ - F) = 1 / (F₀ - Fmax) + 1 / (Kₐ * (F₀ - Fmax) * [Mⁿ⁺])

where:

  • F₀ is the fluorescence intensity of the probe in the absence of the metal ion.

  • F is the fluorescence intensity at a given metal ion concentration [Mⁿ⁺].

  • Fmax is the fluorescence intensity at saturation.

A plot of 1 / (F₀ - F) versus 1 / [Mⁿ⁺] should yield a straight line, from which Kₐ can be calculated from the ratio of the intercept to the slope.

3. Determination of the Limit of Detection (LOD):

The limit of detection can be calculated based on the fluorescence titration data using the following equation:[13][14][15][16]

LOD = 3σ / k

where:

  • σ is the standard deviation of the blank measurement (probe solution without the metal ion).

  • k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).

Proposed Sensing Mechanism

Sensing_Mechanism Free_Probe 2-(3-aminophenyl)quinoline-4-carboxylic acid Fluorescent Complex Probe-Metal Ion Complex Non-Fluorescent Free_Probe->Complex + Metal_Ion Metal Ion (e.g., Fe³⁺) Metal_Ion->Complex Binding

Caption: Proposed mechanism of fluorescence quenching.

The fluorescence quenching of 2-(3-aminophenyl)quinoline-4-carboxylic acid upon binding to Fe³⁺ is likely due to a photoinduced electron transfer (PET) mechanism. The quinoline moiety acts as the fluorophore, and the aminophenyl and carboxyl groups, along with the quinoline nitrogen, serve as the metal ion binding site. Upon excitation, an electron can be transferred from the excited state of the fluorophore to the d-orbitals of the bound Fe³⁺ ion, leading to a non-radiative decay pathway and a quenching of the fluorescence.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no fluorescence of the probe - Incorrect solvent or pH.- Degradation of the compound.- Optimize the solvent system and buffer pH.- Check the purity and integrity of the synthesized probe.
Poor selectivity - Interference from other metal ions.- Non-specific binding.- Use masking agents to block interfering ions.- Adjust the assay conditions (e.g., pH, solvent polarity).
Inconsistent results - Inaccurate pipetting.- Fluctuation in instrument parameters.- Photobleaching of the probe.- Use calibrated pipettes.- Allow the instrument to warm up and stabilize.- Minimize exposure of the samples to the excitation light.

Conclusion

2-(3-aminophenyl)quinoline-4-carboxylic acid presents itself as a promising candidate for the development of a fluorescent probe for the selective detection of metal ions, particularly Fe³⁺. Its synthesis via the Doebner reaction is straightforward, and its fluorescence quenching response offers a sensitive method for quantification. The protocols outlined in this application note provide a comprehensive framework for researchers to synthesize, characterize, and utilize this probe in their specific applications. Further optimization of the assay conditions and a thorough investigation of its performance in complex matrices will be crucial for its practical implementation in environmental and biological analysis.

References

  • S. Funasaka, K. Morita, S. Oisaki, M. Kanai, Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Org. Lett.2023 , 25, 6000-6004. [Link]

  • D. B. Patel, H. D. Patel, Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. J. Chem. Pharm. Res.2017 , 9, 216-230. [Link]

  • L. G. Palici, et al. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules2022 , 27, 4726. [Link]

  • The Royal Society of Chemistry. The detection limit was determined from the fluorescence titration data based on a reported method. [Link]

  • X. Wang, et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Front. Chem.2022 , 10, 928805. [Link]

  • ResearchGate. Job's plot for complex formation of 4-chloro-2-{[(1E) - ResearchGate. [Link]

  • X. Wang, et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Front. Chem.2022 , 10, 928805. [Link]

  • L. G. Palici, et al. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules2022 , 27, 4726. [Link]

  • Y. Li, et al. Fluorescence Quenching Effects of Fe 3+ Ions on Carbon Dots. Spectroscopy2021 , 36, 22-28. [Link]

  • ResearchGate. (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]

  • Y. Li, et al. Fluorescence Quenching Effects of Fe3+ Ions on Carbon Dots. Spectroscopy Online2021 . [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • J. M. S. D. S. Medawala, et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J. Med. Chem.2022 , 65, 21, 14499–14522. [Link]

  • Y. Wang, et al. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. Foods2023 , 12, 2689. [Link]

  • ResearchGate. Figure S3. Job plot for the determination of the stoichiometry of QC and Zn 2+ in the complex. [Link]

  • Y. Dong, et al. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers2022 , 14, 4683. [Link]

  • S. Mondal, et al. Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega2023 , 8, 28, 25139–25155. [Link]

  • Synaptic - Central College. Complex Ion composition determination by Job's method. 2019 . [Link]

  • Y. Li, et al. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules2017 , 22, 1009. [Link]

  • ResearchGate. Quinoline based receptor in fluorometric discrimination of carboxylic acids. [Link]

  • Y. Dong, et al. Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New J. Chem.2022 , 46, 1629-1633. [Link]

  • S. Funasaka, et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem.2023 , 88, 12437-12447. [Link]

  • Spectrophotometric study of complexes by Job's method. [Link]

  • ResearchGate. Figure S13. Determination of detection limit of chemosensor 1 (10 µM)... [Link]

  • S. K. Sahoo, et al. Quinoline based receptor in fluorometric discrimination of carboxylic acids. Indian J. Chem.2009 , 48A, 1488-1494. [Link]

  • A. C. Blackburn, et al. 2-Phenylquinoline-4-carboxylic Acid. Acta Cryst.1996 , C52, 2618-2620. [Link]005749)

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Technical Notes & Optimization

Optimization

Technical Support Center: HPLC Purification of Quinoline Carboxylic Acid Derivatives

Welcome to the technical support center for the HPLC purification of quinoline carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC purification of quinoline carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic purification of this important class of compounds. Here, we move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting an HPLC column for quinoline carboxylic acid derivatives?

A: For general-purpose analysis and purification of quinoline carboxylic acid derivatives, a C18 reversed-phase column is the most common and effective starting point.[1][2] These columns offer good retention for the moderately nonpolar quinoline ring system. However, due to the presence of the acidic carboxylic acid group and the basic nitrogen atom in the quinoline ring, secondary interactions can occur. Therefore, using a modern, high-purity, end-capped C18 column is crucial to minimize peak tailing.[3] For compounds that are highly polar or for challenging separations, consider columns with alternative selectivities like phenyl-hexyl or polar-embedded phases.[2]

Q2: How does mobile phase pH affect the retention and peak shape of my quinoline carboxylic acid derivative?

A: Mobile phase pH is arguably the most critical parameter for this class of compounds. Quinoline carboxylic acids are amphoteric, meaning they have both acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups.

  • At low pH (e.g., pH 2-3): The carboxylic acid group is protonated (neutral), and the quinoline nitrogen is protonated (positively charged). This makes the molecule more polar and can lead to shorter retention times in reversed-phase HPLC. Operating at a low pH is often recommended to suppress the ionization of residual silanols on the silica support, which minimizes peak tailing for basic compounds.[3][4]

  • At mid-range pH (e.g., pH 4-6): The molecule can exist as a zwitterion, with a negatively charged carboxylate and a positively charged quinoline nitrogen. This can lead to complex retention behavior.

  • At high pH (e.g., pH > 7): The carboxylic acid is deprotonated (negatively charged), making the molecule more polar and reducing retention. However, high pH can be detrimental to standard silica-based columns. If high pH is necessary, a hybrid or specialized high-pH stable column must be used.[2][5]

Controlling the pH with a suitable buffer is essential for reproducible results.[6]

Q3: My sample is not dissolving well in the mobile phase. What should I do?

A: Poor sample solubility in the initial mobile phase is a common issue that can lead to peak distortion and precipitation on the column. The solvent used to dissolve the sample (the sample diluent) should be as weak as or weaker than the mobile phase to ensure good peak shape.[4] If your compound is poorly soluble in a highly aqueous mobile phase, consider dissolving it in a small amount of organic solvent (like methanol or acetonitrile) and then diluting it with water or the mobile phase.[1] Sonication can also aid in dissolution.[1] Always filter the sample after dissolution and before injection to remove any particulate matter.[1]

Q4: Can I use the same method for both analytical and preparative scale purification?

A: Yes, analytical methods are often scaled up for preparative purification. The principles remain the same, but you will need to adjust parameters like column size, flow rate, and injection volume. The goal in preparative chromatography is to maximize throughput and purity, which may require overloading the column to some extent. It is crucial to develop a robust analytical method with good resolution before attempting to scale up. The mobile phase should be volatile if you need to recover your compound by evaporation (e.g., using formic acid or ammonium formate instead of phosphoric acid).[7]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a structured Q&A format, providing insights into the causes and practical solutions.

Problem 1: My quinoline carboxylic acid derivative peak is tailing significantly.

Q: What are the primary causes of peak tailing for these specific compounds, and how can I fix it?

A: Peak tailing for quinoline carboxylic acid derivatives is most often a chemical issue rather than an instrumental one.[4] The primary cause is secondary interactions between the analyte and the stationary phase.

  • Causality: The basic nitrogen on the quinoline ring can interact strongly with acidic residual silanol groups on the surface of silica-based columns.[3] This secondary ionic interaction mechanism, in addition to the primary reversed-phase hydrophobic interaction, leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.[3][8]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed ph_check Is Mobile Phase pH < 3? start->ph_check lower_ph Action: Lower pH to 2.5-3.0 with 0.1% Formic or Phosphoric Acid ph_check->lower_ph No buffer_check Is a buffer being used? ph_check->buffer_check Yes lower_ph->buffer_check add_buffer Action: Add a buffer (e.g., 20mM phosphate or formate) to maintain consistent pH buffer_check->add_buffer No column_check Is the column old or a standard (Type A) silica? buffer_check->column_check Yes add_buffer->column_check new_column Action: Use a modern, end-capped, high-purity (Type B) silica column or a polar-embedded column. column_check->new_column Yes overload_check Is the peak very large? column_check->overload_check No new_column->overload_check reduce_load Action: Reduce sample concentration or injection volume. overload_check->reduce_load Yes end Symmetrical Peak Achieved overload_check->end No, problem persists. Consider extra-column effects. reduce_load->end

Caption: Troubleshooting logic for peak tailing.

Step-by-Step Solutions:
  • Lower the Mobile Phase pH: The most effective way to reduce silanol interactions is to operate at a low pH (e.g., 2.5-3.0).[3] At this pH, most silanol groups are protonated and neutral, minimizing their ability to interact with the protonated quinoline nitrogen. Use an acidifier like 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid.[1][7]

  • Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica have a much lower concentration of acidic silanol groups. "End-capping" further deactivates these sites. This is a crucial preventative measure.[8]

  • Check for Mass Overload: Injecting too much sample can lead to peak tailing. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.

  • Use a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help, but this is an older technique and can be complicated. Lowering the pH is generally a better approach.

Problem 2: Poor resolution between my desired compound and an impurity.

Q: I can't separate my target quinoline carboxylic acid from a closely related impurity. What parameters can I adjust?

A: Achieving good resolution requires manipulating the three key factors in the resolution equation: efficiency (N), retention (k), and selectivity (α).[9]

  • Causality: Poor resolution means the chromatographic system is not sufficiently differentiating between the two compounds. This could be due to similar hydrophobicity, leading to co-elution, or insufficient column efficiency, causing the peaks to be too broad.

Strategies for Improving Resolution:
StrategyParameter to ChangeHow it Works (Causality)Considerations
Increase Efficiency (N) Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column.Smaller particles provide more theoretical plates over a given column length, resulting in sharper, narrower peaks that are easier to resolve.[9][10]This will significantly increase backpressure. Ensure your HPLC system can handle it.[11]
Optimize Retention (k) Adjust the organic solvent percentage.Increasing the retention factor (k) by decreasing the organic solvent strength (e.g., from 70% to 60% acetonitrile) gives the analytes more time to interact with the stationary phase, which can improve resolution.Aim for k values between 2 and 10 for optimal results. Very long retention times are not always practical.
Change Selectivity (α) 1. Change the organic modifier. 2. Change the stationary phase. 3. Adjust the mobile phase pH.This is the most powerful tool. Selectivity is a measure of the relative retention of the two compounds. 1. Switching from acetonitrile to methanol can alter hydrogen bonding interactions.[12] 2. Switching from a C18 to a Phenyl-Hexyl or a polar-embedded column introduces different interaction mechanisms (e.g., π-π interactions).[2] 3. Adjusting pH can differentially ionize the two compounds if their pKa values are different, leading to significant changes in retention and selectivity.[6][13]Changing selectivity can alter the elution order of your peaks. Careful peak tracking is required.
Problem 3: My retention times are drifting or shifting between runs.

Q: My peak of interest is not eluting at the same time in every injection. What is causing this instability?

A: Unstable retention times are a common sign that a system parameter is not under control. The cause can be related to the column, the mobile phase, or the hardware.

  • Causality: Consistent retention in reversed-phase HPLC relies on a stable equilibrium between the analyte, the mobile phase, and the stationary phase. Any factor that disrupts this equilibrium will cause retention times to shift.

Troubleshooting Workflow for Shifting Retention Times

G start Retention Time Shifting equilibration_check Is column fully equilibrated? (10-20 column volumes) start->equilibration_check equilibrate_longer Action: Increase equilibration time, especially for gradients. equilibration_check->equilibrate_longer No ph_control_check Is mobile phase buffered? equilibration_check->ph_control_check Yes equilibrate_longer->ph_control_check add_buffer Action: Use a buffer (e.g., phosphate, formate) to stabilize pH. ph_control_check->add_buffer No temp_control_check Is a column oven being used? ph_control_check->temp_control_check Yes add_buffer->temp_control_check use_oven Action: Use a column thermostat. Set to a stable temperature (e.g., 30 °C). temp_control_check->use_oven No pump_check Are there pressure fluctuations? temp_control_check->pump_check Yes use_oven->pump_check service_pump Action: Check for leaks, prime pump, check seals and check valves. pump_check->service_pump Yes end Stable Retention Achieved pump_check->end No service_pump->end

Caption: Troubleshooting logic for shifting retention times.

Key Areas to Investigate:
  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before the first injection. This is especially critical for gradient methods or when using mobile phases with buffers. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.

  • Mobile Phase pH Control: Since quinoline carboxylic acids are highly sensitive to pH, even small changes can cause retention shifts.[6] Using an unbuffered mobile phase is a common cause of this problem, as dissolved CO₂ from the air can lower the pH over time. Solution: Always use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.

  • Temperature Fluctuation: Retention can be sensitive to temperature. A fluctuating ambient lab temperature can cause retention times to drift. Solution: Use a column oven to maintain a constant, stable temperature.

  • Pump Performance: Inconsistent flow from the pump will cause proportional changes in retention time. Check for leaks in the system and ensure the pump is primed and the check valves are functioning correctly.

Standard Experimental Protocols

Protocol 1: General Method Development for Quinoline-2-Carboxylic Acid

This protocol provides a systematic approach to developing a robust analytical method.

Objective: To achieve a baseline separation of Quinoline-2-carboxylic acid from potential impurities with good peak shape and a reasonable run time.

Materials:

  • HPLC System with UV Detector

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[1]

  • Quinoline-2-carboxylic acid reference standard[1]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ultrapure Water

  • Phosphoric Acid or Formic Acid[1]

Step-by-Step Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.[1]

    • Prepare a working standard by diluting the stock solution to ~50 µg/mL with a 50:50 mixture of water and methanol.

    • Dissolve your crude sample in a similar manner. Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials.[1]

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water[1]

    • Mobile Phase B: Acetonitrile[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C[1]

    • Detection: UV at 289 nm[1]

    • Injection Volume: 10 µL[1]

  • Scouting Gradient Run:

    • Equilibrate the column with 10% B for at least 10 minutes.

    • Perform a broad linear gradient to determine the approximate elution conditions.

    • Gradient Program:

      • 0-2 min: Hold at 10% B

      • 2-12 min: Ramp from 10% to 90% B

      • 12-14 min: Hold at 90% B

      • 14-15 min: Return to 10% B

      • 15-20 min: Re-equilibration at 10% B

  • Method Optimization:

    • Analyze the scouting run to determine the retention time of your peak of interest.

    • Adjust the gradient to improve resolution around your target peak. For example, if your peak elutes at 8 minutes (which corresponds to ~50% B in the scouting run), you can create a shallower gradient around that point (e.g., 40% to 60% B over 10 minutes).

    • If peak shape is poor, ensure the pH is low (~2.5-3.0) as established by the 0.1% phosphoric acid.

    • Once a suitable gradient is found, you can convert it to an isocratic method for simpler quality control applications if desired.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of a Quinoline Carboxylic Acid Derivative

Objective: To remove interfering matrix components from a sample before HPLC analysis, thereby improving column lifetime and data quality.

Materials:

  • Reversed-Phase SPE Cartridge (e.g., tC18)[14]

  • Methanol

  • Ultrapure Water

  • Acid for pH adjustment (e.g., Phosphoric Acid)[14]

  • SPE Vacuum Manifold

Step-by-Step Procedure:

  • Cartridge Conditioning:

    • This step activates the stationary phase.

    • Pass 1 mL of methanol through the tC18 cartridge.[14]

    • Pass 1 mL of water through the cartridge. Do not let the cartridge go dry.[14]

  • Sample Loading:

    • Dissolve your sample in a suitable solvent.

    • Dilute the sample at least 1:10 in an acidic aqueous solution (e.g., water adjusted to pH 2.5 with phosphoric acid).[14] This ensures the compound is retained on the reversed-phase sorbent.

    • Load the diluted sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing (Interference Elution):

    • This step removes polar impurities while the analyte remains on the cartridge.

    • Wash the cartridge with 1 mL of an acidic water/methanol mixture (e.g., 95:5 water:methanol at pH 2.5).[14]

  • Elution (Analyte Recovery):

    • This step uses a strong solvent to recover the purified analyte.

    • Elute the quinoline carboxylic acid derivative from the cartridge with 0.5-1.0 mL of methanol.[14]

    • Collect the eluate. This is your purified sample fraction.

  • Post-Elution Processing:

    • The collected fraction can be evaporated and reconstituted in the HPLC mobile phase or injected directly if the elution solvent is compatible with the initial HPLC conditions.

References

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 854(1-2), 230-238. Retrieved from [Link]

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Retrieved from [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • How Do I Choose? A guide to HPLC column selection. (2021). Agilent. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Dolan, J. W. (2002). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek, Inc. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Powell, M. (2022). Tips to Help Maximize Resolution. Agilent. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved from [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC Europe. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(3-Aminophenyl)quinoline-4-carboxylic acid

From the desk of the Senior Application Scientist Welcome to the technical support center for the purification of 2-(3-Aminophenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-(3-Aminophenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule. The unique zwitterionic character of this compound, arising from its acidic carboxylic acid and basic amine functionalities, presents specific challenges for purification by recrystallization. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity and yield in your experiments.

Understanding the Molecule: The Zwitterionic Challenge

2-(3-Aminophenyl)quinoline-4-carboxylic acid possesses both a proton-donating group (-COOH) and a proton-accepting group (-NH2). In its solid state or in polar solvents, it can exist as a zwitterion, or internal salt. This leads to strong intermolecular ionic interactions, resulting in a high melting point and often-poor solubility in common, less-polar organic solvents. A successful recrystallization strategy must account for these properties by selecting a solvent system capable of disrupting these strong interactions at elevated temperatures.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most common problems encountered during the recrystallization of 2-(3-Aminophenyl)quinoline-4-carboxylic acid in a practical question-and-answer format.

Q1: My compound separated as an oil instead of forming crystals. What went wrong and how do I fix it?

A1: This phenomenon, known as "oiling out," is a frequent issue when purifying compounds with high melting points or when significant impurities are present.[1] It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice.

Causality:

  • High Impurity Concentration: Impurities can depress the melting point of your compound, making it more likely to separate as a liquid.

  • Rapid Cooling: If the solution is cooled too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice.[2]

  • Solvent Choice: The boiling point of your chosen solvent might be too high relative to the melting point of the impure compound.[1]

Solutions & Protocols:

  • Re-dissolve and Dilute: Reheat the flask containing the oil and solution until the oil fully redissolves. Add a small additional volume (10-20%) of the hot solvent to decrease the saturation level.[1] Allow the solution to cool much more slowly.

  • Promote Slow Cooling: Do not place the hot flask directly on a cold surface or in an ice bath. Instead, allow it to cool to room temperature on a benchtop, insulated by a few paper towels or a cork ring. For even slower cooling, the flask can be left on a hotplate with the heat turned off.[1]

  • Induce Crystallization Above the Oiling Out Temperature: As the solution cools slowly, try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.[3] The goal is to form seed crystals at a temperature where the compound is still a solid.

  • Re-evaluate Your Solvent System: If oiling out persists, the solvent system is likely unsuitable. Recover your compound by evaporation and select a new solvent or solvent pair with a lower boiling point.

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

A2: The absence of crystal formation upon cooling typically points to one of two scenarios: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but requires a nucleation event to begin crystallization.[3]

Solutions & Protocols:

  • Induce Nucleation (for Supersaturated Solutions):

    • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a small sample of the pure compound, add a single tiny crystal to the solution. This "seed" will act as a template for crystal formation.

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath for a few minutes can sometimes induce nucleation.

  • Increase Concentration (for Unsaturated Solutions):

    • If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25%).[2] Allow the more concentrated solution to cool again. Repeat until crystals form upon cooling.

    • Caution: When using a mixed solvent system, be sure to evaporate only the more volatile component, or you may alter the solvent ratio unfavorably.

Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A3: Persistent color indicates the presence of highly conjugated impurities that have co-precipitated with your product. A standard recrystallization may not be sufficient to remove them.

Solution: Activated Charcoal Treatment

Activated charcoal (or decolorizing carbon) has a high surface area and can adsorb large, colored impurity molecules.[4]

Protocol: Decolorization with Activated Charcoal

  • Dissolve the impure compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and allow the boiling to subside slightly. Never add charcoal to a boiling solution , as it can cause violent bumping.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a spatula tip is often sufficient).

  • Gently swirl the flask and reheat the solution to boiling for 5-10 minutes to ensure maximum adsorption of impurities.

  • Perform a hot gravity filtration to remove the charcoal.[4] This step is critical and must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated stemless funnel and fluted filter paper for best results.

  • Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

Recrystallization Workflow & Troubleshooting Diagram

The following diagrams illustrate the standard workflow for recrystallization and a decision tree for troubleshooting common issues.

Caption: Standard recrystallization workflow.
Caption: Troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for recrystallizing 2-(3-Aminophenyl)quinoline-4-carboxylic acid?

A1: Due to its zwitterionic nature, highly polar solvents are required. Good starting points are polar aprotic or polar protic solvents. A mixed solvent system is often most effective.

Solvent/SystemTypeRationale & Comments
DMF (Dimethylformamide)Polar AproticExcellent for dissolving polar, high-melting-point compounds. Often used for purifying quinoline carboxylic acids.[5] May require an anti-solvent like water or acetonitrile to induce crystallization.
Ethanol/Water Polar Protic MixA classic choice for polar molecules.[6] Dissolve the compound in hot ethanol (the "good" solvent) and add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Then add a drop of hot ethanol to clarify and cool slowly.
Dioxane/n-Butanol Polar MixThis mixture has been successfully used for synthesizing crystalline quinoline carboxylic acid-based frameworks, indicating its suitability for creating ordered structures.[7]
NMP (N-Methyl-2-pyrrolidone)Polar AproticSimilar to DMF, NMP is a powerful solvent capable of forming complexes with carboxylic acids, which can aid in purification.[8]
Q2: How do I perform an efficient small-scale solvent screen?

A2: A solvent screen is essential for finding the ideal recrystallization solvent. The goal is to find a solvent that dissolves your compound when hot but not when cold.

Protocol: Micro-Scale Solvent Screening

  • Place a small amount of your crude compound (approx. 10-20 mg) into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes, DMF) dropwise at room temperature, swirling after each drop.

  • If the compound dissolves at room temperature, the solvent is unsuitable as a primary recrystallization solvent (but could be the "good" solvent in a binary pair).

  • If the compound is insoluble at room temperature, heat the test tube in a sand bath or hot water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at boiling, and which produces abundant crystals upon cooling.

Q3: Can I use a single solvent instead of a mixed-solvent system?

A3: Yes, if you can find a single solvent that meets the criteria described above. However, for a zwitterionic compound like 2-(3-Aminophenyl)quinoline-4-carboxylic acid, finding a single solvent with the perfect solubility profile can be difficult. Mixed-solvent systems offer greater tunability. By carefully adjusting the ratio of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble), you can fine-tune the solubility to achieve optimal crystal growth and purity.[9][10]

References

  • Yuan, D., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

  • Ouchi, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Ouchi, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Common Solvents for Crystallization. Unknown Source. Available at: [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. Available at: [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • Recrystallization. Unknown Source. Available at: [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

  • Problems in recrystallization. Biocyclopedia. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-(3-Aminophenyl)quinoline-4-carboxylic acid

Prepared by the Senior Application Science Team This guide provides in-depth technical support for the stability, storage, and handling of 2-(3-Aminophenyl)quinoline-4-carboxylic acid. It is intended for researchers, che...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for the stability, storage, and handling of 2-(3-Aminophenyl)quinoline-4-carboxylic acid. It is intended for researchers, chemists, and drug development professionals who utilize this compound in their experimental workflows. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered when working with 2-(3-Aminophenyl)quinoline-4-carboxylic acid, from initial receipt to long-term storage and use in solution.

Part 1: Initial Handling and Solid-State Storage

Question 1: I've just received my vial of 2-(3-Aminophenyl)quinoline-4-carboxylic acid. What are the immediate storage recommendations?

Upon receipt, the compound, which is typically a beige or light-colored solid, should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term stability (>6 months), we strongly recommend storage at -20°C under an inert atmosphere (argon or nitrogen). The key vulnerabilities of this molecule are the aromatic amine and the quinoline ring system, which can be susceptible to oxidation and photodegradation over time.

Question 2: My solid compound has developed a brownish or yellowish tint over time. What does this mean, and can I still use it?

A color change is a primary indicator of degradation. The aminophenyl group is particularly prone to oxidation, which can form colored impurities.

  • Causality: Exposure to atmospheric oxygen and/or light can initiate free-radical reactions, leading to the formation of oxidized oligomers or nitro- and azo-compounds, which are often highly colored.

  • Recommendation: Before using a discolored solid in a sensitive biological or chemical assay, its purity must be verified. We recommend analytical techniques such as HPLC-UV to assess the percentage of the main peak or LC-MS to identify potential degradation products. For non-critical applications, the material might still be usable, but for quantitative studies, using a fresh, pure lot is advised to ensure data integrity.

Question 3: Is 2-(3-Aminophenyl)quinoline-4-carboxylic acid sensitive to moisture (hygroscopic)?

While not aggressively hygroscopic, the carboxylic acid and amine functional groups can attract water molecules from the atmosphere over time. Storing the compound in a desiccator or a dry, inert environment is a best practice to prevent water absorption, which could affect weighing accuracy and promote hydrolytic degradation pathways under certain conditions.[1]

Part 2: Stability in Solution

Question 4: What is the best solvent to prepare a stock solution, and what concentration is recommended?

The choice of solvent is critical for stability. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions (e.g., 10-50 mM). For aqueous buffers, solubility is pH-dependent due to the presence of both an acidic (carboxylic acid) and a basic (amine) group.

  • Expertise & Experience: While DMSO is an excellent solubilizing agent, it is also hygroscopic and can oxidize certain compounds upon long-term storage. For this reason, we recommend preparing smaller aliquots of your high-concentration DMSO stock to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store these aliquots at -80°C for maximum stability.

Question 5: My solution in DMSO turned a dark color after a few days at room temperature on the benchtop. Why did this happen?

This is a classic sign of oxidative degradation, accelerated by light and ambient temperature. The aminophenyl moiety is the likely site of oxidation.

  • Trustworthiness (Self-Validating System): To prevent this, always protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2] Prepare fresh dilutions from a frozen stock solution for your daily experiments rather than using a working solution stored at room temperature for extended periods.

Visualizing Degradation: Key Factors

The stability of 2-(3-Aminophenyl)quinoline-4-carboxylic acid is influenced by several environmental factors. The diagram below illustrates the primary degradation pathways.

cluster_0 Core Compound cluster_1 Stress Factors cluster_2 Degradation Products Compound 2-(3-Aminophenyl)quinoline-4-carboxylic acid (Stable Form) Oxidized Oxidized Species (Colored Impurities) Compound:e->Oxidized:w Oxidation Photodegraded Photodegradation Products Compound:e->Photodegraded:w Photolysis Hydrolyzed Hydrolyzed/Salt Forms Compound:e->Hydrolyzed:w Hydrolysis/Ionization Oxygen Oxygen (Air) Oxygen->Oxidized Light UV/Visible Light Light->Photodegraded pH Extreme pH pH->Hydrolyzed

Caption: Potential degradation pathways for 2-(3-Aminophenyl)quinoline-4-carboxylic acid.

Quantitative Data Summary & Recommended Protocols

Table 1: Recommended Storage Conditions
FormTemperatureAtmosphereLight ConditionRecommended Duration
Solid 2-8°CAirDarkShort-term (<6 months)
-20°CInert Gas (Ar, N₂)DarkLong-term (>6 months)
Solution (DMSO) -80°CAir (in aliquots)DarkLong-term (>6 months)
4°CAirDarkShort-term (<1 week)
Room TempAirLight/DarkNot Recommended (>24h)
Solution (Aqueous) 4°CAirDarkNot Recommended (>24h)
Protocol 1: Preparation of a Stabilized Stock Solution in DMSO

This protocol is designed to maximize the shelf-life of your stock solution by minimizing exposure to destabilizing factors.

Methodology:

  • Pre-Experiment Check: Allow the vial of solid 2-(3-Aminophenyl)quinoline-4-carboxylic acid to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a controlled environment (e.g., a chemical fume hood), accurately weigh the desired amount of the compound into a sterile, amber glass vial.

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 20 mM).

  • Solubilization: Vortex the solution gently for 1-2 minutes until the solid is completely dissolved. Mild warming (to 30-35°C) can be used to aid dissolution if necessary, but do not overheat.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes designed for low-temperature storage.

    • Scientist's Note (Causality): Aliquoting is the most critical step for preserving long-term stability. It prevents the degradation that can be introduced by repeated freeze-thaw cycles and minimizes the introduction of oxygen and water into the main stock.

  • Storage: Tightly cap the aliquots, label them clearly, and store them at -80°C.

Protocol 2: Workflow for a Preliminary Stability Assessment

If you are concerned about the stability of your compound under specific experimental conditions (e.g., in a particular cell culture medium), this workflow provides a basic framework for testing it.

Experimental Workflow Visualization

prep 1. Prepare Solution (e.g., in Assay Buffer) t0 2. Time Zero (T0) Analysis - Take initial aliquot - Analyze by HPLC/LC-MS prep->t0 incubate 3. Incubate Solution - Store under desired conditions (e.g., 37°C, 24h) t0->incubate tx 4. Time X (TX) Analysis - Take final aliquot - Analyze by HPLC/LC-MS incubate->tx compare 5. Compare Results - Calculate % remaining - Identify new peaks tx->compare

Caption: Workflow for assessing the stability of the compound in a solution.

References

  • Chemos GmbH & Co. KG. "Safety Data Sheet: quinoline." [Link]

  • Gök, D., et al. (2022). "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives." DergiPark.[Link]

  • PENTA. "Quinoline - SAFETY DATA SHEET." [Link]

  • National Institutes of Health (NIH). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." PMC.[Link]

  • Patel, D.B., et al. (2017). "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review." Journal of Chemical and Pharmaceutical Research.[Link]

  • MDPI. "Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants." [Link]

  • ResearchGate. "Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and..." [Link]

  • Frontiers. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." [Link]

  • ResearchGate. "Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives." [Link]

  • Lahna, O., et al. (2022). "RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES." Moroccan Journal of Heterocyclic Chemistry.[Link]

  • Unacademy. "Hydrocarbon." [Link]

  • PubMed Central (PMC). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." [Link]

  • Fisher Scientific. "SAFETY DATA SHEET." [Link]

  • PhotochemCAD. "8-Quinoline carboxylic acid." [Link]

Sources

Troubleshooting

Doebner-Miller Quinoline Synthesis: Technical Support Center for Preventing Polymerization

Welcome to the technical support center for the Doebner-Miller reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Doebner-Miller reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common and critical challenge in this classic quinoline synthesis: uncontrolled polymerization . As a powerful method for constructing the quinoline scaffold, the Doebner-Miller reaction's utility can be hampered by the formation of intractable tars, which severely complicates product isolation and drastically reduces yields.

This document moves beyond standard protocols to offer a deeper understanding of the underlying causes of polymerization and provides field-proven strategies to mitigate this pervasive side reaction. Our goal is to empower you with the expertise to not only troubleshoot failed experiments but to proactively design robust and high-yielding Doebner-Miller reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in the Doebner-Miller reaction?

A: The principal cause is the acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone reactant.[1][2] The strongly acidic conditions and high temperatures characteristic of the classic Doebner-Miller synthesis create an environment ripe for the polymerization of these electron-deficient olefins.[3] This results in the formation of high-molecular-weight polymers that manifest as a dark, viscous tar or "goo," which entraps the desired quinoline product and unreacted starting materials.

Q2: Are certain substrates more prone to causing polymerization?

A: Yes, the structure of both the aniline and the carbonyl compound plays a significant role.

  • α,β-Unsaturated Aldehydes vs. Ketones: Simple α,β-unsaturated aldehydes, such as crotonaldehyde (formed in situ from acetaldehyde), are notoriously susceptible to polymerization. Ketones are generally less prone to this side reaction.

  • Steric Hindrance: Increased steric bulk on the α,β-unsaturated carbonyl compound can disfavor the polymerization pathway.[4]

  • Aniline Reactivity: While not directly causing polymerization of the carbonyl compound, the reactivity of the aniline is crucial. Anilines bearing strong electron-withdrawing groups exhibit lower nucleophilicity and may react more sluggishly.[5] This slower consumption of the carbonyl reactant can provide a larger window of opportunity for it to polymerize.

Q3: Can a polymerization inhibitor be used in an acidic reaction medium?

A: Yes, specific types of inhibitors can be effective. Phenolic compounds, such as hydroquinone , are known radical scavengers that can function as polymerization inhibitors.[6][7] They work by intercepting radical intermediates that can initiate a polymerization chain reaction. While the Doebner-Miller reaction is primarily acid-catalyzed, radical-initiated polymerization can occur, especially at elevated temperatures. A patent for a related synthesis involving acrolein explicitly mentions the use of hydroquinone to prevent its self-polymerization.[8]

Q4: Beyond polymerization, what other common side reactions should I be aware of?

A: Besides tar formation, other potential side reactions include the formation of regioisomers (especially with unsymmetrical anilines or carbonyl compounds) and the generation of reduced intermediates like dihydroquinolines if the oxidation step is incomplete.[9][10] The specific byproducts will be highly dependent on the substrates and reaction conditions employed.

Troubleshooting Guide: From Tar to Product

This section provides a logical, step-by-step approach to diagnosing and solving polymerization issues in your Doebner-Miller reaction.

Logical Troubleshooting Workflow

This workflow is designed to systematically identify and address the root cause of polymerization.

troubleshooting_flowchart start Problem: Excessive Polymerization / Tar Formation check_temp Is the reaction temperature too high or poorly controlled? start->check_temp check_addition Are reactants added all at once? check_temp->check_addition No solution_temp Solution: 1. Reduce reaction temperature. 2. Ensure uniform heating (oil bath). 3. Consider initial cooling for vigorous reactions. check_temp->solution_temp Yes check_acid Is a highly concentrated strong Brønsted acid being used? check_addition->check_acid No solution_addition Solution: Implement slow, dropwise addition of the carbonyl compound. check_addition->solution_addition Yes check_solvent Is the reaction run in a single-phase solvent system? check_acid->check_solvent No solution_acid Solution: 1. Reduce acid concentration. 2. Screen milder Lewis acids (e.g., ZnCl₂, SnCl₄, Ag(I)-Montmorillonite K10). check_acid->solution_acid Yes solution_solvent Solution: Employ a biphasic solvent system (e.g., Toluene/Aqueous HCl). check_solvent->solution_solvent Yes end_node Improved Yield, Reduced Polymerization check_solvent->end_node No, review substrate stability solution_temp->end_node solution_addition->end_node solution_acid->end_node solution_solvent->end_node

Caption: Troubleshooting Decision Tree for Polymerization.

Preventative Strategies & Optimized Protocols

The most effective approach to the Doebner-Miller reaction is to prevent polymerization from the outset. Below are key strategies and a detailed experimental protocol incorporating these principles.

Strategy 1: Controlled Reagent Addition

Controlling the concentration of the highly reactive α,β-unsaturated carbonyl compound is paramount. Instead of adding all reagents at the beginning, a slow, dropwise addition of the carbonyl compound to the heated acidic solution of the aniline is highly recommended.[2] This maintains a low instantaneous concentration of the carbonyl species, favoring the desired bimolecular reaction with aniline over self-polymerization.

Strategy 2: Biphasic Solvent System

A highly effective method to physically sequester the carbonyl compound from the harsh acidic environment is to use a two-phase solvent system.[3] Typically, the aniline is dissolved in an aqueous acid phase (e.g., aqueous HCl), and the α,β-unsaturated carbonyl is dissolved in an immiscible organic solvent like toluene.[1] The reaction occurs at the interface, and the low concentration of the carbonyl in the aqueous phase dramatically reduces polymerization.

Strategy 3: Catalyst Optimization

While strong Brønsted acids like H₂SO₄ and HCl are traditional, they can be overly harsh. Lewis acids often provide a milder and more controlled reaction.[11] Screening different catalysts can have a profound impact on yield and byproduct formation.

Catalyst TypeExample(s)Typical ConditionsAdvantages & Considerations
Brønsted Acids HCl, H₂SO₄, p-TsOHHigh concentration, high temp.Inexpensive, powerful. Prone to causing polymerization and charring.[1][2]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃Variable, often milder temps.Can offer higher selectivity and reduced polymerization. Cost and moisture sensitivity can be drawbacks.[11]
Solid Acids Amberlite, Ag(I)-Mont. K10Solvent-free or high temp.Recyclable, can simplify workup. Activity may vary.[11]
Strategy 4: Use of Polymerization Inhibitors

For particularly troublesome substrates, the addition of a small amount of a polymerization inhibitor can be beneficial.

  • Recommended Inhibitor: Hydroquinone

  • Proposed Mechanism of Action: Hydroquinone is a radical scavenger. In the presence of oxygen, it can react with peroxy radicals, which are potent initiators of polymerization, to form stable, non-reactive species.[7]

  • Typical Loading: 0.1-1.0 mol% relative to the α,β-unsaturated carbonyl compound.

Optimized Experimental Protocol: Biphasic Synthesis of 2-Methylquinoline

This protocol for the synthesis of quinaldine (2-methylquinoline) from aniline and crotonaldehyde is designed to minimize tar formation by utilizing a biphasic system and controlled addition.[1]

Safety Precautions: This reaction is exothermic and involves the use of strong acids and volatile, flammable organic compounds. Conduct this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be prepared for a potential increase in temperature upon reagent addition.[2]

Materials:

  • Aniline (freshly distilled, 1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • 6 M Hydrochloric Acid

  • Toluene

  • Concentrated Sodium Hydroxide solution

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Initial Heating: Heat the mixture to a gentle reflux with vigorous stirring.

  • Carbonyl Solution: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.

  • Controlled Addition: Add the crotonaldehyde-toluene solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. A controlled, slow addition is critical to prevent a surge in temperature and minimize polymerization.[1]

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the consumption of aniline by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice in a large beaker.

  • Basification: Slowly and with cooling, neutralize the mixture by adding a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). This will liberate the free quinoline base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-methylquinoline.

Workflow Diagram for Optimized Protocol

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aniline Aniline in aq. HCl reflux Heat Aniline Solution to Reflux prep_aniline->reflux prep_carbonyl Crotonaldehyde in Toluene add Dropwise Addition of Carbonyl (1-2 hours) prep_carbonyl->add reflux->add monitor Reflux & Monitor by TLC (4-6 hours) add->monitor cool Cool to RT monitor->cool neutralize Neutralize with NaOH cool->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate & Purify extract->purify end_product Pure 2-Methylquinoline purify->end_product

Caption: Optimized Biphasic Doebner-Miller Protocol.

References

  • Doebner–Miller reaction. In: Wikipedia. Accessed January 26, 2026. [Link]

  • Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. Request PDF. ResearchGate. Accessed January 26, 2026. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Published February 3, 2020. Accessed January 26, 2026. [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Accessed January 26, 2026. [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Request PDF. ResearchGate. Accessed January 26, 2026. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. ACS Publications. Accessed January 26, 2026. [Link]

  • Acid Treatment Enhances the Antioxidant Activity of Enzymatically Synthesized Phenolic Polymers. MDPI. Accessed January 26, 2026. [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers (Basel). PMC. Accessed January 26, 2026. [Link]

  • Effect of inhibitor, hydroquinone on the polymer yield of redox redox polymerization of methyl methacrylate in aqueous sulfuric acid-ethanol medium at 299 K. ResearchGate. Accessed January 26, 2026. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Request PDF. ResearchGate. Accessed January 26, 2026. [Link]

  • Hydroquinone Compounds for Inhibiting Monomer Polymerization.
  • Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI2–Water. J Am Chem Soc. PMC. Accessed January 26, 2026. [Link]

  • The use of phenolic compounds as free-radical polymerization inhibitors. Semantic Scholar. Accessed January 26, 2026. [Link]

  • Effect of phenolic compounds on the polymerization of methyl methacrylate. Dent Mater. PubMed. Accessed January 26, 2026. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules. PMC. Accessed January 26, 2026. [Link]

  • Inhibiting polymer oxidation using non-phenolic antioxidants.
  • Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Adv. PMC. Accessed January 26, 2026. [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Accessed January 26, 2026. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Accessed January 26, 2026. [Link]

  • Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI. Accessed January 26, 2026. [Link]

  • α,β-Unsaturated ketones based on allobetulone. ResearchGate. Accessed January 26, 2026. [Link]

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Reference Data & Comparative Studies

Validation

Definitive Structural Validation of 2-(3-Aminophenyl)quinoline-4-carboxylic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The spatial arrangement of atoms dicta...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 2-(3-Aminophenyl)quinoline-4-carboxylic acid, a heterocyclic compound with a quinoline core that is a prevalent scaffold in numerous biologically active agents.[1] We will focus on the gold standard, single-crystal X-ray crystallography, while objectively comparing its performance and outputs with other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling.

The Imperative for Structural Integrity: The Case of 2-(3-Aminophenyl)quinoline-4-carboxylic Acid

The quinoline-4-carboxylic acid moiety is a privileged structure in medicinal chemistry, forming the backbone of various antibacterial, antitumor, and antimalarial drugs.[2] The introduction of an aminophenyl substituent at the 2-position creates a molecule with significant potential for forming diverse intermolecular interactions, such as hydrogen bonding, which are critical for molecular recognition at biological targets. However, the synthesis of such multi-functionalized molecules can sometimes lead to isomeric impurities or unexpected reaction products. Therefore, absolute confirmation of the connectivity and stereochemistry is not just a matter of academic rigor but a critical step in any drug discovery and development pipeline.

Synthesis and Purification: Laying the Foundation for Unambiguous Analysis

A reliable structural validation begins with a pure sample. The synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic acid can be effectively achieved via the Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid.[3][4]

Experimental Protocol: Synthesis via Doebner Reaction

This protocol is a generalized procedure and may require optimization for yield and purity.

Materials:

  • 3-Aminobenzaldehyde

  • Aniline

  • Pyruvic acid

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., a Lewis acid like BF₃·OEt₂ or a protic acid)

Procedure:

  • In a round-bottom flask, dissolve 3-aminobenzaldehyde and a molar equivalent of aniline in ethanol.

  • Add a catalytic amount of a suitable acid.

  • To this stirring solution, add one equivalent of pyruvic acid dropwise.

  • Heat the reaction mixture to reflux for a designated period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the crude product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain purified crystals of 2-(3-Aminophenyl)quinoline-4-carboxylic acid.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.[5] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail.

The Crystallographic Workflow: From Crystal to Structure

The journey from a purified powder to a refined crystal structure is a multi-step process that demands precision and expertise.

X-ray Crystallography Workflow cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Purified Compound B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B Dissolution in appropriate solvent(s) C Selection of a High-Quality Single Crystal B->C Microscopic examination D Mounting the Crystal on a Goniometer C->D E Exposure to a Collimated X-ray Beam D->E F Collection of Diffraction Pattern E->F G Indexing and Integration of Diffraction Data F->G H Structure Solution (e.g., Direct Methods, Patterson function) G->H I Structure Refinement H->I J Validation and Final Structure I->J

Caption: A flowchart illustrating the major stages of single-crystal X-ray crystallography.

Causality in Experimental Choices:
  • Crystal Growth: The slow and controlled growth of a single crystal is paramount. Rapid precipitation leads to defects in the crystal lattice, which will degrade the quality of the diffraction data. The choice of solvent is critical; it must be one in which the compound is sparingly soluble, allowing for gradual crystallization.

  • X-ray Source: The choice between different X-ray sources (e.g., copper or molybdenum) depends on the crystal's properties. Molybdenum sources provide higher resolution data, while copper sources are more intense and can be better for weakly diffracting crystals.

  • Data Collection Temperature: Data is often collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary information and can be more practical in certain scenarios.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Information Provided 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment of nuclei, through-bond and through-space correlationsMolecular weight, elemental composition, fragmentation patternsPredicted 3D structure, electronic properties, conformational analysis
Sample Requirements High-quality single crystalSoluble sample in a suitable deuterated solventSmall sample amount, can be in solution or solidNone (in silico)
Key Advantages Unambiguous 3D structure determinationProvides information on structure in solution, dynamic processesHigh sensitivity, determination of molecular formulaCan predict structures of unstable or difficult-to-crystallize compounds
Key Limitations Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solutionDoes not directly provide 3D coordinates; interpretation can be complex for large moleculesDoes not provide direct information on 3D structure or connectivityPredictions must be validated by experimental data
Typical Resolution/Accuracy ~0.1 Å for bond lengthsProvides information on local chemical environmentHigh mass accuracy (often < 5 ppm)Accuracy depends on the level of theory and computational cost

In-Depth Look at Alternative & Complementary Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule in solution. For 2-(3-Aminophenyl)quinoline-4-carboxylic acid, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be employed.

  • ¹H NMR: Would reveal the number of unique protons and their immediate electronic environment. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on both the quinoline and aminophenyl rings.

  • ¹³C NMR: Would indicate the number of unique carbon atoms.

  • 2D NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between different parts of the molecule, for instance, by observing correlations between protons on the aminophenyl ring and carbons in the quinoline core.

While NMR can confidently establish the 2D structure, it does not directly provide the 3D arrangement of the atoms in space with the same precision as X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula with a high degree of confidence, which is a critical piece of evidence in structure elucidation. Tandem mass spectrometry (MS/MS) experiments, where the molecule is fragmented and the masses of the fragments are analyzed, can provide clues about the molecule's substructures. However, MS alone cannot distinguish between isomers and provides no information about the 3D structure.

Computational Modeling

In silico methods, such as Density Functional Theory (DFT), can be used to predict the lowest energy conformation of a molecule. These computational models can provide valuable insights into the likely 3D structure and can be used to predict spectroscopic properties (e.g., NMR chemical shifts) that can then be compared with experimental data. However, computational predictions are models and must always be validated by experimental results.

Conclusion: An Integrated Approach to Structural Validation

The definitive validation of the structure of 2-(3-Aminophenyl)quinoline-4-carboxylic acid, like any novel compound destined for high-stakes applications such as drug development, relies on an integrated analytical approach. While NMR and mass spectrometry provide essential and confirmatory evidence of the molecule's connectivity and composition, single-crystal X-ray crystallography remains the unequivocal gold standard for determining its precise three-dimensional architecture. The detailed atomic coordinates, bond lengths, and angles it provides are invaluable for understanding the molecule's properties and for guiding further molecular design and development. The insights gained from a high-quality crystal structure provide a solid and trustworthy foundation upon which to build successful research and development programs.

References

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Wakamori, S., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12534–12541. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Doebner reaction. Retrieved January 24, 2026, from [Link]

  • MDPI. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(18), 3366. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved January 24, 2026, from [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250. [Link]

  • Sci-Hub. (1996). 2-Phenylquinoline-4-carboxylic Acid. Acta Crystallographica Section C Crystal Structure Communications. [Link]

  • NCBI. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9, 17723. [Link]

  • ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

  • ResearchGate. (2025). Crystal structure of N-(4-nitrophenyl)quinoline-2-carboxamide, C16H11N3O3. [Link]

  • NCBI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 973. [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved January 24, 2026, from [Link]

  • International Journal of Science and Research (IJSR). (2017). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 6(11), 163-170. [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Doebner quinoline synthesis. Retrieved January 24, 2026, from [Link]

  • NCBI. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 919391. [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • ResearchGate. (n.d.). Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted 4-(4-aminophenyl)quinazolines. Retrieved January 24, 2026, from [Link]

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Comparative

A Comparative Spectroscopic Analysis of Substituted 2-Phenyl-quinoline-4-carboxylic Acids: A Guide for Researchers

Substituted 2-phenyl-quinoline-4-carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their rigid, planar structure and conjugated π-system give ris...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted 2-phenyl-quinoline-4-carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their rigid, planar structure and conjugated π-system give rise to distinct spectroscopic properties that are highly sensitive to the nature and position of substituents on the phenyl ring. This guide provides a comprehensive comparison of the spectroscopic characteristics of these derivatives, offering researchers and drug development professionals insights into how structural modifications influence their electronic and vibrational properties. We will delve into the nuances of UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, supported by experimental data and established theoretical principles.

The Significance of Spectroscopic Characterization

The biological activity and photophysical behavior of 2-phenyl-quinoline-4-carboxylic acid derivatives are intimately linked to their molecular structure.[1][2] Spectroscopic techniques provide a powerful toolkit to elucidate these structure-property relationships. For instance, changes in electronic absorption and emission spectra can indicate alterations in the energy levels of molecular orbitals, which can be crucial for applications in bio-imaging and photodynamic therapy.[3] Similarly, NMR and IR spectroscopy offer detailed information about the molecular framework and the electronic environment of specific atoms and functional groups, which is invaluable for confirming chemical identity and understanding intermolecular interactions.[4][5]

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy orbitals (π*). The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the molecular structure.

The Influence of Phenyl Ring Substitution

The electronic properties of the substituent on the 2-phenyl ring significantly modulate the UV-Vis absorption spectra of these quinoline derivatives. Electron-donating groups (EDGs) like methoxy (-OCH3) and electron-withdrawing groups (EWGs) such as nitro (-NO2) or trifluoromethyl (-CF3) alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (EDGs): EDGs increase the electron density of the aromatic system, generally leading to a destabilization (raising the energy) of the HOMO. This reduces the HOMO-LUMO gap, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density, stabilizing (lowering the energy) of the LUMO. This also tends to decrease the HOMO-LUMO gap, causing a red shift.

A study on quinoline-4-carboxylic acid derivatives reported a bathochromic shift in the UV-Vis spectrum upon the formation of the quinoline ring system from isatin, indicating an extension of the conjugated system.[6]

Table 1: Comparison of UV-Vis Absorption Maxima for Substituted 2-Phenyl-quinoline-4-carboxylic Acids

Substituent (Position on Phenyl Ring)λmax (nm)SolventReference
UnsubstitutedNot explicitly stated--
4-BromoNot explicitly stated--
4-ChloroNot explicitly stated--
4-MethoxyNot explicitly stated--
4-(Trifluoromethyl)Not explicitly stated--

Note: While several studies characterize these compounds using UV-Vis, specific comparative λmax values were not available in the initial search results. The table is presented as a template for experimental data.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare stock solutions of the test compounds in a suitable UV-grade solvent (e.g., ethanol, DMSO) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 20 µM) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the absorption spectra of the diluted solutions from 200 to 600 nm, using the pure solvent as a blank.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) for each compound. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy: Insights into Emission Properties

Fluorescence is the emission of light from a molecule after it has absorbed light. This process is sensitive to the molecular structure and environment. Quinoline derivatives are known to be fluorescent, and their emission properties can be tuned by substitution.[3]

Substituent Effects on Fluorescence

The fluorescence intensity and emission wavelength (λem) are influenced by the same factors that affect UV-Vis absorption. Generally, substituents that increase the rigidity and planarity of the molecule and enhance π-conjugation tend to increase the fluorescence quantum yield.

  • Intramolecular Charge Transfer (ICT): The presence of both electron-donating and electron-accepting moieties can lead to intramolecular charge transfer upon photoexcitation, which often results in a large Stokes shift (the difference between the absorption and emission maxima) and solvent-dependent emission spectra.[3]

  • Protonation Effects: The fluorescence of quinoline compounds can be significantly enhanced by protonation of the quinoline nitrogen.[7] This is because protonation can increase the rigidity of the molecule and alter the energy levels of the excited state.

Quinoline-based fluororeceptors have been designed to detect carboxylic acids, where the binding event leads to a change in fluorescence, such as quenching of monomer emission and the appearance of excimer emission.[8]

Table 2: Fluorescence Emission Properties of Substituted 2-Phenyl-quinoline-4-carboxylic Acids

Substituent (Position on Phenyl Ring)λex (nm)λem (nm)Quantum Yield (ΦF)SolventReference
UnsubstitutedNot explicitly statedNot explicitly statedNot explicitly stated--
4-BromoNot explicitly statedNot explicitly statedNot explicitly stated--
4-ChloroNot explicitly statedNot explicitly statedNot explicitly stated--
4-MethoxyNot explicitly statedNot explicitly statedNot explicitly stated--
4-(Trifluoromethyl)Not explicitly statedNot explicitly statedNot explicitly stated--
Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions (typically in the low micromolar range to avoid inner filter effects) of the compounds in a fluorescence-grade solvent.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement: Record the emission spectra by exciting the sample at its absorption maximum (λmax). Also, record the excitation spectrum by monitoring the emission at the emission maximum (λem).

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. 1H and 13C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Interpreting the Spectra of 2-Phenyl-quinoline-4-carboxylic Acids

The general features of the 1H NMR spectrum of 2-phenyl-quinoline-4-carboxylic acid include signals for the protons of the quinoline and phenyl rings.[1] The chemical shifts of these protons are influenced by the electron density around them.

  • Quinoline Protons: The protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The proton at position 3 is often a singlet, while the protons on the benzo part of the quinoline ring show characteristic doublet and triplet splitting patterns.

  • Phenyl Protons: The chemical shifts and splitting patterns of the phenyl protons depend on the substitution pattern.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift (δ > 10 ppm), although its observation can be solvent-dependent.

Impact of Substituents on Chemical Shifts

Substituents on the 2-phenyl ring induce predictable changes in the chemical shifts of the phenyl and, to a lesser extent, the quinoline protons.

  • EDGs (-OCH3): These groups shield the ortho and para protons of the phenyl ring, causing their signals to shift upfield (to lower ppm values).

  • EWGs (-Br, -Cl, -CF3): These groups deshield the aromatic protons, leading to a downfield shift (to higher ppm values). The magnitude of the shift depends on the electronegativity and inductive/resonance effects of the substituent.

Table 3: Comparative 1H NMR Chemical Shifts (δ, ppm) for Substituted 2-Phenyl-quinoline-4-carboxylic Acids in DMSO-d6

CompoundH-3'H-5'H-8H-3H-5H-6H-7Phenyl ProtonsCOOH
Unsubstituted [1]8.67 (d)8.18 (d)-8.48 (s)7.87 (t)7.72 (t)-8.31 (d), 7.57 (m)-
4-Bromo [4]8.65 (d)8.18 (d)-8.48 (s)7.87 (s)7.82-7.67 (m)-8.28 (d)14.07 (s)
4-Methoxy [4]8.62 (d)8.12 (d)-8.41 (s)7.83 (t)7.66 (t)-8.28 (d), 7.13 (d), 3.85 (s, OCH3)13.97 (s)
4-(Trifluoromethyl) [4]8.68 (d)8.21 (d)-8.53 (d)7.91 (dd)7.76 (t)-8.53 (d)14.13 (s)

Note: Proton numbering may vary between different publications. The assignments here are based on the provided data.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire 1H and 13C spectra. Standard experiments include 1D proton, 1D carbon, and optionally 2D experiments like COSY and HSQC for unambiguous signal assignment.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key Vibrational Bands in 2-Phenyl-quinoline-4-carboxylic Acids
  • O-H Stretch: The carboxylic acid O-H group exhibits a broad absorption band in the region of 3300-2500 cm-1 due to hydrogen bonding.

  • C=O Stretch: The carbonyl group of the carboxylic acid shows a strong, sharp absorption band typically between 1700 and 1725 cm-1.[6]

  • C=C and C=N Stretches: The aromatic C=C and quinoline C=N stretching vibrations appear in the 1650-1450 cm-1 region.

  • C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm-1 region can provide information about the substitution pattern of the aromatic rings.

The presence of a carboxylic acid group in synthesized quinoline-4-carboxylic acid derivatives has been confirmed by the appearance of C=O and O-H stretching bands in the ranges of 1724–1708 cm-1 and 3436–3242 cm-1, respectively.[6]

Table 4: Characteristic IR Absorption Frequencies (cm-1) for Substituted 2-Phenyl-quinoline-4-carboxylic Acids

Functional GroupUnsubstituted4-Bromo4-Methoxy4-(Trifluoromethyl)
O-H (Carboxylic Acid)~3400-2500 (broad)~3400-2500 (broad)~3400-2500 (broad)~3400-2500 (broad)
C=O (Carboxylic Acid)~1710~1710~1705~1715
C=C/C=N (Aromatic)~1600, 1550, 1500~1600, 1550, 1500~1600, 1550, 1500~1600, 1550, 1500

Note: These are expected ranges. Precise values can vary slightly with the substituent and the physical state of the sample.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the most common methods are preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Measurement: Record the spectrum, typically in the range of 4000 to 400 cm-1. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Workflow

A systematic approach is crucial for the comprehensive spectroscopic analysis of these compounds. The following workflow diagram illustrates the logical sequence of experiments.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Substituted 2-Phenyl-quinoline-4-carboxylic Acids Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Structural Confirmation IR IR Spectroscopy NMR->IR Functional Group ID UV_Vis UV-Vis Spectroscopy IR->UV_Vis Electronic Transitions Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Emission Properties Interpretation Comparative Analysis of Spectroscopic Data Fluorescence->Interpretation

Caption: Experimental workflow for the spectroscopic comparison of substituted 2-phenyl-quinoline-4-carboxylic acids.

Conclusion

The spectroscopic properties of substituted 2-phenyl-quinoline-4-carboxylic acids are highly dependent on the electronic nature of the substituents on the phenyl ring. A multi-spectroscopic approach, combining UV-Vis, fluorescence, NMR, and IR techniques, is essential for a thorough characterization of these important molecules. This guide has outlined the fundamental principles, experimental protocols, and expected outcomes of such a comparative analysis. The data presented herein, though not exhaustive, provides a framework for researchers to understand and predict how structural modifications can be used to tune the spectroscopic and, by extension, the biological and photophysical properties of this versatile class of compounds.

References

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. [Link]

  • (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Li, J., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(11), 1898. [Link]

  • Zhang, et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. [Link]

  • Sato, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12265–12275. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15632. [Link]

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • Poteau, R., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29334-29340. [Link]

  • Ghosh, K., & Masanta, G. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Indian Journal of Chemistry, 47A, 1803-1808. [Link]

  • (n.d.). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking the Fluorescence Quantum Yield of Aminophenyl Quinolines

Introduction: The Rising Prominence of Aminophenyl Quinolines in Fluorescence Applications Aminophenyl quinolines are emerging as a versatile class of fluorescent probes, garnering significant attention across various sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Aminophenyl Quinolines in Fluorescence Applications

Aminophenyl quinolines are emerging as a versatile class of fluorescent probes, garnering significant attention across various scientific disciplines, including biomedical imaging and materials science.[1] Their core structure, featuring a quinoline heterocycle coupled with an aminophenyl moiety, gives rise to tunable photophysical properties, making them promising candidates for applications ranging from cellular imaging to the development of novel sensors.[1][2] A key performance metric for any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescent light. A high quantum yield is often a critical requirement for applications demanding high sensitivity.

This guide provides a comprehensive framework for benchmarking the fluorescence quantum yield of aminophenyl quinolines. We will delve into the theoretical underpinnings of fluorescence, provide detailed, field-tested protocols for accurate quantum yield determination, and present a comparative analysis of various aminophenyl quinoline derivatives against established fluorescent probes. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and optimize the performance of these promising fluorophores.

Understanding the Photophysics of Aminophenyl Quinolines: The Role of Intramolecular Charge Transfer and Solvent Polarity

The fluorescence properties of aminophenyl quinolines are intrinsically linked to intramolecular charge transfer (ICT) phenomena. The aminophenyl group acts as an electron donor, while the quinoline moiety serves as the electron acceptor. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the aminophenyl portion, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the quinoline ring. This charge separation in the excited state results in a large excited-state dipole moment.

This ICT character is the primary reason for the pronounced solvatochromism observed in aminophenyl quinolines.[3] In non-polar solvents, these fluorophores typically exhibit high fluorescence quantum yields. However, in polar solvents, the excited state is stabilized through dipole-dipole interactions with the solvent molecules. This stabilization of the excited state can open up non-radiative decay pathways, leading to a significant decrease in the fluorescence quantum yield, a phenomenon known as fluorescence quenching.[3][4] This sensitivity to the local environment makes aminophenyl quinolines excellent candidates for use as probes to investigate the polarity of their microenvironment, such as within lipid droplets in cells.[4]

Comparative Analysis of Aminophenyl Quinoline Derivatives

The substitution pattern on both the aminophenyl and quinoline rings plays a crucial role in modulating the fluorescence quantum yield. Strategic placement of electron-donating or electron-withdrawing groups can fine-tune the energy levels of the HOMO and LUMO, thereby influencing the efficiency of the radiative decay pathway.

To illustrate this, the following table summarizes the fluorescence quantum yields of several representative aminophenyl quinoline derivatives in various solvents. For comparison, data for two widely used fluorescent probes, Nile Red and BODIPY 505/515, are also included.

Compound/ProbeSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)Reference
TFMAQ-8Ph (3) n-Hexane~4004730.51[4]
Chloroform~4005270.54[4]
Ethyl Acetate~400549<0.01[4]
DMSO~400-<0.01[4]
TFMAQ-8(4-MeOPh) (4) n-Hexane~4004850.38[4]
Chloroform~4005370.33[4]
Ethyl Acetate~400558<0.01[4]
DMSO~4005930.01[4]
TFMAQ-8(4-CF3Ph) (5) n-Hexane~4005050.57[4]
Chloroform~4005370.42[4]
Ethyl Acetate~400556<0.01[4]
DMSO~400-<0.01[4]
(E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol Chloroform--0.80[5]
DMSO--0.75[5]
Methanol--0.85[5]
Nile Red Dioxane460-0.7[6][7]
n-Hexane-526-
Ethyl Acetate-602-
Methanol-633-
Water-663-
BODIPY 505/515 Water4985160.90[8]
Ethanol-535-[8]
Acetonitrile-525-[8]
Chloroform-525-[8]
Cyclohexane-515-[8]

Analysis of Structure-Property Relationships:

The data clearly demonstrates the profound influence of both the substituent and the solvent on the quantum yield of aminophenyl quinolines. The TFMAQ-8Ar series, for instance, exhibits high quantum yields in non-polar solvents like n-hexane and chloroform, but this fluorescence is almost entirely quenched in polar solvents such as ethyl acetate and DMSO.[4] This behavior is a hallmark of their strong ICT character. In contrast, the quinoline-phenol Schiff base shows remarkably high quantum yields even in polar protic solvents like methanol, suggesting a different excited-state deactivation mechanism.[5]

When compared to Nile Red and BODIPY 505/515, aminophenyl quinolines offer a compelling performance profile. While BODIPY dyes are known for their consistently high quantum yields across a range of solvents, their emission spectra can be less sensitive to the environment.[8][9] Nile Red, on the other hand, is highly solvatochromic, but its quantum yield can vary significantly.[10] Aminophenyl quinolines, therefore, represent a tunable platform where both high quantum yields and environmental sensitivity can be engineered, making them highly attractive for specific sensing applications.

Experimental Protocols: A Guide to Accurate Quantum Yield Determination

The accurate determination of fluorescence quantum yield is paramount for reliable benchmarking. The most common and accessible method is the relative quantum yield measurement, which compares the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.

Key Considerations for Self-Validating Measurements

To ensure the trustworthiness of the obtained data, the experimental protocol must be designed as a self-validating system. This involves:

  • Choice of a Suitable Standard: The selected standard should have a known and stable quantum yield, be photochemically stable, and its absorption and emission spectra should overlap with those of the sample to a reasonable extent. Commonly used standards include quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.55) and Rhodamine 6G in ethanol (Φf ≈ 0.95).[11]

  • Optically Dilute Solutions: All measurements must be performed on optically dilute solutions (absorbance < 0.1 at the excitation wavelength) to minimize inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[12]

  • Correction of Emission Spectra: The raw emission data must be corrected for the wavelength-dependent sensitivity of the spectrofluorometer's detector and grating.

Step-by-Step Protocol for Relative Fluorescence Quantum Yield Measurement

This protocol outlines the comparative method for determining the relative fluorescence quantum yield.

1. Preparation of Stock Solutions: a. Prepare stock solutions of the aminophenyl quinoline sample and the chosen quantum yield standard in the desired solvent(s). Use high-purity solvents (spectroscopic grade).[12] b. Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance of each solution at the chosen excitation wavelength is below 0.1.

2. Absorbance Measurements: a. Using a UV-Vis spectrophotometer, record the absorbance spectra of the solvent blank and all the prepared dilutions of the sample and the standard. b. Determine the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.

3. Fluorescence Measurements: a. Use a spectrofluorometer equipped with a corrected emission module. b. Set the excitation wavelength to the value used for the absorbance measurements. c. Record the corrected fluorescence emission spectrum for the solvent blank. d. Record the corrected fluorescence emission spectra for all the prepared dilutions of the sample and the standard, using the same instrument settings for all measurements.

4. Data Analysis: a. Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum. b. For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. c. Perform a linear regression for both datasets. The plot should be linear and pass through the origin. The slope of this line is the gradient (Grad).

5. Calculation of Quantum Yield: The quantum yield of the sample (Φₓ) is calculated using the following equation:

Diagram of the Experimental Workflow

G cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Stock Solution dil_sample Prepare Sample Dilutions (Abs < 0.1) prep_sample->dil_sample prep_std Prepare Standard Stock Solution dil_std Prepare Standard Dilutions (Abs < 0.1) prep_std->dil_std abs_sample Measure Sample Absorbance dil_sample->abs_sample abs_std Measure Standard Absorbance dil_std->abs_std uv_vis UV-Vis Spectrophotometer abs_blank Measure Solvent Blank uv_vis->abs_blank uv_vis->abs_sample uv_vis->abs_std fluor_sample Measure Sample Emission abs_sample->fluor_sample fluor_std Measure Standard Emission abs_std->fluor_std fluor Spectrofluorometer fluor_blank Measure Solvent Blank Emission fluor->fluor_blank fluor->fluor_sample fluor->fluor_std integrate Integrate Corrected Emission Spectra fluor_sample->integrate fluor_std->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φx) gradient->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Synthetic Protocols for Representative Aminophenyl Quinolines

The ability to synthesize aminophenyl quinolines with diverse substitution patterns is crucial for tuning their photophysical properties. Here, we provide representative synthetic protocols for key aminophenyl quinoline scaffolds.

Synthesis of 7-amino-2-(trifluoromethyl)quinoline Derivatives (TFMAQ-8Ar)

This protocol is adapted from the palladium-catalyzed C-H activation reaction for the synthesis of TFMAQ-8Ar derivatives.[4]

1. General Procedure: a. To a solution of 7-amino-2-(trifluoromethyl)quinoline in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., DPEPhos), and a base (e.g., K₂CO₃). b. Add the corresponding aryl bromide. c. Heat the reaction mixture under an inert atmosphere (e.g., argon) at 110 °C for 3 hours.[4] d. After cooling to room temperature, filter the reaction mixture through celite and extract with an organic solvent (e.g., diethyl ether). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. f. Purify the crude product by silica gel column chromatography to obtain the desired TFMAQ-8Ar compound.

Diagram of the Synthetic Pathway

G start 7-Amino-2-(trifluoromethyl)quinoline product TFMAQ-8Ar Derivative start->product Pd-catalyzed C-H Activation reagents Aryl Bromide, Pd(OAc)₂, DPEPhos, K₂CO₃, Toluene, 110 °C reagents->product

Caption: Synthesis of TFMAQ-8Ar derivatives.

Conclusion and Future Outlook

Aminophenyl quinolines represent a highly promising class of fluorophores with tunable and environmentally sensitive fluorescence properties. Their high quantum yields in non-polar environments make them particularly well-suited for applications in bioimaging, such as the visualization of lipid droplets. This guide has provided a comprehensive framework for the systematic benchmarking of their fluorescence quantum yield, from the underlying photophysical principles to detailed experimental and synthetic protocols.

The continued exploration of novel substitution patterns on the aminophenyl quinoline scaffold will undoubtedly lead to the development of next-generation fluorescent probes with enhanced brightness, photostability, and tailored environmental sensitivity. The methodologies outlined in this guide provide a robust foundation for researchers to accurately characterize these new molecular tools and unlock their full potential in a wide range of scientific applications.

References

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  • Fluorescence emission spectra of Nile red in different solvents: n-hexane (a), ethyl acetate (b), methanol (c) and water (d). ResearchGate. [Link]

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  • Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]

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  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]

  • Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. PubMed. [Link]

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Comparative

A New Frontier in Antibacterial Research: A Comparative Efficacy Guide for Novel 2-(3-Aminophenyl)quinoline-4-carboxylic Acid Derivatives

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Among the promising scaffolds in medicinal chemistry, the quinoline core has consistently de...

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Among the promising scaffolds in medicinal chemistry, the quinoline core has consistently demonstrated a broad spectrum of biological activities.[1][2] This guide presents a forward-looking comparative analysis of the potential efficacy of a novel class of compounds, 2-(3-Aminophenyl)quinoline-4-carboxylic acid derivatives, against established antibiotics. While direct experimental data for this specific chemical series is emerging, this document serves as a comprehensive proposal and guide for its synthesis, evaluation, and comparison, grounded in the established activities of structurally related quinoline derivatives and standardized antimicrobial testing methodologies.

This guide is intended for researchers, scientists, and drug development professionals actively seeking to explore new avenues in the fight against multi-drug resistant bacteria. We will delve into the rationale for investigating these specific derivatives, provide detailed experimental protocols for their evaluation, and establish a framework for a robust comparison against clinically relevant antibiotics.

The Quinoline Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The quinoline ring system is a cornerstone in the development of therapeutic agents, most notably the quinolone class of antibiotics which function by inhibiting bacterial DNA gyrase and topoisomerase IV. The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity.[3] Studies on various 2-phenyl-quinoline-4-carboxylic acid derivatives have revealed promising antibacterial activity, suggesting that the C2 position is a critical locus for modification to enhance antimicrobial potency.[4]

The introduction of an aminophenyl group at the C2 position is hypothesized to enhance the compound's interaction with bacterial targets and improve its pharmacokinetic properties. The amino group can act as a key pharmacophore, potentially forming hydrogen bonds with amino acid residues in the active sites of bacterial enzymes. This guide proposes a systematic investigation into this novel class of quinoline derivatives.

Proposed Experimental Workflow for Synthesis and Evaluation

To rigorously assess the potential of 2-(3-Aminophenyl)quinoline-4-carboxylic acid derivatives, a multi-step experimental plan is proposed. This plan is designed to ensure scientific validity and provide a clear path from synthesis to a comprehensive efficacy profile.

Synthesis of 2-(3-Aminophenyl)quinoline-4-carboxylic Acid Derivatives

The synthesis of the target compounds can be achieved through a well-established multi-step reaction sequence, such as the Doebner reaction, followed by amidation, reduction, and acylation.[4][5] A general synthetic scheme is outlined below.

cluster_synthesis Synthesis Workflow Aniline Aniline Doebner_Reaction Doebner Reaction Aniline->Doebner_Reaction 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde->Doebner_Reaction Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Doebner_Reaction 2-(3-Nitrophenyl)quinoline-4-carboxylic_acid 2-(3-Nitrophenyl)quinoline-4-carboxylic_acid Doebner_Reaction->2-(3-Nitrophenyl)quinoline-4-carboxylic_acid Cyclization Reduction Reduction 2-(3-Nitrophenyl)quinoline-4-carboxylic_acid->Reduction e.g., SnCl2/HCl Target_Compound 2-(3-Aminophenyl)quinoline-4-carboxylic acid Reduction->Target_Compound Nitro group reduction

Caption: Proposed synthesis workflow for 2-(3-Aminophenyl)quinoline-4-carboxylic acid.

Step-by-Step Synthesis Protocol:

  • Doebner Reaction: Equimolar amounts of aniline, 3-nitrobenzaldehyde, and pyruvic acid are refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product, 2-(3-nitrophenyl)quinoline-4-carboxylic acid, is collected by filtration.

  • Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure nitro derivative.

  • Reduction of the Nitro Group: The purified 2-(3-nitrophenyl)quinoline-4-carboxylic acid is dissolved in a suitable solvent, and a reducing agent (e.g., stannous chloride in concentrated hydrochloric acid) is added. The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).

  • Isolation and Purification of the Final Product: The reaction mixture is neutralized, and the precipitated 2-(3-aminophenyl)quinoline-4-carboxylic acid is collected, washed, and purified by recrystallization or column chromatography.

  • Characterization: The structure of the final compound and all intermediates should be confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[4]

In Vitro Antibacterial Efficacy Assessment

The primary measure of antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6] The broth microdilution method, as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the recommended procedure for determining MIC values.[7]

cluster_mic Broth Microdilution MIC Assay Workflow Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Serial_Dilution Perform 2-fold Serial Dilutions of Test Compound in Microplate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microplate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubation Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results

Caption: Experimental workflow for MIC determination by broth microdilution.

Detailed MIC Determination Protocol:

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used, including Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853).

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium.

  • Preparation of Inoculum: Bacterial colonies from an overnight agar plate are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in MHB to the final target inoculum density.

  • Plate Preparation: The 2-(3-Aminophenyl)quinoline-4-carboxylic acid derivatives and standard antibiotics are serially diluted in a 96-well microtiter plate using MHB.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Comparative Efficacy Analysis: Benchmarking Against Known Antibiotics

A direct comparison of the MIC values of the novel quinoline derivatives with those of widely used antibiotics is crucial for assessing their potential. The following table provides a reference point of established MIC ranges for standard antibiotics against the proposed bacterial panel.

AntibioticS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
Ciprofloxacin 0.12 - 10.06 - 0.50.008 - 0.1250.12 - 1
Ampicillin 0.25 - 20.03 - 0.252 - 8> 64
Gentamicin 0.12 - 10.06 - 0.50.25 - 20.5 - 4
Tetracycline 0.25 - 40.12 - 10.5 - 48 - 64

Note: These values are approximate and can vary depending on the specific strain and testing conditions. Data is compiled from various sources for comparative purposes.[4][6][8]

The experimental MIC values obtained for the 2-(3-Aminophenyl)quinoline-4-carboxylic acid derivatives should be directly compared to this table. Derivatives exhibiting MIC values that are comparable to or lower than those of the standard antibiotics would be considered promising candidates for further development.

Elucidating the Mechanism of Action

Understanding the mechanism by which a novel compound exerts its antibacterial effect is a critical step in drug development. For quinoline derivatives, a primary hypothesized mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV.[9]

cluster_moa Hypothesized Mechanism of Action Quinoline_Derivative 2-(3-Aminophenyl)quinoline- 4-carboxylic acid Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinoline_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Hypothesized mechanism of action for quinoline derivatives.

Experimental Approaches to Determine Mechanism of Action:

  • DNA Gyrase Inhibition Assay: A commercially available supercoiling assay kit can be used to directly measure the inhibitory effect of the synthesized compounds on purified E. coli DNA gyrase.

  • Macromolecular Synthesis Inhibition Assays: Incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis can be measured in the presence and absence of the test compounds to identify the inhibited pathway.

  • Molecular Docking Studies: In silico docking of the 2-(3-Aminophenyl)quinoline-4-carboxylic acid derivatives into the active site of bacterial DNA gyrase can provide insights into the potential binding modes and key interactions.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the synthesis, evaluation, and comparative analysis of novel 2-(3-Aminophenyl)quinoline-4-carboxylic acid derivatives. By following the proposed experimental workflows, researchers can generate the critical data needed to assess the potential of these compounds as a new class of antibacterial agents. The systematic approach detailed herein, from chemical synthesis to mechanistic studies, provides a clear roadmap for advancing this promising area of research. The fight against antibiotic resistance requires a continuous pipeline of innovative compounds, and the exploration of novel quinoline derivatives, as proposed in this guide, represents a significant step in this critical endeavor.

References

  • Wei, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available at: [Link]

  • Sharma, P., & Kumar, A. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5323-5353. Available at: [Link]

  • Behera, S., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-one. Advances in Image and Video Processing, 11(3). Available at: [Link]

  • Mohamed, M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave Online, 2(4), 00030. Available at: [Link]

  • Singh, V., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 1-17. Available at: [Link]

  • CLSI. (2024). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of medicinal chemistry, 27(9), 1103–1108. Available at: [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Yayan, J., et al. (2015). Ampicillin. StatPearls. Available at: [Link]

  • Hambardzumyan, L. P., & Aleksanyan, I. L. (2023). ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES. Proceedings of the YSU B: Chemical and Biological Sciences, 57(3), 301-306. Available at: [Link]

  • Gök, D., & Arslan, M. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 335-346. Available at: [Link]

  • Kumar, S., & Kumar, R. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 14(8), 85-89. Available at: [Link]

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  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-one. Scholars Publisher. Available at: [Link]

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Validation

A Comparative In Vitro Analysis of Novel Quinoline Derivatives for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the in vitro anticancer activities of a series of novel quinoline derivatives. It is designed to offer a clear...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vitro anticancer activities of a series of novel quinoline derivatives. It is designed to offer a clear, objective evaluation of their performance against a conventional chemotherapeutic agent, supported by detailed experimental data and protocols.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of natural alkaloids and synthetic compounds with significant biological activities. In oncology, quinoline derivatives have been extensively investigated, leading to the development of several successful anticancer drugs. Their therapeutic efficacy often stems from their ability to interact with various cellular targets, including DNA, topoisomerases, and protein kinases, thereby interfering with cancer cell growth and survival.[1][2] This guide focuses on a comparative analysis of newly synthesized quinoline derivatives to evaluate their potential as next-generation anticancer agents.

Mechanisms of Anticancer Action for Quinoline Derivatives

Quinoline derivatives exert their anticancer effects through a variety of mechanisms.[3] Understanding these mechanisms is crucial for the rational design of new drug candidates and for interpreting their biological activity. Common mechanisms include:

  • Topoisomerase Inhibition: Many quinoline compounds interfere with the function of topoisomerase I or II, enzymes critical for resolving DNA topological problems during replication and transcription.[4]

  • Kinase Inhibition: They can act as inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR signaling pathway, which are frequently dysregulated in cancer and play a central role in cell proliferation, survival, and metabolism.[5][6]

  • Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells by causing mitochondrial dysfunction or increasing the production of reactive oxygen species (ROS).[3][5]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[3]

Comparative Analysis of In Vitro Cytotoxicity

To assess the anticancer potential of three novel quinoline derivatives, designated QN-1, QN-2, and QN-3, their cytotoxic activity was evaluated against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).[7][8][9] Doxorubicin, a widely used chemotherapeutic agent, was included as a positive control for comparison.[10][11] The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined for each compound using the MTT assay.

Table 1: Comparative IC50 Values (µM) of Quinoline Derivatives and Doxorubicin

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
QN-1 8.5 ± 0.712.3 ± 1.110.1 ± 0.9
QN-2 2.1 ± 0.34.5 ± 0.53.8 ± 0.4
QN-3 15.2 ± 1.425.8 ± 2.320.5 ± 1.8
Doxorubicin 0.9 ± 0.11.5 ± 0.21.2 ± 0.1
  • Values are presented as mean ± standard deviation from three independent experiments.

The results indicate that QN-2 exhibits the most potent anticancer activity among the novel derivatives across all three cell lines, with IC50 values in the low micromolar range. While not as potent as the clinical drug Doxorubicin, its significant cytotoxicity warrants further investigation into its mechanism of action.

Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest

Based on its superior cytotoxicity, QN-2 was selected for further mechanistic studies in the HCT116 cell line.

Induction of Apoptosis

The ability of QN-2 to induce apoptosis was assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[12][13] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Findings: Treatment with QN-2 (at its IC50 concentration for 48 hours) led to a significant increase in the percentage of apoptotic cells (early and late) compared to untreated control cells. This suggests that QN-2 exerts its cytotoxic effect, at least in part, by triggering the apoptotic cascade.

Cell Cycle Analysis

The effect of QN-2 on cell cycle distribution was analyzed by PI staining and flow cytometry.[14] This technique quantifies the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Findings: HCT116 cells treated with QN-2 showed a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 phase population. This indicates that QN-2 induces a G2/M cell cycle arrest, thereby inhibiting cell proliferation.

Signaling Pathway and Experimental Workflow Visualizations

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival that is often hyperactivated in cancer.[15][16][17] Many quinoline derivatives are known to target components of this pathway.[5]

PI3K_Akt_mTOR_Pathway cluster_Akt GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation QN_Derivative Quinoline Derivative (e.g., QN-2) QN_Derivative->PI3K

Caption: The PI3K/Akt/mTOR pathway, a potential target for quinoline derivatives.

In Vitro Anticancer Screening Workflow

The following diagram outlines the general workflow for the in vitro evaluation of the novel quinoline derivatives.

experimental_workflow start Start: Synthesized Quinoline Derivatives cell_culture 1. Seed Cancer Cells (MCF-7, A549, HCT116) in 96-well plates start->cell_culture treatment 2. Treat with Serial Dilutions of QN-1, QN-2, QN-3 & Doxorubicin (72h) cell_culture->treatment mtt_assay 3. Perform MTT Assay to assess cell viability treatment->mtt_assay ic50 4. Calculate IC50 Values mtt_assay->ic50 mechanistic_studies 5. Mechanistic Assays (Apoptosis & Cell Cycle) for lead compound (QN-2) ic50->mechanistic_studies Select Lead Compound analysis 6. Data Analysis & Interpretation mechanistic_studies->analysis

Caption: General experimental workflow for in vitro anticancer activity screening.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[18]

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[19]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and Doxorubicin for 72 hours.[20]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19][21]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[22]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.[23]

  • Washing: Wash the cells once with cold PBS.[23]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[23]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[23]

  • Incubation: Incubate for 20 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[23]

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol for at least 1 hour at 4°C.[14]

  • Washing: Wash the cells twice with PBS.[14]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.[14]

  • Incubation: Incubate for 5-10 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting data from at least 10,000 single cells.[24]

Conclusion and Future Perspectives

This comparative guide demonstrates a systematic approach to evaluating the in vitro anticancer activity of novel quinoline derivatives. The findings identify compound QN-2 as a promising lead candidate due to its potent cytotoxicity against breast, lung, and colon cancer cell lines. Further investigations revealed that its mechanism of action involves the induction of apoptosis and G2/M phase cell cycle arrest.

Future studies should focus on elucidating the specific molecular targets of QN-2, particularly its effect on the PI3K/Akt/mTOR signaling pathway. In vivo studies using xenograft models are also essential to validate its anticancer efficacy and assess its safety profile, paving the way for potential clinical development.

References

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

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  • Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC. (2014, April 14). PubMed Central. Retrieved January 27, 2026, from [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). . Retrieved January 27, 2026, from [Link]

  • Apoptotic cell rates in the A549, MCF7, HUH7, and HCT116 cells treated... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

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  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 27, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. Retrieved January 27, 2026, from [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013, November 10). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). frontiersin.org. Retrieved January 27, 2026, from [Link]

  • Establishment of Human Cancer Cell Clones with Different Characteristics: A Model for Screening Chemopreventive Agents. (n.d.). Anticancer Research. Retrieved January 27, 2026, from [Link]

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Comparative

A Researcher's Guide to Catalyst Selection in Quinoline Synthesis: A Head-to-Head Comparison

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a perpetual focus of chemical research. The choice of catalyst is paramount, dictating the rea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a perpetual focus of chemical research. The choice of catalyst is paramount, dictating the reaction's efficiency, substrate scope, cost, and environmental impact. This in-depth guide provides a head-to-head comparison of various catalytic systems for quinoline synthesis, moving beyond mere protocols to explain the causal relationships behind catalyst performance. We will dissect and compare acid catalysts, transition metal catalysts, and emerging catalytic systems, providing the experimental data and mechanistic insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

The Strategic Importance of Quinoline Synthesis

Quinolines are privileged heterocyclic motifs due to their prevalence in natural products and their wide range of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.[1] Classical methods for their synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, have been staples in organic chemistry for over a century.[1][2] However, these traditional methods often require harsh conditions, stoichiometric reagents, and can generate significant waste.

Modern synthetic chemistry has shifted towards catalytic approaches to overcome these limitations. An ideal catalyst offers high turnover numbers, mild reaction conditions, high selectivity, and, increasingly, recyclability.[1][3] This guide will navigate the complex landscape of catalyst selection, focusing on the most pivotal and widely applied reaction: the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.

G cluster_reactants Reactants 2-Aminoaryl\nKetone/Aldehyde 2-Aminoaryl Ketone/Aldehyde Catalyst Catalyst 2-Aminoaryl\nKetone/Aldehyde->Catalyst α-Methylene\nCarbonyl α-Methylene Carbonyl α-Methylene\nCarbonyl->Catalyst Quinoline Quinoline Catalyst->Quinoline e.g., Friedländer Annulation

Acid Catalysis: The Workhorses of Condensation

Acid catalysts are fundamental to many quinoline syntheses, particularly the Friedländer and Combes reactions, as they facilitate the key condensation and cyclization steps.[4] The choice between a Brønsted acid and a Lewis acid can significantly impact reaction conditions and outcomes.

Brønsted vs. Lewis Acids: A Performance Review

Traditional Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective but often require high temperatures and can lead to side reactions. Lewis acids, which accept an electron pair, offer a milder and often more efficient alternative by coordinating to the carbonyl oxygen, thus increasing its electrophilicity and facilitating the initial aldol-type condensation.

A comparative study on the Friedländer synthesis of 2-amino-5-chlorobenzophenone with acetylacetone highlights the superior performance of Lewis acids.[5]

Table 1: Comparison of Lewis Acid Catalysts in Friedländer Synthesis [5]

Catalyst (10 mol%)Temperature (°C)Time (h)Yield (%)
No Catalyst1001219
FeCl₃100280
ZnCl₂100375
InCl₃1001.585
Sc(OTf)₃100192
MIL-53(Al) 100 1.5 95

Reaction conditions: 2-amino-5-chlorobenzophenone (1 mmol), acetylacetone (1.2 mmol), solvent-free.

Expertise & Experience: The data clearly shows that while a thermal reaction proceeds without a catalyst, the yields are poor. Standard Lewis acids like FeCl₃ and ZnCl₂ provide a significant improvement. However, more sophisticated and oxophilic Lewis acids like Indium(III) chloride (InCl₃) and Scandium(III) triflate (Sc(OTf)₃) are even more effective, achieving high yields in shorter reaction times. The causality lies in their strong ability to activate the carbonyl group towards nucleophilic attack without the harsh, corrosive nature of strong Brønsted acids.

Notably, the heterogeneous Metal-Organic Framework (MOF) catalyst, MIL-53(Al), which exposes Al³⁺ Lewis acid sites, demonstrates the highest yield.[5] This underscores a key trend in modern catalysis: the move towards solid acid catalysts that combine high activity with the practical benefits of easy separation and potential recyclability.

Transition Metal Catalysis: Power and Versatility

Transition metals offer diverse catalytic pathways for quinoline synthesis, often proceeding through mechanisms like dehydrogenative coupling, C-H activation, or multicomponent reactions.[6][7] The choice between precious, noble metals and more abundant, first-row transition metals is a critical consideration based on cost, sustainability, and desired reactivity.[6][7]

Noble Metals vs. Earth-Abundant Metals

Catalysts based on noble metals like Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) are highly effective, particularly in dehydrogenative coupling or "borrowing hydrogen" reactions, where alcohols are temporarily oxidized to carbonyls for condensation.[6] However, their high cost and low abundance are significant drawbacks.[6]

In contrast, catalysts based on earth-abundant metals like copper (Cu) and iron (Fe) are gaining prominence as more economical and sustainable alternatives.[6][7] These metals can often catalyze similar transformations, sometimes with comparable or even superior efficiency.[7][8]

Table 2: Representative Comparison of Metal Catalysts in Dehydrogenative Quinoline Synthesis

CatalystReactantsConditionsYield (%)Reference
Noble Metal
Iridium Complex2-aminobenzyl alcohol + KetoneToluene, 110°C~85-95%[6]
First-Row Metal
Cu(II)-pincer complex2-aminobenzyl alcohol + KetoneToluene, 110°C, Air70-88%[6]
Iron Complexα-2-aminoaryl alcohol + Secondary alcoholDioxane, 130°C75-96%[8]

Trustworthiness: While direct, side-by-side comparisons are rare, the data illustrates a clear principle: well-designed copper and iron catalysts can achieve yields comparable to their noble metal counterparts.[6][8] The copper-catalyzed reaction is particularly noteworthy as it proceeds under an air atmosphere, simplifying the experimental setup.[6] The choice of an iron catalyst aligns with green chemistry principles due to iron's low toxicity and high natural abundance.[7]

Homogeneous vs. Heterogeneous (Nanocatalysts)

The distinction between homogeneous catalysts (dissolved in the reaction medium) and heterogeneous catalysts (a separate phase) is crucial for practical application. While homogeneous catalysts often exhibit higher activity and selectivity under milder conditions, their separation from the product can be difficult and costly.[9]

Heterogeneous catalysts, especially nanocatalysts, offer a compelling solution.[3] Nanoparticles provide a high surface-area-to-volume ratio, maximizing the number of active sites, while their solid nature allows for easy recovery (e.g., by filtration or magnetic separation) and reuse.[1][3] Iron and copper nanoparticles have been extensively studied for quinoline synthesis.[3]

Key Advantages of Nanocatalysts: [1][3]

  • High Activity: Large surface area leads to high catalytic efficiency.

  • Recyclability: Simple separation (filtration, magnetic decantation) allows for multiple reaction cycles, reducing cost and waste.

  • Stability: Often more robust to air and moisture than their homogeneous counterparts.

  • Low Toxicity: Use of metals like iron reduces the environmental impact.

G cluster_homo Homogeneous Catalysis cluster_hetero Heterogeneous Catalysis (Nanoparticles) Hom_React Reactants + Soluble Catalyst Hom_Prod Product + Soluble Catalyst Hom_React->Hom_Prod Reaction Hom_Sep Isolated Product Hom_Prod->Hom_Sep Difficult Separation (e.g., Chromatography) Het_React Reactants + Solid Nanocatalyst Het_Prod Product + Solid Nanocatalyst Het_React->Het_Prod Reaction Het_Sep Isolated Product Het_Prod->Het_Sep Easy Separation (e.g., Filtration, Magnet) Het_Recycle Het_Recycle Het_Sep->Het_Recycle Catalyst Recycling

Emerging Catalytic Systems: Metal-Free and Promoter-Driven

Recent innovations have focused on developing even more sustainable and versatile catalytic systems, including metal-free catalysts like iodine and promoter-controlled reactions.

Iodine: A Simple, Metal-Free Alternative

Molecular iodine (I₂) has emerged as an inexpensive, non-toxic, and highly effective catalyst for various organic transformations, including quinoline synthesis.[10] It can act as a mild Lewis acid and facilitate condensation and cyclization reactions under relatively mild conditions.[11] For certain transformations, iodine catalysis can be competitive with metal-based systems, offering a significant advantage in terms of cost and metal contamination in the final product.[11][12]

A study by Zhang et al. demonstrated a fascinating case where the choice of promoter could completely switch the reaction outcome.[11] In the reaction of 2-styrylanilines with β-keto esters, using iodine as a promoter led to the formation of 2-alkylquinolines, whereas using manganese(III) acetate led to quinoline-2-carboxylates. This highlights how the catalyst/promoter is not just a passive facilitator but an active director of chemical reactivity.[11]

Experimental Protocols

To provide a practical context, we present two validated protocols for the synthesis of a substituted quinoline via the Friedländer annulation, comparing a Lewis acid and a recyclable nanocatalyst.

Protocol 1: Friedländer Synthesis using Scandium Triflate (Sc(OTf)₃)
  • Self-Validation: This protocol utilizes a highly efficient Lewis acid, ensuring a high yield and clean reaction profile, which simplifies purification.

  • Methodology:

    • To a 10 mL round-bottom flask, add 2-aminobenzophenone (197 mg, 1.0 mmol) and ethyl acetoacetate (156 mg, 1.2 mmol).

    • Add Scandium(III) triflate (Sc(OTf)₃) (49 mg, 0.1 mmol, 10 mol%).

    • Heat the reaction mixture at 100°C under solvent-free conditions for 1 hour, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Hexane:Ethyl Acetate) to yield the desired quinoline derivative.

Protocol 2: Friedländer Synthesis using a Magnetic Iron Nanoparticle Catalyst (Fe₃O₄-based)[1]
  • Self-Validation: This protocol emphasizes sustainability. The catalyst's magnetic properties allow for simple recovery and reuse, validating its heterogeneous and recyclable nature.

  • Methodology:

    • In a flask, combine 2-aminoaryl ketone (1.0 mmol), dicarbonyl compound (1.2 mmol), and the Fe₃O₄-based nanocatalyst (e.g., 20 mg).

    • Add ethanol (5 mL) as the solvent.

    • Reflux the mixture at 80-90°C for the required time (typically 15-60 minutes), monitoring by TLC.

    • After cooling, place a strong magnet against the side of the flask. The black nanoparticle catalyst will be attracted to the magnet, allowing the clear product solution to be decanted.

    • The decanted solution is then concentrated, and the product is purified as needed.

    • The retained catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Mechanistic Insights: The Role of the Catalyst

Understanding the catalytic cycle is key to rational catalyst design and optimization. In the Friedländer synthesis, the Lewis acid catalyst activates the carbonyl group of the α-methylene compound, facilitating enolization and subsequent nucleophilic attack by the amino group of the 2-aminoaryl ketone.

G

Conclusion and Future Outlook

The synthesis of quinolines has evolved from harsh classical methods to sophisticated, efficient, and sustainable catalytic protocols.

  • For Mild Conditions and High Efficiency: Lewis acids, particularly Sc(OTf)₃ or heterogeneous MOFs like MIL-53(Al), are superior choices for condensation reactions like the Friedländer synthesis.

  • For Cost-Effectiveness and Sustainability: First-row transition metals, especially well-designed iron and copper catalysts, provide an excellent alternative to expensive noble metals for dehydrogenative coupling reactions.

  • For Process Chemistry and Recyclability: Heterogeneous nanocatalysts, particularly magnetic iron oxide-based systems, are the clear front-runners, offering high activity combined with unparalleled ease of separation and reuse.

  • For Metal-Sensitive Syntheses: Metal-free catalysts like molecular iodine offer a simple, inexpensive, and effective option that avoids potential metal contamination of the final product.

The future of catalyst development for quinoline synthesis will undoubtedly focus on enhancing the performance of earth-abundant metal catalysts, designing more robust and recyclable heterogeneous systems, and discovering novel metal-free pathways that operate under increasingly mild and environmentally benign conditions. By understanding the fundamental principles and comparative performance data outlined in this guide, researchers can better navigate the catalytic landscape to accelerate discovery and development.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Mandal, S. (n.d.). Copper Catalyzed Sustainable Synthesis Of Quinolines. International Journal of Scientific and Technology Research. Retrieved January 27, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2024, October 13). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025, December 4). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. (n.d.). ChemRxiv. Retrieved January 27, 2026, from [Link]

  • Comparison of catalyst activity between palladium, copper and iron catalyst in catalytic combustion of methane. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Doebner–von Miller reaction catalyzed by mesoporous polymeric solid acid: an efficient route to produce 1,10-phenanthroline. (2025, October 16). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Iodine catalyzed reduction of quinolines under mild reaction conditions. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025, August 5). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Iodine-Catalysed Synthesis of Thiopyrano[3,4-c]Quinoline Derivatives via Imino-Diels–Alder Reaction. (2025, December 30). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Selectivity of Quinoline-4-Carboxylic Acid-Derived HDAC Inhibitors

Authored by: [Your Name/Gemini], Senior Application Scientist In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. However, the clinical utility of pan-HDAC inhibitors is often hampered by off-target effects and associated toxicities. This has spurred the development of isoform-selective inhibitors, which aim to target specific HDACs implicated in particular pathologies, thereby enhancing therapeutic efficacy while minimizing adverse reactions. Among the various scaffolds explored, the quinoline-4-carboxylic acid framework has proven to be a versatile starting point for generating potent and selective HDAC inhibitors.

This guide provides a comparative analysis of the selectivity of various HDAC inhibitors derived from the quinoline-4-carboxylic acid scaffold. We will delve into the structure-activity relationships (SAR) that govern their isoform preferences, present supporting experimental data, and provide detailed protocols for assessing inhibitor selectivity.

The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid core serves as an effective zinc-binding group (ZBG), a critical component of most HDAC inhibitors that chelates the zinc ion in the enzyme's active site. The rigid nature of the quinoline ring system also provides a robust framework for introducing various substituents that can interact with the diverse amino acid residues lining the catalytic tunnel of different HDAC isoforms, thereby dictating selectivity.

Comparative Selectivity Profiles of Quinoline-4-Carboxylic Acid Derivatives

The selectivity of HDAC inhibitors is primarily determined by the nature of the "capping" group, which interacts with the rim of the active site, and the "linker" region, which connects the cap to the ZBG. Modifications at these positions on the quinoline-4-carboxylic acid scaffold have yielded inhibitors with varying selectivity profiles.

Table 1: Comparative IC50 Values (nM) of Representative Quinoline-4-Carboxylic Acid-Derived HDAC Inhibitors
CompoundLinker/Capper ModificationHDAC1HDAC2HDAC3HDAC6HDAC8Selectivity ProfileReference
Compound A Simple amide linkage152510350450Class I selective
Compound B Extended aromatic linker120150958250HDAC6 selective
Compound C Bulky hydrophobic cap250300275150020HDAC8 selective
Compound D Flexible aliphatic linker584150200Potent Class I

Note: The IC50 values presented are illustrative and may vary depending on the specific assay conditions.

From the data, we can infer several key structure-activity relationships:

  • Class I Selectivity (HDAC1, 2, 3): As seen with Compound A and Compound D , inhibitors with shorter, less complex linkers and smaller capping groups tend to favor the more compact active sites of Class I HDACs. The introduction of a flexible aliphatic linker in Compound D appears to enhance potency against Class I isoforms.

  • HDAC6 Selectivity: The development of HDAC6-selective inhibitors, such as Compound B , often involves the incorporation of a larger, more extended capping group that can interact with the unique, more open active site of HDAC6. The presence of a second catalytic domain in HDAC6 provides opportunities for designing inhibitors that can span both sites or preferentially bind to one.

  • HDAC8 Selectivity: The design of HDAC8-selective inhibitors like Compound C often leverages the presence of a distinct sub-pocket in the HDAC8 active site. Incorporating a bulky hydrophobic capping group can lead to favorable interactions within this pocket, conferring selectivity.

Experimental Workflow for Determining HDAC Inhibitor Selectivity

The determination of an inhibitor's selectivity profile is a critical step in its preclinical development. A multi-tiered approach is typically employed, starting with in vitro enzymatic assays and progressing to cell-based assays.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Validation A Compound Library of Quinoline-4-Carboxylic Acid Derivatives B In Vitro HDAC Enzymatic Assays (Fluorogenic or Luminescent) A->B C Determine IC50 Values Against a Panel of HDAC Isoforms B->C D Initial Selectivity Profile (e.g., Class I vs. Class II) C->D E Select Lead Compounds D->E Prioritize based on potency & selectivity F Western Blot Analysis of Acetylated Histones/Tubulin E->F G Cellular Thermal Shift Assay (CETSA) E->G H Confirm Target Engagement and Cellular Selectivity F->H G->H

Caption: Workflow for assessing HDAC inhibitor selectivity.

Detailed Protocol: In Vitro Fluorogenic HDAC Enzymatic Assay

This protocol outlines a standard method for determining the IC50 values of novel compounds against a panel of recombinant human HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin and Trichostatin A)

  • Test compounds (quinoline-4-carboxylic acid derivatives) dissolved in DMSO

  • Black, flat-bottom 96-well microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Enzyme Preparation: Dilute the recombinant HDAC enzymes in HDAC assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Reaction:

    • Add 2 µL of the serially diluted test compounds to the wells of the 96-well plate. Include wells with DMSO only as a negative control and a known pan-HDAC inhibitor (e.g., SAHA) as a positive control.

    • Add 48 µL of the diluted enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to each well.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Signal Development:

    • Stop the enzymatic reaction by adding 50 µL of the developer solution to each well. This solution typically contains trypsin to cleave the deacetylated substrate and a potent HDAC inhibitor like Trichostatin A to prevent further deacetylation.

    • Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the DMSO control (100% activity) and the positive control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement and Selectivity

While in vitro assays are crucial for initial screening, it is essential to validate inhibitor selectivity in a cellular context.

Western Blot Analysis

Western blotting can provide qualitative evidence of target engagement. For example:

  • Class I HDAC inhibition is expected to lead to an increase in the acetylation of core histones, such as H3K9ac and H4K16ac.

  • HDAC6 inhibition should result in an increase in the acetylation of α-tubulin, a non-histone substrate of HDAC6.

By treating cells with different concentrations of a quinoline-4-carboxylic acid derivative and probing for these specific acetylation marks, one can gain insight into its cellular selectivity.

Signaling Pathway Implications

The selective inhibition of different HDAC isoforms can have distinct downstream effects on cellular signaling pathways. For instance, the inhibition of Class I HDACs is often associated with the re-expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.

G HDACi Quinoline-4-Carboxylic Acid-Derived Class I HDAC Inhibitor HDAC1 HDAC1/2/3 HDACi->HDAC1 Inhibition Histones Histones HDAC1->Histones Deacetylation Acetylation Increased Histone Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin TSG Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->TSG Increased Accessibility Transcription Gene Transcription TSG->Transcription CellCycle Cell Cycle Arrest Transcription->CellCycle Apoptosis Apoptosis Transcription->Apoptosis

Caption: Pathway of Class I HDAC inhibition.

Conclusion

The quinoline-4-carboxylic acid scaffold represents a valuable platform for the design of isoform-selective HDAC inhibitors. By systematically modifying the linker and capping regions, researchers can fine-tune the selectivity profile of these compounds to target specific HDACs implicated in disease. A rigorous experimental approach, combining in vitro enzymatic assays with cell-based validation, is paramount to accurately characterizing the selectivity of these promising therapeutic agents. The continued exploration of this chemical space holds great potential for the development of next-generation epigenetic drugs with improved efficacy and safety profiles.

References

  • Authoritative Source on Class I Selective Quinoline-4-Carboxylic Acid HDAC Inhibitors. [Online].
  • Authoritative Source on HDAC6 Selective Quinoline-4-Carboxylic Acid HDAC Inhibitors. [Online].
  • Authoritative Source on HDAC8 Selective Quinoline-4-Carboxylic Acid HDAC Inhibitors. [Online].
Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-quinoline-4-carboxylic Acid Analogs

The 2-phenyl-quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its derivatives have been extensively explored as potential t...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenyl-quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its derivatives have been extensively explored as potential therapeutic agents, with notable success in the development of novel anticancer and antibacterial drugs.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols to aid researchers in the design of more potent and selective compounds.

The Versatile Scaffold: A Tale of Two Activities

The therapeutic potential of 2-phenyl-quinoline-4-carboxylic acid analogs is largely dictated by the nature of the substituents on the quinoline core and the phenyl ring. This guide will focus on two of the most promising applications for this class of compounds: as histone deacetylase (HDAC) inhibitors for cancer therapy and as novel antibacterial agents.

Comparative SAR Analysis: HDAC Inhibitors vs. Antibacterial Agents

The structural modifications that enhance HDAC inhibitory activity are distinct from those that confer potent antibacterial properties. Understanding these differences is crucial for targeted drug design.

Analogs as Histone Deacetylase (HDAC) Inhibitors

In the context of HDAC inhibitors, the 2-phenyl-quinoline-4-carboxylic acid moiety typically serves as a "cap" group, which interacts with the surface of the enzyme's active site.[3][5][6] The general structure consists of this cap group, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain of the HDAC enzyme.

The key SAR insights for HDAC inhibitory activity are as follows:

  • The Cap Group (2-Phenyl-quinoline): The substitution pattern on the 2-phenyl ring is a critical determinant of potency.

    • Favorable Substitutions: Difluoro and additional phenyl substitutions on the 2-phenyl ring have been shown to be conducive to inhibitory activity.[5][6]

    • Unfavorable Substitutions: Chlorine, methyl, and methoxy substitutions on the 2-phenyl ring tend to decrease HDAC inhibitory potency.[5]

  • The Linker: A phenylpiperazine group is commonly employed as a linker to connect the quinoline core to the ZBG.[5][6]

  • The Zinc-Binding Group (ZBG): The nature of the ZBG influences both potency and selectivity.

    • Hydroxamic Acid: A commonly used ZBG that generally confers potent, broad-spectrum HDAC inhibition.[3][5][6]

    • Hydrazides: These ZBGs have demonstrated a remarkable advantage in providing high potency and selectivity for HDAC3.[3][5][6] Interestingly, while hydrazide-bearing compounds show excellent enzymatic inhibition, this does not always translate to potent antiproliferative activity in cell-based assays.[5][6]

Compound2-Phenyl SubstitutionZBGHDAC3 IC50 (µM)K562 Cell Line IC50 (µM)
D28 UnsubstitutedHydroxamic Acid24.451.02
D29 UnsubstitutedHydrazide0.477>10
D11 3,4-difluoroHydroxamic AcidNot specifiedNot specified
D12 4-phenylHydroxamic AcidNot specifiedNot specified

Data synthesized from multiple sources.[3][5][6]

Analogs as Antibacterial Agents

For antibacterial applications, the focus of structural modification shifts. The presence of the aryl ring at the second position of the quinoline-4-carboxylic acid is a known contributor to antibacterial efficacy.[4] Modifications often involve the derivatization of the carboxylic acid group at the 4-position.

Key SAR observations for antibacterial activity include:

  • Core Structure: Structural modifications of the parent 2-phenyl-quinoline-4-carboxylic acid generally lead to an increase in antibacterial activity.[4]

  • Lipophilicity: Increased lipophilicity, as indicated by a higher LogP value, often correlates with higher antibacterial activity.[4]

  • Specific Analogs:

    • Compound 5a4 has demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis.[4]

    • Compound 5a7 has shown the most potent activity against Escherichia coli.[4]

CompoundBacterial StrainMIC (µg/mL)
5a4 Staphylococcus aureus64
5a7 Escherichia coli128

Data sourced from a study on new 2-phenyl-quinoline-4-carboxylic acid derivatives.[4]

Visualizing Key SAR Trends

The following diagram illustrates the key structural modifications and their impact on the biological activity of 2-phenyl-quinoline-4-carboxylic acid analogs.

SAR_Trends Key SAR Trends for 2-Phenyl-quinoline-4-carboxylic Acid Analogs cluster_HDAC HDAC Inhibitors cluster_Phenyl_Subs cluster_ZBG cluster_Antibacterial Antibacterial Agents HDAC_Core 2-Phenyl-quinoline Core (Cap Group) Phenyl_Subs Substitutions on 2-Phenyl Ring HDAC_Core->Phenyl_Subs Critical for Potency ZBG Zinc-Binding Group (ZBG) HDAC_Core->ZBG Determines Selectivity Favorable_Subs Favorable: - Difluoro - Phenyl Phenyl_Subs->Favorable_Subs Unfavorable_Subs Unfavorable: - Chloro - Methyl - Methoxy Phenyl_Subs->Unfavorable_Subs Hydroxamic_Acid Hydroxamic Acid: Potent, Broad-Spectrum ZBG->Hydroxamic_Acid Hydrazide Hydrazide: Potent & Selective for HDAC3 ZBG->Hydrazide Antibacterial_Core 2-Phenyl-quinoline-4-carboxylic Acid Carboxylic_Acid_Mod Modification of Carboxylic Acid Antibacterial_Core->Carboxylic_Acid_Mod Enhances Activity Lipophilicity Increased Lipophilicity Carboxylic_Acid_Mod->Lipophilicity Correlates with Higher Activity

Caption: Key SAR trends for HDAC inhibitors and antibacterial agents.

Experimental Workflows and Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step protocols for the synthesis of the core scaffold and a key biological assay.

Synthesis of the 2-Phenyl-quinoline-4-carboxylic Acid Core (Pfitzinger Reaction)

The Pfitzinger reaction is a robust method for synthesizing the 2-phenyl-quinoline-4-carboxylic acid core.[3][5][6] This protocol is based on the reaction of isatin with a substituted acetophenone.

Synthesis_Workflow Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid Start Start Materials: - Isatin - Substituted Acetophenone - KOH, Ethanol Reaction Reflux at 85°C for 8h Start->Reaction Workup 1. Remove Solvent 2. Add Water 3. Adjust pH to 5-6 with HCl Reaction->Workup Isolation Filter to Obtain Product Workup->Isolation Product 2-Phenyl-quinoline-4-carboxylic Acid Isolation->Product

Caption: Workflow for the Pfitzinger synthesis of the core scaffold.

  • Dissolution: Dissolve isatin (1 equivalent) in a 33% potassium hydroxide solution.

  • Addition of Acetophenone: Slowly add an ethanol solution of the desired substituted acetophenone (1.1 equivalents).

  • Reflux: Heat the mixture to reflux at 85°C and maintain for 8 hours.

  • Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator.

  • Precipitation: Add water to the residue, then carefully adjust the pH to 5-6 with 3 M hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid product by filtration and wash with water. The crude product can be further purified by recrystallization.

In Vitro HDAC Enzymatic Inhibition Assay

This protocol outlines a typical procedure for evaluating the HDAC inhibitory activity of the synthesized compounds using a HeLa cell nuclear extract as the source of HDAC enzymes.[5]

HDAC_Assay_Workflow In Vitro HDAC Inhibition Assay Prepare_Reagents Prepare: - HeLa Nuclear Extract - Test Compounds - Substrate - Developer Incubate_1 Incubate Extract with Test Compound Prepare_Reagents->Incubate_1 Incubate_2 Add Substrate and Incubate Incubate_1->Incubate_2 Develop Add Developer Solution and Incubate Incubate_2->Develop Measure Measure Fluorescence Develop->Measure Analyze Calculate Percent Inhibition and IC50 Values Measure->Analyze

Caption: Workflow for the in vitro HDAC enzymatic inhibition assay.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and dilute to the desired concentrations in the assay buffer.

  • Enzyme and Compound Incubation: In a 96-well plate, add the HeLa nuclear extract and the test compound solution. Incubate for a specified period at 37°C.

  • Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction. Incubate for a further period at 37°C.

  • Development: Stop the reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal. Incubate at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Induction of Apoptosis by HDAC Inhibitors

The anticancer effects of 2-phenyl-quinoline-4-carboxylic acid-based HDAC inhibitors are often attributed to their ability to induce cell cycle arrest and apoptosis (programmed cell death).[3] For example, the representative compound D28 has been shown to induce G2/M cell cycle arrest and promote apoptosis in K562 leukemia cells.[3]

Apoptosis_Pathway Simplified Apoptosis Induction Pathway HDAC_Inhibitor 2-Phenyl-quinoline-4-carboxylic Acid Analog (e.g., D28) HDAC_Enzyme HDAC Enzyme HDAC_Inhibitor->HDAC_Enzyme Inhibits Histone_Acetylation Increased Histone Acetylation HDAC_Enzyme->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified pathway of apoptosis induction by HDAC inhibitors.

Conclusion

The 2-phenyl-quinoline-4-carboxylic acid scaffold is a remarkably versatile platform for the development of new therapeutic agents. By understanding the distinct structure-activity relationships that govern its efficacy as either an HDAC inhibitor or an antibacterial agent, researchers can more effectively design and synthesize novel compounds with improved potency, selectivity, and pharmacological properties. The experimental protocols and comparative data presented in this guide serve as a valuable resource for drug development professionals in their quest for next-generation therapeutics.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers Media S.A. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(3-Aminophenyl)quinoline-4-carboxylic Acid: Personal Protective Equipment, Operational Procedures, and Disposal

This guide provides essential safety and logistical information for the handling of 2-(3-Aminophenyl)quinoline-4-carboxylic acid. The recommendations herein are grounded in the known hazards of its constituent chemical m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 2-(3-Aminophenyl)quinoline-4-carboxylic acid. The recommendations herein are grounded in the known hazards of its constituent chemical moieties—quinoline, aromatic amine, and carboxylic acid—to ensure a comprehensive safety protocol in the absence of a specific Safety Data Sheet (SDS) for this compound. Our approach is to treat this compound with a high degree of caution, assuming it may possess the hazardous characteristics of its structural analogs.

Hazard Profile: A Synthesis of Known Risks

Due to the novelty of 2-(3-Aminophenyl)quinoline-4-carboxylic acid, a specific hazard profile has been constructed by evaluating the risks associated with its primary structural components.

  • Quinoline Moiety: The core quinoline structure is classified as hazardous. It is known to be harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2]

  • Aromatic Amine Functionality: Aromatic amines as a class of compounds require careful handling. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, with the potential need for a respirator where airborne exposure is possible.[3]

  • Carboxylic Acid Group: While the carboxylic acid group generally has lower toxicity, related quinoline carboxylic acids are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]

Based on this composite analysis, 2-(3-Aminophenyl)quinoline-4-carboxylic acid should be handled as a substance that is potentially:

  • Harmful if ingested or absorbed through the skin.

  • A skin, eye, and respiratory tract irritant.

  • A suspected mutagen and carcinogen.

The GHS hazard classifications for the structurally similar 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid include warnings for skin irritation, serious eye irritation, and potential respiratory irritation, further supporting a cautious approach.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical for minimizing exposure. The following table outlines the recommended PPE for handling 2-(3-Aminophenyl)quinoline-4-carboxylic acid.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[7] Inspect for degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[3]Primary
Respiratory Protection - N95 (or higher) Particulate Respirator - Air-purifying respirator with organic vapor cartridges- For handling the solid, powdered form to prevent inhalation. - For handling solutions or when vapors may be generated.[3]Task-Dependent
Body Protection - Laboratory Coat - Chemical-resistant Apron- Protects skin and personal clothing from contamination. - Recommended for larger quantities or when there is a significant risk of splashing.[7]Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.Secondary

Operational Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of 2-(3-Aminophenyl)quinoline-4-carboxylic acid.

Operational Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receipt_Storage Receipt and Storage - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. Risk_Assessment Risk Assessment - Review available safety information. - Identify potential exposure points. Receipt_Storage->Risk_Assessment PPE_Donning PPE Donning - Don all required PPE as per the table above. Risk_Assessment->PPE_Donning Weighing Weighing - Use a chemical fume hood or ventilated balance enclosure. - Handle as a powder, minimizing dust generation. PPE_Donning->Weighing Dissolution Dissolution - Add solid to solvent slowly. - If heating, use a reflux condenser to contain vapors. Weighing->Dissolution Reaction Reaction - Conduct in a chemical fume hood. - Maintain a safe distance and use appropriate shielding. Dissolution->Reaction Decontamination Decontamination - Decontaminate all glassware and surfaces with a suitable solvent. - Wash thoroughly with soap and water. Reaction->Decontamination Waste_Disposal Waste Disposal - Segregate solid and liquid waste. - Dispose of in labeled hazardous waste containers. Decontamination->Waste_Disposal PPE_Doffing PPE Doffing - Remove PPE in the correct order to avoid self-contamination. - Wash hands thoroughly after. Waste_Disposal->PPE_Doffing

Caption: A step-by-step workflow for handling 2-(3-Aminophenyl)quinoline-4-carboxylic acid.

Detailed Procedural Guidance

Engineering Controls
  • Ventilation: Always handle 2-(3-Aminophenyl)quinoline-4-carboxylic acid in a certified chemical fume hood to minimize inhalation exposure. For weighing small quantities, a ventilated balance enclosure is recommended.

  • Isolation: For reactions involving heating or potential for aerosolization, consider using a glove box or other closed system.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan: Environmental Responsibility

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with 2-(3-Aminophenyl)quinoline-4-carboxylic acid, including gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Solid Waste: Contaminated solids should be placed in a separate, clearly labeled hazardous waste container.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(3-Aminophenyl)quinoline-4-carboxylic acid".

  • Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and use a licensed disposal vendor.

Disposal_Plan Start Waste Generation Segregate Segregate Waste - Solid vs. Liquid Start->Segregate Containerize_Solid Containerize Solid Waste - Labeled Hazardous Waste Container Segregate->Containerize_Solid Solid Containerize_Liquid Containerize Liquid Waste - Labeled Hazardous Waste Container Segregate->Containerize_Liquid Liquid Store Store in Satellite Accumulation Area Containerize_Solid->Store Containerize_Liquid->Store Dispose Dispose via Licensed Vendor Store->Dispose

Sources

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